4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Description
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Properties
IUPAC Name |
4-bromo-2-propan-2-ylsulfanylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrOS/c1-7(2)13-10-5-9(11)4-3-8(10)6-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSXCMCHPMPLCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: Synthesis, Properties, and Potential Applications in Drug Discovery
Introduction
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a substituted aromatic aldehyde of increasing interest within the realms of medicinal chemistry and synthetic organic chemistry. Its unique trifunctional nature, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a sterically influential isopropyl thioether moiety, positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthetic route, predicted spectroscopic data, and a discussion of its potential applications, particularly in the context of drug development.
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not widely available in the public domain, its core physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| CAS Number | 1340366-62-2 | ChemicalBook[1] |
| Molecular Formula | C₁₀H₁₁BrOS | ChemicalBook[1] |
| Molecular Weight | 259.16 g/mol | ChemicalBook[1] |
| Predicted Boiling Point | 322.4 ± 37.0 °C | ChemicalBook[1] |
| Predicted Density | 1.43 ± 0.1 g/cm³ | ChemicalBook[1] |
| Appearance | Expected to be a solid or high-boiling liquid | N/A |
Predicted Spectroscopic Data
The structural features of this compound suggest the following characteristic spectroscopic signatures:
¹H NMR Spectroscopy:
-
Aldehyde Proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.5 ppm. This significant deshielding is due to the electron-withdrawing nature of the carbonyl group.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern will lead to distinct signals, likely a doublet, a singlet (or a narrow doublet), and a doublet of doublets.
-
Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton (-CH) is expected around δ 3.0-3.5 ppm, coupled to the six methyl protons. The two methyl groups (-CH₃) will likely appear as a doublet around δ 1.2-1.5 ppm.
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-CHO): A signal in the highly deshielded region of δ 190-195 ppm.
-
Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of δ 120-145 ppm. The carbons directly attached to the bromine, sulfur, and carbonyl group will have characteristic chemical shifts.
-
Isopropyl Carbons (-CH(CH₃)₂): The methine carbon should appear around δ 35-45 ppm, and the methyl carbons around δ 20-25 ppm.
Infrared (IR) Spectroscopy:
-
Carbonyl Stretch (C=O): A strong, sharp absorption band is predicted in the range of 1680-1705 cm⁻¹. The conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[2]
-
Aldehyde C-H Stretch: Two weak to medium bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹.[2]
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.
Synthesis of this compound
A highly plausible and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This approach involves the reaction of a suitable 4-bromo-2-halobenzaldehyde, preferably 4-bromo-2-fluorobenzaldehyde, with propane-2-thiol (isopropyl mercaptan) in the presence of a base. The fluorine atom is an excellent leaving group for SₙAr reactions on activated aromatic rings.[3]
Proposed Synthetic Workflow
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- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde (CAS No. 1340366-62-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a substituted aromatic aldehyde that presents a unique combination of reactive functional groups, making it a valuable building block in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and potential applications, particularly in the realm of drug discovery. Due to the limited publicly available data for this specific compound, this guide synthesizes information from analogous structures and established chemical principles to offer a robust and scientifically grounded resource for researchers.
Introduction and Molecular Overview
This compound, with the CAS number 1340366-62-2, is a polysubstituted benzene derivative. Its structure incorporates three key features: an aldehyde group, a bromine atom, and an isopropyl thioether moiety. This trifecta of functionalities offers a versatile platform for a wide range of chemical transformations. The aldehyde can participate in nucleophilic additions and condensations, the aryl bromide is a classic handle for cross-coupling reactions, and the thioether can be involved in various synthetic manipulations, including oxidation. These characteristics make it a potentially important intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1340366-62-2 | |
| Molecular Formula | C₁₀H₁₁BrOS | PubChem |
| Molecular Weight | 259.16 g/mol | PubChem |
| Canonical SMILES | CC(C)SC1=C(C=C(Br)C=C1)C=O | PubChem |
| Appearance | Expected to be a solid or oil | Inferred |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone | Inferred |
Synthesis and Chemical Reactivity
Proposed Synthetic Route
A plausible and efficient synthesis of this compound can be envisioned starting from the commercially available 4-bromo-2-fluorobenzaldehyde. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction, where the highly electronegative fluorine atom is displaced by an isopropyl thiolate nucleophile.
The reaction proceeds by the formation of sodium isopropanethiolate from propane-2-thiol and a base like sodium hydride. The thiolate then attacks the electron-deficient carbon atom bearing the fluorine, facilitated by the electron-withdrawing effect of the adjacent aldehyde group.
Caption: Proposed synthesis via nucleophilic aromatic substitution.
Chemical Reactivity
The reactivity of this compound is governed by its three primary functional groups:
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines to form imines or with active methylene compounds in reactions like the Perkin condensation.[1][2] Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the resonance stabilization of the aromatic ring.[3]
-
Aryl Bromide: The bromine atom on the aromatic ring is a key site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, making it a versatile intermediate for building molecular complexity.[1]
-
Thioether Group: The sulfur atom in the isopropyl thioether moiety can be oxidized to a sulfoxide or a sulfone, which can alter the electronic properties and biological activity of the molecule. Thioethers are important functional groups in many pharmaceuticals.[4][5]
Caption: Potential chemical transformations of the target molecule.
Potential Applications in Drug Discovery and Development
Substituted benzaldehydes are crucial intermediates in the pharmaceutical industry.[1] The presence of both a bromine atom and a thioether group in this compound suggests several potential applications in drug discovery:
-
Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of a diverse library of compounds for screening against various biological targets. The aldehyde can be used to introduce pharmacophoric elements, while the aryl bromide allows for diversification through cross-coupling.
-
Enzyme Inhibitors: The thioether moiety is present in numerous FDA-approved drugs and can interact with biological targets through various non-covalent interactions.[4] This compound could be a precursor for inhibitors of enzymes where a hydrophobic pocket can be occupied by the isopropyl thioether group.
-
Anticancer and Antimicrobial Agents: Bromine-containing compounds have shown potential as anticancer and antiviral agents.[6] Thioether-containing heterocyclic compounds are also being investigated as potential anticancer agents.[5] This molecule could be a valuable building block in the synthesis of novel therapeutic agents in these areas.
Caption: A hypothetical workflow for drug discovery using the target molecule.
Hypothetical Experimental Protocol: Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on established chemical principles. It should be adapted and optimized by a qualified chemist in a controlled laboratory setting.
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Propane-2-thiol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Sodium Isopropanethiolate: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add propane-2-thiol (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Aromatic Substitution: To the freshly prepared sodium isopropanethiolate solution, add a solution of 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Safety and Handling
As specific safety data for this compound is not available, precautions should be based on the known hazards of its functional groups: aromatic aldehydes, organobromine compounds, and thioethers.
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7] Avoid inhalation of dust or vapors, and prevent contact with skin and eyes.[7]
-
Hazards of Aromatic Aldehydes: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract. Some may be sensitizers.
-
Hazards of Organobromine Compounds: Organobromine compounds can be toxic and may have environmental hazards. Some are lachrymators.
-
Hazards of Thioethers: Thioethers often have unpleasant odors and should be handled in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a chemical intermediate with significant potential for applications in organic synthesis and drug discovery. Its unique combination of an aldehyde, an aryl bromide, and a thioether functional group provides a versatile platform for the construction of complex molecules. While specific data for this compound is limited, this guide provides a scientifically reasoned framework for its synthesis, reactivity, and potential applications, serving as a valuable resource for researchers in the field.
References
-
AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]
- Han, I., & Küçükgüzel, G. (2022). Thioethers: An Overview. Current Drug Targets, 23(2), 170-219.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Thioether Formation. Retrieved from [Link]
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Vedantu. (n.d.). Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE. Retrieved from [Link]
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Online Chemistry Notes. (2022, February 11). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: Synthesis, Characterization, and Potential in Drug Discovery
This guide provides a comprehensive technical overview of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, a substituted aromatic aldehyde with potential applications in medicinal chemistry and drug development. We will delve into its molecular structure, a reliable synthetic pathway, characterization techniques, and explore its prospective role in the discovery of novel therapeutic agents.
Introduction: The Therapeutic Potential of Substituted Benzaldehydes
Substituted benzaldehydes are a class of organic compounds that have garnered significant interest in the field of drug discovery. Their versatile chemical nature allows for the synthesis of a wide array of derivatives with diverse biological activities.[1][2] The benzaldehyde scaffold is a key component in various pharmacologically active molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties.[3] The introduction of different functional groups onto the benzaldehyde ring can significantly modulate the compound's physicochemical properties and its interaction with biological targets.
The subject of this guide, this compound, incorporates two key functional groups: a bromine atom and an isopropyl thioether group. The presence of a halogen, such as bromine, can enhance a molecule's lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles. Thioethers, on the other hand, are known to be present in various biologically active compounds and can participate in important interactions with biological macromolecules.[4] This unique combination of a bromine atom and a thioether moiety on a benzaldehyde core makes this compound an intriguing candidate for further investigation in drug development programs.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
Molecular Structure
The molecular structure of this compound is depicted below.
Caption: 2D structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 1340366-62-2 | N/A |
| Molecular Formula | C₁₀H₁₁BrOS | N/A |
| Molecular Weight | 259.16 g/mol | N/A |
| SMILES | CC(C)SC1=C(C=O)C=C(Br)C=C1 | N/A |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the commercially available 4-bromo-2-fluorobenzaldehyde. The key transformation is a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom is displaced by the isopropyl thiolate anion. The electron-withdrawing aldehyde group in the ortho position activates the aromatic ring towards nucleophilic attack, facilitating this substitution.[5][6][7]
Synthetic Workflow
The overall synthetic strategy is outlined in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is based on established methods for SNAr reactions with thiols on activated aryl fluorides.[8]
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Propan-2-thiol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzaldehyde (1.0 eq).
-
Solvent and Base: Add anhydrous DMF to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0 eq).
-
Nucleophile Addition: Slowly add propan-2-thiol (1.2 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following table provides predicted spectroscopic data based on its structure and data from analogous compounds.
| Technique | Predicted Data |
| ¹H NMR | δ ~10.2 (s, 1H, CHO), 7.8-7.5 (m, 3H, Ar-H), 3.8-3.5 (septet, 1H, SCH), 1.4-1.2 (d, 6H, SCH(CH₃)₂) |
| ¹³C NMR | δ ~190 (C=O), 140-120 (Ar-C), ~35 (SCH), ~23 (SCH(CH₃)₂) |
| IR (cm⁻¹) | ~2970 (C-H, alkyl), ~2870, 2770 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1580, 1470 (C=C, aromatic) |
| Mass Spec (EI) | M⁺ at m/z 258/260 (due to Br isotopes), fragments corresponding to loss of CHO, C₃H₇S, and Br. |
Potential Applications in Drug Discovery
The unique structural features of this compound suggest several potential avenues for its application in drug discovery.
Aldehyde Dehydrogenase (ALDH) Inhibition
Aldehyde dehydrogenases are a family of enzymes that are overexpressed in various types of cancer and are associated with cancer stem cell survival and resistance to therapy. Benzaldehyde derivatives have been investigated as inhibitors of ALDH isoforms, particularly ALDH1A3.[9] The electrophilic aldehyde group of this compound could potentially interact with the active site of ALDH enzymes, while the bromo and isopropylthio substituents could confer selectivity and potency.
Antimicrobial and Antifungal Activity
Benzaldehyde and its derivatives have been reported to possess antimicrobial and antifungal properties.[2] The lipophilicity imparted by the bromo and isopropylthio groups could enhance the compound's ability to penetrate microbial cell membranes, potentially leading to increased efficacy.
Modulator of Antibiotic Activity
Some studies have shown that benzaldehyde can act as an antibiotic modulator, potentiating the activity of existing antibiotics against resistant bacterial strains.[1] this compound could be investigated for similar properties, potentially offering a new strategy to combat antibiotic resistance.
Building Block for Bioactive Heterocycles
Substituted benzaldehydes are valuable starting materials for the synthesis of a wide range of heterocyclic compounds with diverse pharmacological activities, such as benzimidazoles and benzodiazepines.[3] this compound can serve as a versatile precursor for the synthesis of novel heterocyclic scaffolds for screening in various disease models.
Conclusion
This compound is a synthetically accessible molecule with a unique combination of functional groups that make it an attractive candidate for further investigation in the field of drug discovery. The proposed synthetic route is robust and relies on well-established chemical transformations. While experimental characterization data is not yet widely available, its spectroscopic properties can be reasonably predicted. The potential applications of this compound as an ALDH inhibitor, an antimicrobial agent, an antibiotic modulator, or as a building block for novel therapeutics warrant further exploration by researchers and scientists in the pharmaceutical and biotechnology industries.
References
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dos Santos, J. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC. [Link]
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Ibrahim, A. I. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Wordpress. [Link]
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Saeed, M., et al. (n.d.). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. MDPI. [Link]
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LibreTexts Chemistry. (2023, January 4). 15.4: Nucleophilic Aromatic Substitution. [Link]
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Li, Y., et al. (n.d.). Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. PMC. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
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MDPI. (n.d.). Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. [Link]
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ACS Publications. (n.d.). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society. [Link]
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ResearchGate. (2025, August 7). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]
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OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]
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ACS Publications. (n.d.). Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters. [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
PubMed. (n.d.). Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides at 0 to 25 °C. [Link]
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An In-depth Technical Guide to the Synthesis of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Introduction
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a substituted aromatic aldehyde of significant interest to researchers in medicinal chemistry and materials science. Its unique structural features, including a reactive aldehyde group, a bromine atom suitable for cross-coupling reactions, and an isopropyl thioether moiety, make it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of a robust and efficient pathway for the synthesis of this compound, grounded in established chemical principles and supported by analogous literature precedents. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and discuss the characterization of the final product.
Strategic Approach: Nucleophilic Aromatic Substitution (SNAr)
The most logical and efficient pathway for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of 4-bromo-2-fluorobenzaldehyde as the electrophilic partner and propan-2-thiol (isopropyl mercaptan) as the nucleophile.
Rationale for the Chosen Pathway
The choice of 4-bromo-2-fluorobenzaldehyde as the starting material is strategic for several reasons:
-
Activation of the Aryl Ring: The fluorine atom is positioned ortho to a strongly electron-withdrawing aldehyde group (-CHO). This electronic arrangement significantly activates the aryl ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.
-
Excellent Leaving Group: The fluoride ion is an excellent leaving group in SNAr reactions, facilitating the irreversible substitution.
-
Commercial Availability: 4-Bromo-2-fluorobenzaldehyde is a readily available starting material.
Propan-2-thiol is an effective nucleophile for this transformation. The thiol is readily deprotonated under basic conditions to form the highly nucleophilic thiolate anion, which is required for the attack on the electron-deficient aromatic ring.
Reaction Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The isopropyl thiolate anion, generated in situ by the deprotonation of propan-2-thiol with a suitable base (e.g., potassium carbonate), attacks the carbon atom bearing the fluorine atom. This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the ortho-aldehyde group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product, this compound.
Experimental Protocol
This protocol is based on well-established procedures for similar SNAr reactions involving aryl halides and thiols.
Materials and Equipment
| Reagent/Equipment | Details |
| 4-Bromo-2-fluorobenzaldehyde | Commercially available |
| Propan-2-thiol (Isopropyl mercaptan) | Commercially available |
| Potassium Carbonate (K₂CO₃) | Anhydrous |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Ethyl acetate | Reagent grade |
| Brine (saturated NaCl solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Condenser | |
| Heating mantle or oil bath | |
| Separatory funnel | |
| Rotary evaporator | |
| Silica gel for column chromatography |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent and Nucleophile Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this stirred solution, add propan-2-thiol (1.2 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain this temperature with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.
Visualization of the Synthesis Pathway
The following diagram illustrates the synthetic route from 4-bromo-2-fluorobenzaldehyde to the target molecule.
Caption: Synthesis of this compound.
Characterization of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₁BrOS |
| Molecular Weight | 259.16 g/mol |
| Appearance | Expected to be a pale yellow oil or a low-melting solid |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 10.2 (s, 1H, -CHO)
-
δ 7.8-7.9 (d, 1H, Ar-H)
-
δ 7.5-7.6 (dd, 1H, Ar-H)
-
δ 7.3-7.4 (d, 1H, Ar-H)
-
δ 3.5-3.7 (sept, 1H, -CH(CH₃)₂)
-
δ 1.3-1.4 (d, 6H, -CH(CH₃)₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 191-192 (C=O)
-
δ 140-142 (C-S)
-
δ 135-137 (C-Br)
-
δ 130-132 (Ar-CH)
-
δ 128-130 (Ar-CH)
-
δ 125-127 (Ar-CH)
-
δ 122-124 (Ar-C)
-
δ 38-40 (-CH(CH₃)₂)
-
δ 22-24 (-CH(CH₃)₂)
-
-
Mass Spectrometry (EI):
-
m/z 258/260 ([M]⁺, characteristic bromine isotope pattern)
-
m/z 215/217 ([M-C₃H₇]⁺)
-
Conclusion
The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction of 4-bromo-2-fluorobenzaldehyde with propan-2-thiol. This method is advantageous due to the accessibility of the starting materials and the well-understood, high-yielding nature of the SNAr reaction on activated aryl halides. The provided protocol offers a solid foundation for researchers to produce this valuable synthetic intermediate. It is recommended that the final product be thoroughly characterized using standard analytical techniques to confirm its identity and purity.
References
- Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Boletín de la Sociedad Chilena de Química, 35(3), 313-316.
- Smissman, E. E., & Jorgensen, E. C. (1960). Facile Synthesis of Alkylthio-Benzaldehydes. Journal of Organic Chemistry, 25(1), 154-155.
- Patent CN103025696B: Method for preparing 4-bromo-2-methoxy-benzaldehyde.
-
PubChem Compound Summary for CID 63803394, this compound. National Center for Biotechnology Information. Retrieved from [Link]
Spectroscopic Profile of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: A Technical Guide
This guide provides a comprehensive analysis of the spectroscopic characteristics of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust characterization of the target molecule.
Introduction
This compound, with the molecular formula C₁₀H₁₁BrOS, is a substituted aromatic aldehyde. Its structure incorporates a bromine atom, an isopropyl thioether group, and an aldehyde functional group on a benzene ring. The precise arrangement of these substituents dictates the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation and its behavior in mass spectrometry. Understanding the spectroscopic signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical synthesis and drug discovery pathways. This guide will detail the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data, underpinned by established experimental protocols and theoretical justifications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information on the number and connectivity of protons and carbons.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to reveal signals corresponding to the aldehyde proton, the aromatic protons, and the protons of the isopropyl group. The chemical shifts are influenced by the electron-withdrawing nature of the aldehyde and bromine, and the electron-donating, yet sterically bulky, isopropylthio group.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.2 | s | 1H | Aldehyde-H | The aldehyde proton is highly deshielded by the adjacent carbonyl group and typically appears as a singlet far downfield[1][2]. |
| ~7.8 | d | 1H | Ar-H | Aromatic proton ortho to the aldehyde group, deshielded. |
| ~7.6 | d | 1H | Ar-H | Aromatic proton ortho to the bromine atom, deshielded. |
| ~7.4 | dd | 1H | Ar-H | Aromatic proton meta to both the aldehyde and bromine. |
| ~3.5 | sept | 1H | CH (isopropyl) | The methine proton of the isopropyl group is adjacent to the sulfur and is split by six equivalent methyl protons. Protons on carbons adjacent to sulfur in thioethers typically appear in the 2.0-3.0 ppm range, but can be shifted further downfield by the aromatic ring[3]. |
| ~1.3 | d | 6H | CH₃ (isopropyl) | The six equivalent methyl protons of the isopropyl group are split by the single methine proton. |
Diagram 1: ¹H NMR Positional Assignments
Caption: Predicted ¹H NMR chemical shifts for the target molecule.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | C=O (aldehyde) | The carbonyl carbon of an aldehyde is strongly deshielded and appears significantly downfield[4][5]. |
| ~140 | Ar-C (ipso to S) | The carbon attached to the sulfur atom. |
| ~138 | Ar-C (ipso to CHO) | The carbon attached to the aldehyde group. |
| ~135 | Ar-CH | Aromatic methine carbon. |
| ~132 | Ar-C (ipso to Br) | The carbon attached to the bromine atom. |
| ~128 | Ar-CH | Aromatic methine carbon. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~40 | CH (isopropyl) | The methine carbon of the isopropyl group. |
| ~23 | CH₃ (isopropyl) | The two equivalent methyl carbons of the isopropyl group. |
Experimental Protocol for NMR Spectroscopy
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ can be used for less soluble samples[6]. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution. Ensure the spectrometer is properly shimmed to obtain a homogeneous magnetic field, which is crucial for sharp, well-resolved peaks.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Process the data with Fourier transformation, phase correction, and baseline correction.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
Data Reporting: Report chemical shifts (δ) in parts per million (ppm) relative to TMS. For ¹H NMR, include integration values, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz)[7].
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation patterns.
Predicted Mass Spectrum
The mass spectrum of this compound is expected to show a characteristic molecular ion peak and several key fragment ions.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (predicted) | Ion | Rationale |
| 258/260 | [M]⁺ | The molecular ion peak will appear as a doublet with approximately 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br)[8]. |
| 243/245 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |
| 215/217 | [M - C₃H₇]⁺ | Loss of the entire isopropyl group. |
| 184/186 | [M - SC₃H₇]⁺ | Cleavage of the C-S bond, resulting in a bromobenzaldehyde radical cation. This is a common fragmentation pathway for thioethers. |
| 156/158 | [C₆H₄Br]⁺ | Subsequent loss of CO from the [M - SC₃H₇]⁺ fragment, a characteristic fragmentation of aromatic aldehydes[9][10][11]. |
| 77 | [C₆H₅]⁺ | Loss of bromine from the [C₆H₄Br]⁺ fragment. |
Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. GCMS Section 6.11.4 [people.whitman.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: Synthesis, Characterization, and Therapeutic Potential
Introduction
In the landscape of modern drug discovery and development, the strategic design of novel molecular scaffolds is paramount. Substituted benzaldehydes are a cornerstone of medicinal chemistry, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals.[1] The introduction of diverse functional groups onto the benzaldehyde core allows for the fine-tuning of steric, electronic, and lipophilic properties, which in turn dictates the compound's pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly intriguing, yet underexplored, scaffold: 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde .
This molecule possesses a unique combination of functional groups: a reactive aldehyde, a bromine atom which can participate in cross-coupling reactions, and an isopropyl thioether moiety. The presence of a sulfur-containing functional group is of particular interest, as thioethers are found in a significant number of approved drugs and are known to modulate biological activity and improve pharmacokinetic properties.[2][3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering a roadmap for researchers and drug development professionals interested in leveraging this promising scaffold.
Synthesis and Mechanism: A Plausible Synthetic Route
A robust and efficient synthesis is the gateway to exploring the potential of any new chemical entity. For this compound, a logical and field-proven approach is the nucleophilic aromatic substitution (SNAr) reaction. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halogen. In this proposed synthesis, we utilize 4-bromo-2-fluorobenzaldehyde as the starting material. The fluorine atom at the ortho position to the electron-withdrawing aldehyde group is an excellent leaving group for SNAr reactions.
The reaction proceeds via the attack of a nucleophile, in this case, the thiolate anion generated from 2-propanethiol, on the carbon atom bearing the fluorine. This results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the aldehyde group, which stabilizes the intermediate. Subsequent elimination of the fluoride ion restores the aromaticity of the ring and yields the desired product.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
2-Propanethiol (isopropyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-fluorobenzaldehyde (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Slowly add 2-propanethiol (1.2 eq) to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically within 4-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Physicochemical and Spectroscopic Characterization
A thorough characterization of a novel compound is essential to confirm its identity and purity. The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₁BrOS |
| Molecular Weight | 259.16 g/mol |
| Appearance | Expected to be a pale yellow oil or low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, acetone) |
Expected Spectroscopic Data
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aldehyde proton (-CHO): A singlet is expected in the downfield region, typically around δ 9.8-10.5 ppm.
-
Aromatic protons: Three protons on the benzene ring will exhibit distinct signals. The proton ortho to the aldehyde and meta to the bromine will likely appear as a doublet around δ 7.8-8.0 ppm. The proton meta to the aldehyde and ortho to the bromine will likely be a doublet of doublets around δ 7.5-7.7 ppm. The proton ortho to the thioether and meta to the aldehyde is expected to be a doublet around δ 7.2-7.4 ppm.
-
Isopropyl group (-CH(CH₃)₂): A septet for the methine proton is expected around δ 3.5-4.0 ppm, and a doublet for the six methyl protons should appear around δ 1.2-1.4 ppm.
-
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Aldehyde carbonyl carbon (-CHO): A signal is expected in the highly deshielded region of δ 190-195 ppm.
-
Aromatic carbons: Six distinct signals are expected in the aromatic region (δ 120-145 ppm). The carbon bearing the bromine will be in the lower end of this range, while the carbons attached to the aldehyde and thioether will be further downfield.
-
Isopropyl group (-CH(CH₃)₂): The methine carbon should appear around δ 35-45 ppm, and the methyl carbons are expected around δ 20-25 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Aldehyde C=O stretch: A strong, sharp absorption band is expected around 1690-1710 cm⁻¹.
-
Aldehyde C-H stretch: Two weak to medium bands are anticipated around 2720-2750 cm⁻¹ and 2820-2850 cm⁻¹.
-
Aromatic C=C stretches: Multiple medium to weak bands will be present in the 1450-1600 cm⁻¹ region.
-
C-S stretch: A weak absorption may be observed in the 600-800 cm⁻¹ region, though it is often difficult to assign definitively.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at m/z 258 and 260.
-
Fragmentation: Common fragmentation pathways would include the loss of the isopropyl group ([M-43]⁺), loss of the aldehyde group ([M-29]⁺), and cleavage of the C-S bond.
-
Reactivity and Derivatization Potential
The presence of multiple reactive sites in this compound makes it an excellent platform for generating a library of diverse derivatives for structure-activity relationship (SAR) studies.
-
Aldehyde Group: The aldehyde functionality is a versatile handle for a wide range of chemical transformations, including:
-
Reductive amination: To introduce various amine functionalities.
-
Wittig reaction: For the formation of alkenes.
-
Grignard and organolithium reactions: To generate secondary alcohols.
-
Oxidation: To form the corresponding carboxylic acid.
-
-
Thioether Group: The thioether can be oxidized to the corresponding sulfoxide and sulfone, which can significantly alter the compound's polarity, solubility, and hydrogen bonding capabilities.
-
Bromo Group: The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents.
Sources
An In-Depth Technical Guide to 4-Bromo-2-(isopropylthio)benzaldehyde and Its Analogs for Advanced Research
A Note on the Subject Compound: As a Senior Application Scientist, ensuring scientific accuracy is paramount. Initial database and literature searches indicate that 4-bromo-2-(isopropylthio)benzaldehyde is not a well-documented or commercially available compound. Comprehensive experimental data on its physical and chemical properties is not publicly available at this time.
Therefore, this guide will focus on the closely related and structurally significant analog, 4-bromo-2-isopropylbenzaldehyde (CAS No: 1114808-82-0) .[1][2] We will use this compound as a foundational model to discuss the core physicochemical properties, reactivity, and potential applications relevant to researchers. Furthermore, we will extrapolate the anticipated properties and synthetic considerations for the target thioether derivative based on established chemical principles, providing a predictive framework for scientists interested in its novel synthesis and characterization.
Introduction: The Versatility of Substituted Benzaldehydes in Medicinal Chemistry
Substituted benzaldehydes are cornerstone building blocks in modern drug discovery and development. Their inherent reactivity, stemming from the electrophilic aldehyde and the tunable electronic nature of the aromatic ring, allows for their use as versatile synthons in creating complex molecular architectures. The strategic placement of substituents, such as halogens and alkyl groups, provides medicinal chemists with fine control over steric and electronic properties, which are critical for modulating pharmacological activity, selectivity, and pharmacokinetic profiles.
The subject of this guide, the 4-bromo-2-alkyl-substituted benzaldehyde scaffold, is of particular interest. The bromine atom at the para-position serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of diverse molecular fragments.[3] The ortho-alkyl group, such as an isopropyl moiety, provides steric bulk that can influence the conformation of the aldehyde and any derivatives, potentially leading to enhanced binding affinity or isoform selectivity for a given biological target.
This guide provides an in-depth analysis of the known properties of 4-bromo-2-isopropylbenzaldehyde and a scientifically grounded projection of the properties for its isopropylthio analog.
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and reaction setup. Below is a summary of the available and predicted data for 4-bromo-2-isopropylbenzaldehyde.
| Property | Value | Source |
| CAS Number | 1114808-82-0 | [1] |
| Molecular Formula | C₁₀H₁₁BrO | [1] |
| Molecular Weight | 227.1 g/mol | PubChem CID: 56604253 |
| Boiling Point | 289.3±33.0 °C (Predicted) | ChemicalBook |
| Density | 1.356±0.06 g/cm³ (Predicted) | ChemicalBook |
| Purity | >97% (Typical Commercial) | [1] |
| Appearance | Not Available (Expected to be a solid or oil) | [1] |
| Storage Temperature | 2-8°C | [1] |
Expert Insights: The Influence of the Thioether Linkage
Replacing the ortho-isopropyl group with an isopropylthio group [-S-CH(CH₃)₂] to form the target compound, 4-bromo-2-(isopropylthio)benzaldehyde, would be expected to alter these properties in several predictable ways:
-
Molecular Weight: The introduction of a sulfur atom would increase the molecular weight to approximately 259.16 g/mol .
-
Polarity and Solubility: The sulfur atom in the thioether is less electronegative than a carbon atom and possesses lone pairs of electrons, which could slightly increase the molecule's polarity. However, its overall solubility in organic solvents is expected to remain high.
-
Boiling Point: The increased molecular weight and potential for weak dipole-dipole interactions from the C-S bond would likely result in a higher boiling point compared to its isopropyl analog.
Chemical Reactivity and Synthetic Pathways
The reactivity of this scaffold is dictated by three primary functional groups: the aldehyde, the aryl bromide, and the ortho-isopropyl group.
Aldehyde Group Reactivity
The aldehyde functionality is a versatile electrophilic center, susceptible to a wide range of nucleophilic additions. Key transformations include:
-
Oxidation: Can be readily oxidized to the corresponding 4-bromo-2-isopropylbenzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Can be selectively reduced to 4-bromo-2-isopropylbenzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Undergoes reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines, a crucial transformation in drug synthesis.
-
Condensation Reactions: Participates in classical condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form alkenes and other functionalized products.
Aryl Bromide Reactivity
The C(sp²)-Br bond is a prime site for metal-catalyzed cross-coupling reactions, offering a powerful method for carbon-carbon and carbon-heteroatom bond formation. This allows for the diversification of the core structure, a key strategy in generating compound libraries for high-throughput screening.
Caption: Key cross-coupling reactions of the aryl bromide.
Proposed Synthesis of 4-bromo-2-(isopropylthio)benzaldehyde
Caption: Proposed synthetic workflow for the target compound.
Experimental Causality: The choice of 4-bromo-2-fluorobenzaldehyde as a precursor is strategic. The fluorine atom is an excellent leaving group in SNAr reactions, and its departure is facilitated by the electron-withdrawing effect of both the para-bromo and, critically, the ortho-aldehyde groups which stabilize the intermediate Meisenheimer complex. A polar aprotic solvent like DMF is chosen to dissolve the ionic nucleophile and facilitate the reaction without protonating the thiolate.
Spectral Data and Characterization
No experimental spectra for 4-bromo-2-(isopropylthio)benzaldehyde are published. However, we can predict the key signals based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted):
-
Aldehydic Proton (-CHO): Expected as a singlet in the highly deshielded region of δ 9.8-10.2 ppm.
-
Aromatic Protons: Three protons on the aromatic ring would exhibit a complex splitting pattern consistent with a 1,2,4-trisubstituted system. We would expect signals between δ 7.5-8.0 ppm.
-
Isopropyl Protons (-S-CH(CH₃)₂): A septet for the methine proton (-CH) around δ 3.0-3.5 ppm, coupled to the six methyl protons.
-
Methyl Protons (-S-CH(CH₃)₂): A doublet for the six equivalent methyl protons around δ 1.2-1.5 ppm.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon (-CHO): A signal in the range of δ 190-195 ppm.
-
Aromatic Carbons: Six distinct signals, with the carbon bearing the bromine (C-Br) appearing around δ 120-130 ppm and the carbon bearing the thioether (C-S) appearing around δ 135-145 ppm.
-
Isopropyl Carbons: One signal for the methine carbon (~δ 35-45 ppm) and one for the two equivalent methyl carbons (~δ 20-25 ppm).
Infrared (IR) Spectroscopy (Predicted):
-
C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl, expected around 1690-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands are anticipated, one near 2850 cm⁻¹ and another near 2750 cm⁻¹.
-
Aromatic C=C Stretches: Medium intensity bands in the 1450-1600 cm⁻¹ region.
-
C-Br Stretch: A signal in the fingerprint region, typically below 600 cm⁻¹.
Applications and Future Directions in Drug Development
While this specific molecule has not been explored, its structural motifs are present in compounds with demonstrated biological activity. Benzaldehyde derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a thioether linkage can enhance lipophilicity, which may improve membrane permeability and bioavailability. Furthermore, thioethers can be metabolically oxidized to sulfoxides and sulfones, offering a potential avenue for creating prodrugs or active metabolites.
Future Research Workflow:
-
Synthesis: Execute the proposed SNAr synthesis or an alternative route and fully characterize the novel compound using NMR, MS, and IR spectroscopy.
-
In Silico Screening: Use the validated structure for computational docking studies against relevant biological targets (e.g., kinases, dehydrogenases, proteases) to identify potential therapeutic applications.
-
In Vitro Assays: Screen the compound in relevant cell-based or enzyme-inhibition assays based on the docking results to validate its biological activity.
-
Lead Optimization: Utilize the aryl bromide handle for cross-coupling reactions to generate a library of derivatives, exploring the structure-activity relationship (SAR) to identify lead compounds with improved potency and selectivity.
This systematic approach, grounded in the foundational knowledge of the 4-bromo-2-isopropylbenzaldehyde scaffold, provides a clear and scientifically rigorous path forward for investigating the therapeutic potential of the novel 4-bromo-2-(isopropylthio)benzaldehyde.
References
-
AOBChem USA. (n.d.). 4-Bromo-2-isopropylbenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-isopropylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). 4-Bromobenzaldehyde. Retrieved from [Link]
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A Guide to the Safety and Hazard Assessment of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde and Other Novel Chemical Entities
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Uncharacterized Compounds
In the course of chemical research and development, scientists frequently synthesize or acquire novel molecules for which comprehensive safety and hazard data have not yet been established. 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is one such compound. A thorough search of chemical safety databases and literature reveals a lack of specific toxicological and hazard information for this particular molecular structure.
This guide, therefore, pivots from a standard safety data sheet (SDS) to a more fundamental discussion of the principles and practices required to safely handle and assess a compound of unknown hazardous potential. The methodologies outlined herein are designed to be broadly applicable to other novel chemical entities that researchers may encounter.
The Principle of Chemical Analogy and Its Critical Limitations
When specific data is absent, a preliminary hazard assessment can be informed by examining the properties of structurally related compounds. However, this approach must be undertaken with extreme caution, as small changes in molecular structure can lead to significant differences in biological activity and toxicity.
For this compound, we can consider the hazards associated with its core components: a brominated aromatic ring, an aldehyde functional group, and an isopropyl thioether substituent.
-
Brominated Aromatic Compounds: These can exhibit a range of toxicities, including potential for liver toxicity and persistence in the environment.
-
Aromatic Aldehydes: Many benzaldehyde derivatives are known skin, eye, and respiratory tract irritants.[1][2][3][4] Some can also be sensitizers.[2]
-
Thioethers (Sulfides): While often less volatile than their thiol counterparts, organosulfur compounds can have strong, unpleasant odors and varying toxicological profiles.
The following table summarizes the Globally Harmonized System (GHS) classifications for several structurally related compounds. It is imperative to understand that these are for comparative purposes only and do not represent the confirmed hazards of this compound.
| Compound Name | GHS Hazard Statements |
| 4-Bromobenzaldehyde | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritation[2] |
| 4-Bromo-2-nitrobenzaldehyde | H302: Harmful if swallowedH315: Causes skin irritationH317: May cause an allergic skin reactionH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effects[5] |
| 4-Bromo-2-(trifluoromethyl)benzaldehyde | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1] |
| 4-Bromo-2-hydroxybenzaldehyde | H302: Harmful if swallowedH319: Causes serious eye irritationH400: Very toxic to aquatic life[6] |
This comparative data suggests that this compound should be presumed to be, at a minimum, harmful if swallowed, a skin and eye irritant, and a potential respiratory irritant. The potential for skin sensitization and aquatic toxicity should also be seriously considered.
Recommended Workflow for Hazard Assessment of a Novel Chemical
The following diagram and protocol outline a self-validating system for the safe handling of uncharacterized chemical compounds.
Caption: Workflow for the safety assessment of a novel chemical entity.
Step-by-Step Protocol for Handling this compound
1. Assume Hazard: In the absence of data, treat the compound as hazardous. This includes potential for acute toxicity, irritation, sensitization, and unknown long-term effects.
2. Engineering Controls:
- All handling of solid and liquid forms of the compound must be conducted in a certified chemical fume hood to prevent inhalation of dust, aerosols, or vapors.
- Ensure that a safety shower and eyewash station are readily accessible.[7]
3. Personal Protective Equipment (PPE):
- Eye Protection: Chemical safety goggles and a face shield are mandatory.[7]
- Hand Protection: Wear nitrile gloves (double-gloving is recommended). Check for any signs of degradation and change gloves frequently.
- Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.
4. Handling and Storage:
- Avoid the creation of dust when handling the solid.
- Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]
- The stability of this specific compound is unknown; therefore, protection from light and air may be prudent, as is common for many benzaldehyde derivatives.[8]
5. First Aid Measures:
- Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2][4]
- Skin Contact: In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention if irritation develops or persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][7] Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water.[2] Seek immediate medical attention.
6. Accidental Release and Disposal:
- Spill: In the event of a spill, evacuate the area. Wearing the prescribed PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal.
- Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not dispose of down the drain.[3]
Fire and Explosion Hazards
While the flashpoint of this compound is unknown, related compounds like 4-bromobenzaldehyde have a high flash point (108°C), suggesting it is not highly flammable.[7] However, like most organic compounds, it will burn if exposed to a high-temperature ignition source.
-
Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[7]
-
Hazardous Combustion Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and sulfur oxides. Firefighters should wear self-contained breathing apparatus (SCBA).[4]
Toxicological Data of Related Compounds
The following table provides a summary of available toxicological data for a related compound. This is for informational purposes only and should not be considered representative of this compound.
| Compound | LD50 (Oral, Mouse) |
| 4-Bromobenzaldehyde | 1230 mg/kg[7] |
No specific data on skin/eye irritation, sensitization, mutagenicity, carcinogenicity, or reproductive toxicity is available for this compound. Based on the data for related compounds, it should be treated as a skin and eye irritant.[2][3][4][7]
Conclusion
The safe handling of novel chemical entities like this compound is a cornerstone of professional laboratory practice. In the absence of specific safety data, a conservative approach that assumes significant hazard is both necessary and prudent. By adhering to the workflow and protocols outlined in this guide—encompassing the cautious use of chemical analogy, stringent engineering and PPE controls, and thorough documentation—researchers can mitigate risks and foster a culture of safety in the pursuit of scientific discovery. The hazard assessment for this and any novel compound should be a dynamic process, continuously updated as new information becomes available.
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A Theoretical Investigation and Research Roadmap for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: A Candidate for Drug Discovery
Abstract: This technical guide addresses the notable gap in the scientific literature regarding 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. While direct experimental and theoretical data for this specific molecule are scarce, its structural motifs—a substituted benzaldehyde core—suggest significant potential in medicinal chemistry and materials science. This document presents a comprehensive theoretical framework and a proposed research roadmap for the systematic investigation of this compound. By leveraging established computational chemistry protocols and drawing parallels with structurally related molecules, we outline a pathway to elucidate its electronic, structural, and reactive properties, thereby paving the way for its potential application in drug development and other advanced scientific fields. This guide is intended for researchers, computational chemists, and professionals in drug discovery who are interested in the de novo characterization of novel chemical entities.
Part 1: Foundational Understanding and Molecular Structure
This compound is an aromatic compound with the chemical formula C10H11BrOS.[1][2] Its structure features a benzaldehyde ring substituted with a bromine atom at the para-position and an isopropyl thioether group at the ortho-position relative to the aldehyde. This combination of functional groups is of particular interest. The aldehyde group is a versatile chemical handle for various organic transformations and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems.[3] The thioether linkage and the bulky isopropyl group can influence the molecule's lipophilicity and steric profile, while the bromine atom can modulate its electronic properties and potentially serve as a site for further functionalization.
Physicochemical Properties (Predicted)
Due to the limited experimental data, the physicochemical properties are largely based on computational predictions.
| Property | Predicted Value | Source |
| Molecular Formula | C10H11BrOS | PubChem[1] |
| Molecular Weight | 259.16 g/mol | ChemicalBook[2] |
| CAS Number | 1340366-62-2 | ChemicalBook[2][4] |
| Boiling Point | 322.4±37.0 °C | ChemicalBook[2] |
| Density | 1.43±0.1 g/cm³ | ChemicalBook[2] |
| XlogP | 3.4 | PubChem[1] |
Proposed Synthesis Pathway
Hypothetical Protocol:
-
Reactant Preparation: In a nitrogen-purged flask, dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Nucleophile Addition: Add propane-2-thiol (1.2 eq) to the solution, followed by the addition of a non-nucleophilic base like potassium carbonate (2.0 eq) to facilitate the deprotonation of the thiol.
-
Reaction Condition: Heat the reaction mixture at 80-100 °C and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer should then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Part 2: A Proposed Framework for Theoretical Investigation
To comprehensively characterize this compound in the absence of experimental data, a robust theoretical investigation is proposed. This multi-faceted approach, primarily relying on Density Functional Theory (DFT), will elucidate the molecule's fundamental properties. The methodologies outlined below are based on successful theoretical studies of similar substituted benzaldehydes.[5][6][7][8]
Workflow for Theoretical Characterization
The proposed computational workflow is designed to systematically analyze the molecule from its basic geometry to its potential biological interactions.
Caption: Proposed workflow for the theoretical characterization of this compound.
Detailed Computational Methodologies
2.2.1. Geometry Optimization and Vibrational Analysis
The initial step involves determining the most stable conformation of the molecule.
-
Protocol:
-
The 3D structure of this compound will be built using molecular modeling software.
-
Geometry optimization will be performed using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and the 6-311++G(d,p) basis set.[6][7][8] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.
-
A vibrational frequency calculation will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). The calculated frequencies will also be used to predict the IR and Raman spectra, which can be compared with future experimental data.
-
2.2.2. Electronic Structure Analysis
Understanding the electronic properties is key to predicting the molecule's reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity, with a smaller gap suggesting higher reactivity.[5]
-
Molecular Electrostatic Potential (MEP): An MEP map will be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites.[6][7] This is invaluable for predicting how the molecule will interact with biological targets.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to investigate intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds.[7][8]
2.2.3. Spectroscopic Predictions
-
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be employed to predict the electronic absorption spectra in various solvents to understand the electronic transitions and the effect of the solvent on them.[7]
Molecular Docking and Drug-Likeness
Given the prevalence of benzaldehyde derivatives in medicinal chemistry, it is prudent to investigate the potential of this compound as a therapeutic agent.[9][10]
-
Target Selection: Based on the activities of similar compounds, potential protein targets could include enzymes such as elastase, or various kinases and receptors.[9][10]
-
Docking Protocol:
-
The 3D structure of the selected target protein will be obtained from the Protein Data Bank (PDB).
-
The optimized ligand structure (from DFT calculations) will be docked into the active site of the protein using software like AutoDock or Schrödinger Suite.
-
The binding affinity (in kcal/mol) and the interaction modes (e.g., hydrogen bonds, hydrophobic interactions) will be analyzed to assess the ligand's potential as an inhibitor or modulator.
-
Caption: A simplified workflow for the proposed molecular docking study.
Part 3: Proposed Experimental Validation
Theoretical studies, while powerful, must be grounded in experimental reality. The following experimental procedures are proposed to synthesize and characterize this compound, and to validate the computational predictions.
Synthesis and Purification
The hypothetical synthesis protocol described in Part 1.2 should be performed, followed by rigorous purification using column chromatography. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy will be essential to confirm the molecular structure. The chemical shifts, multiplicities, and coupling constants should be consistent with the proposed structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition.[1]
-
Infrared (IR) Spectroscopy: The experimental IR spectrum should be recorded and compared with the predicted spectrum from DFT calculations to validate the vibrational analysis. Key vibrational modes to identify include the C=O stretch of the aldehyde and the C-S stretch of the thioether.
-
UV-Visible Spectroscopy: The experimental UV-Vis spectrum will be recorded in different solvents and compared with the TD-DFT predictions to validate the calculated electronic transitions.
Part 4: Conclusion and Future Directions
This compound represents an under-explored area of chemical space. This guide has laid out a comprehensive theoretical and experimental roadmap for its characterization. The proposed DFT calculations will provide deep insights into its electronic and structural properties, while molecular docking studies will offer a first glimpse into its potential as a bioactive molecule. The successful synthesis and experimental validation of these theoretical predictions will provide a solid foundation for future research, potentially leading to the development of novel pharmaceuticals or advanced materials. This structured approach, combining computational prediction with experimental verification, exemplifies a modern, efficient strategy for the investigation of novel chemical compounds.
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NIST. Benzaldehyde, 4-bromo-. NIST Chemistry WebBook. Available from: [Link]
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PubMed. 2-[(4-Bromo-phen-yl)sulfan-yl]-2-meth-oxy-1-phenyl-ethan-1-one: crystal structure, Hirshfeld surface analysis and computational chemistry. Available from: [Link]
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FAQ. How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. Available from: [Link]
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AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. Available from: [Link]
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Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Available from: [Link]
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PubChemLite. 4-bromo-2-(methylsulfanyl)benzaldehyde (C8H7BrOS). Available from: [Link]
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PubChem. 4-Bromo-2-isopropylbenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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BMC Chemistry. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug. Available from: [Link]
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ResearchGate. (PDF) Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
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National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]
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PubChem. 4-Bromo-2-chlorobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. Available from: [Link]
-
National Institutes of Health. Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Available from: [Link]
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ResearchGate. Experimental and DFT study of (E)-4-bromo-2(((3-chloro-4-(4-chlorophenoxy)phenyl)imino)methyl)-5-fluorophenol: Molecular and Electronic Properties in Solvent Media. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, DFT and molecular docking of novel (Z)-4-bromo-N-(4-butyl-3 (quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide as elastase inhibitor. Available from: [Link]
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Organic Syntheses. p-BROMOBENZALDEHYDE. Available from: [Link]
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ResearchGate. (PDF) Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies. Available from: [Link]
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ResearchGate. (PDF) A mechanistic Study of the electrochemical reaction between nitrostyrene and benzaldehyde; DFT calculations on all possible routes and intermediates. Available from: [Link]
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An In-depth Technical Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: Synthesis, Properties, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Synthetic Interest
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, a substituted aromatic aldehyde, holds potential as a versatile intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its structure, featuring a reactive aldehyde group, a bromine atom amenable to cross-coupling reactions, and a thioether linkage, offers multiple points for molecular elaboration. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and the scientific principles underpinning its preparation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 1340366-62-2 | Vendor Information |
| Molecular Formula | C₁₀H₁₁BrOS | Vendor Information |
| Molecular Weight | 259.16 g/mol | Vendor Information |
| Appearance | Likely a solid or oil | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred from related compounds |
Proposed Synthesis: A Mechanistic Approach
The most logical and efficient route for the synthesis of this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the reactivity of an activated aryl halide with a suitable nucleophile.
Rationale for Synthetic Strategy
The chosen synthetic pathway involves the reaction of 4-Bromo-2-fluorobenzaldehyde with propan-2-thiol (isopropyl mercaptan). This approach is favored for several reasons:
-
Availability of Starting Materials: 4-Bromo-2-fluorobenzaldehyde is a commercially available and relatively inexpensive starting material.[1][2]
-
Activation of the Aryl Ring: The fluorine atom at the 2-position, coupled with the electron-withdrawing effect of the aldehyde group, activates the aromatic ring towards nucleophilic attack. Fluorine is an excellent leaving group in SNAr reactions.[3]
-
Nucleophilicity of the Thiol: Propan-2-thiol is a potent nucleophile, readily forming a thiolate anion in the presence of a base, which can then efficiently displace the fluoride.
Synthetic Pathway
The overall synthetic transformation is depicted below:
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is based on established procedures for the synthesis of 2-(alkylthio)benzaldehydes.[4][5]
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Propan-2-thiol (Isopropyl mercaptan)[6]
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Bromo-2-fluorobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.
-
Nucleophile Addition: Slowly add propan-2-thiol (1.2 eq) to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: The reaction is typically stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure this compound.
Mechanism of the Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The thiolate anion, generated in situ from propan-2-thiol and potassium carbonate, attacks the carbon atom bearing the fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, to yield the final product.
Caption: Generalized mechanism of the SNAr reaction.
Conclusion and Future Outlook
While the specific historical context of this compound remains elusive, its synthesis can be confidently approached using well-established principles of organic chemistry. The proposed nucleophilic aromatic substitution of 4-Bromo-2-fluorobenzaldehyde with propan-2-thiol offers a reliable and efficient method for its preparation. The multi-functional nature of this molecule makes it a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Further research into the reactivity and utility of this compound is warranted to fully explore its synthetic potential.
References
- Schwartz, J. A. (1986). Facile Synthesis of Alkylthio-Benzaldehydes.
-
Erowid. (n.d.). Facile Synthesis of Alkylthio-Benzaldehydes. Erowid. [Link]
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Wikipedia. (2023). Isopropyl mercaptan. Wikipedia. [Link]
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WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. WordPress. [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Derivatives from 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
An In-Depth Technical Guide
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to its unique combination of reactive sites: an aryl bromide amenable to cross-coupling, an aldehyde group for condensation and reductive functionalization, and a sterically influential isopropylthioether group. We will explore key synthetic transformations, focusing on robust and widely applicable palladium-catalyzed cross-coupling reactions and aldehyde-focused derivatization. The protocols herein are designed to be self-validating, with explanations grounded in mechanistic principles to empower researchers to adapt and optimize these methods for their specific molecular targets.
Strategic Overview: Unlocking the Potential of the Scaffold
The synthetic value of this compound lies in the orthogonal reactivity of its primary functional groups. The carbon-bromine bond serves as a key anchor point for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond formation, most notably via palladium-catalyzed cross-coupling reactions.[1] The aldehyde group offers a gateway to a different set of derivatives through reactions like reductive amination, Wittig olefination, and condensations. The strategic selection of a reaction pathway allows for the systematic and controlled elaboration of the molecular scaffold.
This guide will focus on two of the most powerful and reliable strategies for derivatization:
-
Suzuki-Miyaura Cross-Coupling: For the formation of bi-aryl and aryl-vinyl structures.
-
Sonogashira-Hagihara Cross-Coupling: For the introduction of alkynyl moieties, creating linear, rigid extensions to the aromatic core.
-
Reductive Amination: To convert the aldehyde into a diverse range of secondary and tertiary amines, a common motif in pharmacologically active molecules.
Protocol I: Suzuki-Miyaura Cross-Coupling for C(sp²)-C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] Its tolerance for a wide array of functional groups makes it exceptionally suitable for complex scaffolds like our target molecule.
Mechanistic Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond.
-
Transmetalation: The organic group is transferred from the boronic acid to the palladium center, a step facilitated by a base which activates the boron species.
-
Reductive Elimination: The two organic partners are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.
The choice of base, solvent, and palladium ligand system is critical for achieving high yields and preventing side reactions.[3] An inert atmosphere is mandatory to protect the electron-rich Pd(0) species from oxidation.[2]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Aryl- or Vinylboronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed Solvent System (e.g., Toluene/H₂O 4:1, or Dioxane/H₂O 4:1)
-
Standard laboratory glassware for anhydrous reactions (Schlenk flask)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the corresponding boronic acid, the palladium catalyst, and the base.
-
Seal the flask with a septum and thoroughly purge with an inert gas for 10-15 minutes.
-
Using a syringe, add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction's progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired bi-aryl derivative.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Boronic Acid Partner | Pd Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.0) | Dioxane/H₂O | 90 | 8 | 88-96 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ (3.0) | DME/H₂O | 90 | 16 | 75-85 |
| 4 | Vinylboronic acid pinacol ester | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3.0) | Toluene/H₂O | 80 | 6 | 80-90 |
| Yields are representative and highly dependent on the specific substrates and reaction scale. Optimization may be required.[3] |
Protocol II: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl or vinyl halides.[4][5] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, proceeding under mild conditions with high functional group tolerance.[6]
Mechanistic Rationale
The Sonogashira reaction features a dual catalytic cycle.[6] The palladium cycle mirrors that of the Suzuki coupling (oxidative addition, reductive elimination). The unique feature is the copper co-catalyst, which reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center for the final reductive elimination step. The amine base is crucial, serving both as a proton scavenger and often as a solvent.[4]
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) Iodide (CuI, 2-10 mol%)
-
Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 equiv)
-
Anhydrous Solvent (e.g., THF or Toluene)
-
Standard laboratory glassware for anhydrous reactions (Schlenk tube)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.[4]
-
Purge the vessel with argon or nitrogen.
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as needed. The reaction is often exothermic upon addition of the alkyne.
-
Monitor the progress of the reaction by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt and copper salts.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the pure alkynylated product.
Data Presentation: Representative Sonogashira Couplings
| Entry | Terminal Alkyne Partner | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv) | Solvent | Temp (°C) | Representative Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 25 | 90-98 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH (3.0) | Toluene | 50 | 85-95 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3.0) | THF | 40 | 88-96 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (4) | CuI (8) | i-Pr₂NH (3.0) | DMF | 25 | 80-90 |
| Yields are representative. Reactions with terminal alkynes can be sensitive to air and moisture.[4][5] |
Protocol III: Derivatization via Reductive Amination
Reductive amination is a highly efficient method for converting aldehydes into amines. It proceeds via the initial formation of a Schiff base (imine) or enamine, which is then reduced in situ to the corresponding amine. Using a mild, selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is key, as it will not readily reduce the starting aldehyde but will rapidly reduce the protonated iminium intermediate.
Experimental Workflow: Reductive Amination
Caption: A typical workflow for one-pot reductive amination.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1-1.2 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)
-
Anhydrous Solvent (e.g., 1,2-Dichloroethane (DCE) or Methanol)
-
Acetic Acid (optional, catalytic amount)
Procedure:
-
Dissolve this compound and the amine in the anhydrous solvent in a round-bottom flask.
-
If the amine salt is used, add a non-nucleophilic base (e.g., Et₃N) to liberate the free amine. A catalytic amount of acetic acid can be added to promote imine formation.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride to the mixture in portions over 5-10 minutes. Effervescence may be observed.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting amine by column chromatography or crystallization.
Characterization and Safety
Product Characterization: All synthesized derivatives should be rigorously characterized to confirm their identity and purity. Standard techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, paying close attention to new signals corresponding to the introduced moiety (e.g., new aromatic signals in Suzuki products, acetylenic protons/carbons in Sonogashira products, or N-CH₂ signals in reductive amination products).
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
FT-IR Spectroscopy: To observe the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of new functional group vibrations.
Safety Precautions:
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Palladium catalysts are heavy metals and should be handled with care. Avoid inhalation of powders.
-
Organic solvents are flammable and volatile. Keep away from ignition sources.
-
Bases like K₂CO₃ and Et₃N can be corrosive or irritating. Handle with caution.
-
Quenching of reducing agents can release gas; perform this step slowly and carefully.
References
- Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFI0t4yJufXgjBgEsYxejavW5a6T98m6QBp3PjNDOQcxCcMYNNemCn-cHyIuw7tTIabAN-cTybmLLhYWqFg6l14maOhPxy94F4cHrhkeKs_IFsKW1kEIlqDN0KKiL0_jnS9m11-HU9cQDNVaTyHCoQRN2SPtu9k9OzoXEywW9vo4aWS_LGEzqs-NL_q7iipHblXg1lqDSz64DJfjvnhO9MslIoSOW4lt65vdHejsCjgE--QWUW-U5Z1C2DS7uZedg4De3vZb4=]
- 4-Bromobenzaldehyde. Wikipedia. [URL: https://en.wikipedia.org/wiki/4-Bromobenzaldehyde]
- Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkPGsFsIzCWyASgxxi5xbUCl6LkfFC-ZyBJECCyPrSrc-0oj36FSo50Mg1EUUGLaY7-y7sIIQMf17UMLmx-hFOv-n4fGRsqa8snXXqrQaiG-uTeO7f29H66ADkJ9-3UGVvbrVoVInQBa4YqJJyfTSvndFEN52woUyAmbQtSx_rtlHEfZLc6o_moRa1f8ANe4RbklzaSRYEGU-GBGWFjyXWxnA=]
- Sonogashira Coupling. NROChemistry. [URL: https://www.nro-chem.com/reaction-gallery/sonogashira-coupling/]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Rasayan J. Chem. [URL: https://rasayanjournal.co.in/admin/php/upload/104_pdf.pdf]
- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. ResearchGate. [URL: https://www.researchgate.net/figure/Conversion-of-4-bromobenzaldehyde-in-Suzuki-Miyaura-coupling-with-phenyl-boronic-acid_fig3_335607371]
- 4-Bromo Benzaldehyde Intermediate Supplier. AD PHARMACHEM. [URL: https://adpharmachem.
- Application Notes and Protocols for Suzuki Coupling Reactions with Boc-D-2-Amino-4-bromo-4-pentenoic acid. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFjT3U0Ag_rJ4JpI5S22L1-D7a2YSsxsDSy8dA4zH9oO_Z7rgam_ba4XvCGT_9VvCaiG2lw3OCxVUcp1FYZ6H3XZvH39pdEPSkQo8ugENhr34VSvrv0qIYrR_idnMQR-gP3bm4d0Fd2ma4JmxO567yxLH4F7iTWYJwfzMhjEpDRwkfSL1_y3dIy10qZ9N1DLpbAK5MvsOdbivqXlmBoW8qL3vSoUX3IyBumBOHGAf1QyxCM7Nqsct6s9ahvSBdr7FWgcfh1R_X]
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry. [URL: https://ijc.ugm.ac.id/index.php/ijc/article/view/26417/17124]
- Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/286.shtm]
- A novel green protocol for ligand free Suzuki–Miyaura cross-coupling reactions in WEB at room temperature. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/gc/c5gc00211a]
- Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
- A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. International Journal of Innovative Science and Research Technology. [URL: https://ijisrt.com/assets/upload/files/IJISRT25SEP710.pdf]
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10871995/]
- Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFnj9eNOPsa3zl1Ao7J0lgcWg6eEE0urZoiJjzesAsEXQxvcV1i2umaOzVUOR471yq_DpkeoBYwHzoCbBOaQdg-qqEd6no0KeonBEpd5Bvpuvz08Cj0-sUNRBlYRufqF6f4M5RTZ4FQzsZZrY7eIJbebDVWkEzzowSdu2ND0oBNv9JkYBMVN8JVmJrRlFNwXZpMi7KsiOkIZ_N1aGSRD3Lf0SbBl9wpqcPSczXK2xaREcG]
Sources
The Strategic Utility of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Targeted Drug Design
In the landscape of modern medicinal chemistry, the rational design of small molecule inhibitors often hinges on the strategic selection of versatile building blocks. 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is one such scaffold that has garnered significant interest, particularly in the development of targeted therapies. Its unique substitution pattern—a bromine atom at the 4-position, an isopropyl thioether at the 2-position, and a reactive aldehyde at the 1-position—offers a trifecta of chemical handles for facile diversification and optimization of lead compounds.
The bromine atom serves as a key site for cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups to explore the chemical space and modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The isopropyl thioether moiety can engage in crucial hydrophobic and van der Waals interactions within a target's binding site, often enhancing potency and selectivity. Finally, the benzaldehyde functionality is a versatile precursor for the synthesis of a multitude of heterocyclic and acyclic structures, including Schiff bases, chalcones, and various pharmacologically relevant scaffolds.
This technical guide provides a comprehensive overview of the synthesis and application of this compound as a key building block in medicinal chemistry, with a particular focus on its role in the development of selective inhibitors for Aldehyde Dehydrogenase 1A3 (ALDH1A3), a promising target in oncology.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for the interpretation of analytical data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrOS | |
| Molecular Weight | 259.16 g/mol | |
| Appearance | Off-white to pale yellow solid | Assumed based on similar compounds |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Assumed based on structure |
| CAS Number | 1340366-62-2 |
Note: Experimental data for some properties may not be publicly available and are estimated based on the chemical structure and properties of similar compounds.
Synthetic Protocols
The synthesis of this compound can be approached through a multi-step sequence, commencing with a commercially available starting material. The following protocols are based on established synthetic methodologies for related compounds and provide a reliable pathway to the target molecule.
Protocol 1: Synthesis of the Precursor 4-Bromo-2-fluorobenzaldehyde
The synthesis of the key precursor, 4-bromo-2-fluorobenzaldehyde, is a critical first step. A reliable method involves the bromination of 4-fluorobenzaldehyde.[1]
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2-fluorobenzaldehyde.
Materials:
-
4-Fluorobenzaldehyde
-
Bromine (Br₂)
-
Iron(III) bromide (FeBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled in an ice bath, add a catalytic amount of iron(III) bromide (FeBr₃).
-
Slowly add a solution of bromine (1.05 eq) in DCM to the reaction mixture via a dropping funnel over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure 4-bromo-2-fluorobenzaldehyde.
Protocol 2: Synthesis of this compound
The target molecule is synthesized via a nucleophilic aromatic substitution (SNAr) reaction, where the fluorine atom of 4-bromo-2-fluorobenzaldehyde is displaced by the isopropyl thiolate anion.
Reaction Scheme:
Caption: Synthesis of the target building block.
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Propan-2-thiol (Isopropyl mercaptan)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (2.0 eq).
-
Add propan-2-thiol (1.2 eq) to the suspension and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to obtain this compound as a solid.
Application in Medicinal Chemistry: A Key Building Block for ALDH1A3 Inhibitors
Aldehyde dehydrogenase 1A3 (ALDH1A3) is a member of the ALDH superfamily of enzymes responsible for oxidizing aldehydes to carboxylic acids.[2] Overexpression of ALDH1A3 has been implicated in the progression of various cancers, where it is associated with cancer stem cell populations, leading to chemoresistance and poor patient outcomes.[3][4] Consequently, the development of selective ALDH1A3 inhibitors is a promising therapeutic strategy.
The this compound scaffold is an excellent starting point for the synthesis of potent and selective ALDH1A3 inhibitors. The 2-isopropylthio group can occupy a hydrophobic pocket in the enzyme's active site, while the 4-bromo position allows for the introduction of various substituents to enhance binding affinity and selectivity.
Workflow for the Development of ALDH1A3 Inhibitors
Caption: Drug discovery workflow using the target building block.
Representative Protocol 3: Synthesis of a Hypothetical ALDH1A3 Inhibitor
This protocol describes the synthesis of a hypothetical ALDH1A3 inhibitor through a Suzuki cross-coupling reaction followed by reductive amination, demonstrating the utility of the title building block.
Reaction Scheme:
Caption: Synthesis of a hypothetical ALDH1A3 inhibitor.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Amine (e.g., benzylamine)
-
Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
1,2-Dichloroethane (DCE), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step A: Suzuki Cross-Coupling
-
In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120°C for 30-60 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 4-aryl-2-(propan-2-ylsulfanyl)benzaldehyde intermediate.
Step B: Reductive Amination
-
To a solution of the 4-aryl-2-(propan-2-ylsulfanyl)benzaldehyde intermediate (1.0 eq) in anhydrous DCE, add the desired amine (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise and continue stirring at room temperature for 4-12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or preparative HPLC.
Biological Evaluation of ALDH1A3 Inhibitors
The inhibitory activity of newly synthesized compounds against ALDH1A3 can be assessed using a fluorometric enzyme assay.
Protocol 4: In Vitro ALDH1A3 Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human ALDH1A3.
Materials:
-
Recombinant human ALDH1A3 enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing 100 mM NaCl and 1 mM MgCl₂)
-
NAD⁺ solution
-
Aldehyde substrate (e.g., benzaldehyde or a specific substrate for ALDH1A3)
-
Test compound dissolved in DMSO
-
Positive control (a known ALDH1A3 inhibitor)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~340 nm, Emission: ~460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, NAD⁺ solution, and the test compound dilutions (or DMSO for control wells).
-
Add the ALDH1A3 enzyme to each well and incubate for a pre-determined time at room temperature.
-
Initiate the reaction by adding the aldehyde substrate to all wells.
-
Immediately measure the increase in fluorescence (due to NADH formation) over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a suitable nonlinear regression model to determine the IC₅₀ value.
Data Presentation:
| Compound | ALDH1A3 IC₅₀ (µM) | Selectivity vs. ALDH1A1 |
| Hypothetical Inhibitor 1 | [Insert Value] | [Insert Value]-fold |
| Hypothetical Inhibitor 2 | [Insert Value] | [Insert Value]-fold |
| Reference Compound | [Insert Value] | [Insert Value]-fold |
Conclusion and Future Perspectives
This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern allows for the efficient construction of diverse molecular libraries for lead discovery and optimization. The application of this scaffold in the development of selective ALDH1A3 inhibitors highlights its potential for addressing unmet medical needs in oncology. Future research will likely focus on expanding the repertoire of reactions utilizing this building block and exploring its application in the synthesis of inhibitors for other therapeutically relevant targets. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this promising chemical entity in their drug discovery endeavors.
References
-
PubChem. 4-bromo-2-propan-2-ylsulfanylbenzaldehyde. Available at: [Link].
-
Ibrahim, M. A. A. et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules26 , 5770 (2021). Available at: [Link].
-
Li, J. et al. A specific inhibitor of ALDH1A3 regulates retinoic acid biosynthesis in glioma stem cells. Nat. Commun.12 , 4843 (2021). Available at: [Link].
-
Gelardi, E. et al. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. Sci. Rep.12 , 14815 (2022). Available at: [Link].
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
Sources
- 1. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. CN117142931A - A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. designer-drug.com [designer-drug.com]
Introduction: The Strategic Synthesis of Biaryl Aldehydes Using 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
An Application Note for the Synthesis of Biaryl Aldehydes via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction couples an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[2] Its significance was formally recognized with the 2010 Nobel Prize in Chemistry.[3] The reaction is widely lauded for its mild conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][4]
This application note provides a detailed experimental protocol for the Suzuki-Miyaura coupling of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde with various arylboronic acids. This specific substrate is of interest in medicinal chemistry and materials science, where the resulting biaryl aldehyde scaffold can serve as a key intermediate for the synthesis of more complex molecular architectures. The presence of the sulfur-containing moiety and the aldehyde group requires careful optimization of reaction conditions to achieve high yields and purity. This guide is intended for researchers, scientists, and professionals in drug development, offering both a practical step-by-step methodology and an in-depth explanation of the chemical principles at play.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2][5]
-
Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (in this case, this compound). The palladium atom inserts itself into the carbon-bromine bond, leading to the formation of a square planar Palladium(II) complex. This is often the rate-determining step of the reaction.[1][3]
-
Transmetalation : In this step, a base activates the organoboron compound to form a boronate complex, which facilitates the transfer of the aryl group from the boron atom to the palladium center.[4] The halide on the Palladium(II) complex is replaced by the new aryl group, resulting in a diorganopalladium(II) intermediate.
-
Reductive Elimination : The final step involves the elimination of the two coupled aryl groups from the palladium center, forming the desired biaryl product and regenerating the catalytically active Palladium(0) species, which can then re-enter the catalytic cycle.[3][5]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Experimental Protocol
This protocol details a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization may be required for specific boronic acids, particularly those with challenging steric or electronic properties.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| This compound | 1340366-62-2 | 275.18 | Aryl Halide Substrate |
| Phenylboronic Acid | 98-80-6 | 121.93 | Coupling Partner (Example) |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Palladium(0) Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base |
| 1,4-Dioxane | 123-91-1 | 88.11 | Solvent |
| Deionized Water | 7732-18-5 | 18.02 | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | Stationary Phase |
Equipment
-
Round-bottom flask or reaction tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Schlenk line (optional, for rigorous inert atmosphere)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
The following workflow provides a comprehensive guide from reaction setup to product isolation.
Caption: Experimental Workflow for Suzuki Coupling.
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 275 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol, 0.05 equiv).
-
-
Solvent Addition and Degassing:
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio). Degassing can be achieved by bubbling Argon through the solvent for 20-30 minutes.
-
Using a syringe, add the degassed solvent mixture (e.g., 10 mL) to the reaction flask.
-
-
Reaction Conditions:
-
Place the flask in a preheated oil bath or heating mantle and stir the reaction mixture at a temperature between 80-100 °C.[5]
-
Allow the reaction to proceed for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the heat source and allow it to cool to room temperature.
-
Add deionized water (e.g., 20 mL) to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
-
The resulting crude residue should be purified by flash column chromatography on silica gel.[6]
-
A typical eluent system would be a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the product.
-
Collect the fractions containing the desired product (visualized by TLC) and concentrate them to yield the purified biaryl aldehyde.
-
-
Characterization:
Discussion of Reaction Parameters
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent.
-
Catalyst and Ligands: While Pd(PPh₃)₄ is a reliable catalyst, other palladium sources like Palladium(II) acetate (Pd(OAc)₂) can be used in combination with phosphine ligands. For sterically hindered substrates, such as the ortho-substituted this compound, bulky and electron-rich phosphine ligands like SPhos or XPhos can significantly improve reaction rates and yields.[9][10][11] N-heterocyclic carbene (NHC) ligands have also proven to be highly effective for challenging couplings.[10]
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[4] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction outcome, and cesium carbonate is often used for more challenging substrates due to its higher solubility and basicity.
-
Solvent System: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane, toluene, or DME are common. The aqueous phase is essential for the function of the inorganic base. The use of environmentally friendly solvents like ethanol or even purely aqueous conditions has also been explored.[12][13]
Potential Challenges and Troubleshooting
-
Steric Hindrance: The propan-2-ylsulfanyl group at the ortho position can sterically hinder the oxidative addition and subsequent steps. Using a catalyst system with bulky ligands can help overcome this issue.[14][15]
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and dehalogenation of the aryl bromide.[3] These can be minimized by maintaining a strict inert atmosphere and using the appropriate stoichiometry of reagents.
-
Aldehyde Functionality: The aldehyde group is generally well-tolerated in Suzuki couplings. However, under certain conditions, it could potentially undergo side reactions. Ensuring mild basic conditions is advisable.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective method for synthesizing biaryl compounds from this compound. By carefully selecting the catalyst, base, and solvent, and by adhering to the detailed protocol provided, researchers can achieve high yields of the desired biaryl aldehyde products. This application note serves as a comprehensive guide, empowering scientists in their efforts to synthesize novel molecules for various applications, from pharmaceuticals to advanced materials.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available from: [Link]
-
Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Semantic Scholar. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Royal Society of Chemistry. Available from: [Link]
-
Request PDF. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ResearchGate. Available from: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]
-
ACS Catalysis. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Publications. Available from: [Link]
-
Request PDF. (2010). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate. Available from: [Link]
-
ResearchGate. (2018). ¹H NMR spectrum of the Suzuki product with inset of expanded aromatic region. Available from: [Link]
-
National Institutes of Health. (2010). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC. Available from: [Link]
-
National Institutes of Health. (2020). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. Available from: [Link]
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
PubMed Central. (2018). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC. Available from: [Link]
-
ResearchGate. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Available from: [Link]
-
ResearchGate. (2017). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O/ EtOH at room temperature in air. Available from: [Link]
-
PrepChem.com. Synthesis of 4-(2-propynyloxy) benzaldehyde. Available from: [Link]
-
ResearchGate. (2005). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction. Available from: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]
-
ResearchGate. (2011). Formation of biaryl compounds in the suzuki cross coupling reaction. Available from: [Link]
- Google Patents. (2013). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
Sources
- 1. byjus.com [byjus.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
Introduction: The Potential of Substituted Benzaldehydes in Agrochemical Discovery
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science.[1][2] Benzaldehyde and its derivatives represent a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[3][4][5][6] The strategic functionalization of the benzaldehyde scaffold allows for the fine-tuning of physicochemical properties and biological activity, making it a promising starting point for the discovery of new herbicides, fungicides, and insecticides.[7]
This document provides a detailed technical guide on the potential applications and experimental evaluation of a specific substituted benzaldehyde, 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde , in the context of agrochemical research. While specific biological activity data for this compound is not extensively published, its structural motifs—a halogenated aromatic ring and a thioether linkage—are present in various known bioactive molecules. This guide, therefore, presents a hypothesis-driven approach to its investigation, grounded in established principles of agrochemical discovery and screening.
Compound Profile: this compound
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| Molecular Formula | C10H11BrOS | [8][9] |
| Molecular Weight | 259.16 g/mol | [9] |
| Appearance | (Predicted) White to off-white crystalline powder or oil | [5] |
| Solubility | (Predicted) Soluble in organic solvents like ethanol, ether, and chloroform; slightly soluble in water. | [5] |
Structural Features and Rationale for Agrochemical Investigation:
-
Benzaldehyde Core: The aldehyde functional group is a reactive handle for further chemical modifications and can participate in interactions with biological targets.
-
Bromine Substitution: The presence of a bromine atom on the aromatic ring can enhance biological activity by increasing lipophilicity, which can improve membrane permeability. Halogenation is a common strategy in the design of pesticides.
-
Thioether Linkage: The isopropyl thioether group is another key feature. Sulfur-containing compounds are prevalent in agrochemicals, and the thioether moiety can be a site for metabolic activation or interaction with target enzymes.[10]
Hypothesized Agrochemical Applications and Mechanistic Rationale
Based on its structural features, this compound is a candidate for investigation across three primary agrochemical domains:
-
Herbicidal Activity: Substituted benzaldehydes can interfere with various plant-specific biochemical pathways.[11] A potential mode of action could involve the inhibition of enzymes essential for amino acid synthesis or photosynthesis.
-
Fungicidal Activity: The disruption of cellular antioxidation is a known mechanism of antifungal benzaldehydes.[12] The subject compound could potentially inhibit fungal growth by interfering with ergosterol biosynthesis or other critical cellular functions.[11]
-
Insecticidal Activity: Benzaldehyde itself has demonstrated insecticidal properties.[13] Derivatives may act as nerve poisons or disrupt insect metabolism.[14]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route starting from commercially available 4-bromo-2-fluorobenzaldehyde is outlined below. This method is based on nucleophilic aromatic substitution.
Materials:
-
4-Bromo-2-fluorobenzaldehyde
-
Propane-2-thiol (isopropyl mercaptan)
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Slowly add propane-2-thiol (1.2 eq) to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution reaction. Potassium carbonate acts as a base to deprotonate the thiol, forming a more potent nucleophile.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Herbicidal Activity Screening
Pre-Emergence Herbicidal Assay:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a small amount of surfactant.
-
Fill small pots with a standardized soil mix.
-
Sow seeds of representative monocot (e.g., Sorghum bicolor) and dicot (e.g., Cucumis sativus) weed species.
-
Apply the test compound solution at various concentrations (e.g., 10, 50, 100, 200 ppm) to the soil surface.
-
Include a negative control (solvent + surfactant) and a positive control (a commercial herbicide).
-
Place the pots in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.
-
After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 100% is complete kill).
Post-Emergence Herbicidal Assay:
-
Follow steps 2 and 3 from the pre-emergence assay.
-
Allow the seedlings to grow to the 2-3 leaf stage.
-
Apply the test compound solution as a foliar spray at various concentrations.
-
Include appropriate controls as in the pre-emergence assay.
-
Return the pots to the controlled environment.
-
After 7-14 days, assess the herbicidal effect by visual rating of plant injury (e.g., chlorosis, necrosis, growth inhibition).
Causality: Testing both pre- and post-emergence activity is crucial as some herbicides are effective only when taken up by the roots from the soil (pre-emergence), while others are effective when applied to the foliage (post-emergence).
Diagram of Herbicidal Screening Workflow:
Caption: Workflow for pre- and post-emergence herbicidal screening.
Fungicidal Activity Screening
In Vitro Antifungal Assay (Poisoned Food Technique):
-
Prepare Potato Dextrose Agar (PDA) medium and sterilize it.
-
While the medium is still molten, add the test compound at various concentrations to achieve the desired final concentrations (e.g., 10, 50, 100, 200 ppm).
-
Pour the amended PDA into sterile Petri dishes.
-
Inoculate the center of each plate with a mycelial plug of a test fungus (e.g., Fusarium graminearum, Botrytis cinerea).
-
Include a negative control (PDA with solvent) and a positive control (PDA with a commercial fungicide).
-
Incubate the plates at the optimal temperature for the test fungus.
-
After 5-7 days, measure the radial growth of the fungal colony.
-
Calculate the percentage of growth inhibition relative to the negative control.
In Vivo Plant Disease Control Assay:
-
Grow host plants (e.g., wheat for Fusarium, tomato for Botrytis) to a suitable stage.
-
Apply the test compound as a foliar spray.
-
After 24 hours, inoculate the plants with a spore suspension of the target pathogen.
-
Include untreated, inoculated controls and fungicide-treated, inoculated controls.
-
Maintain the plants in a high-humidity environment to promote disease development.
-
After 7-10 days, assess the disease severity on a rating scale.
Causality: The in vitro assay provides a direct measure of the compound's toxicity to the fungus, while the in vivo assay assesses its ability to protect a plant from infection, which is a more practical measure of its potential as a fungicide.
Insecticidal Activity Screening
Contact Toxicity Assay (e.g., on Aphids):
-
Culture a population of a test insect (e.g., Myzus persicae).
-
Place a known number of insects (e.g., 10-20) on a leaf disc in a Petri dish.
-
Spray the insects with the test compound solution at various concentrations.
-
Include a negative control (solvent spray) and a positive control (a commercial insecticide).
-
After 24 and 48 hours, count the number of dead insects.
-
Calculate the percentage mortality and determine the LC50 (lethal concentration for 50% of the population).
Ingestion Toxicity Assay (e.g., on Lepidopteran Larvae):
-
Prepare an artificial diet for the test insect (e.g., Spodoptera frugiperda).
-
Incorporate the test compound into the diet at various concentrations.
-
Place one larva in each well of a multi-well plate containing the treated diet.
-
Include a control group with an untreated diet.
-
After 5-7 days, record larval mortality and weight.
Causality: Contact and ingestion assays are necessary to determine the primary mode of uptake for the potential insecticide. Some compounds are effective upon direct contact with the insect's cuticle, while others must be ingested to be toxic.
Data Presentation
Table 1: Hypothetical Herbicidal Activity Data
| Compound | Concentration (ppm) | Pre-Emergence Inhibition (%) - S. bicolor | Post-Emergence Injury (%) - C. sativus |
| This compound | 50 | 45 | 30 |
| 100 | 70 | 65 | |
| 200 | 95 | 90 | |
| Positive Control | 100 | 98 | 95 |
| Negative Control | - | 0 | 0 |
Table 2: Hypothetical Fungicidal Activity Data
| Compound | Concentration (ppm) | In Vitro Growth Inhibition (%) - B. cinerea | In Vivo Disease Control (%) - Tomato |
| This compound | 50 | 55 | 40 |
| 100 | 80 | 75 | |
| 200 | 98 | 92 | |
| Positive Control | 100 | 100 | 95 |
| Negative Control | - | 0 | 0 |
Table 3: Hypothetical Insecticidal Activity Data
| Compound | Concentration (ppm) | Contact Mortality (%) - M. persicae (48h) | Ingestion Mortality (%) - S. frugiperda (7d) |
| This compound | 50 | 40 | 25 |
| 100 | 65 | 55 | |
| 200 | 90 | 85 | |
| Positive Control | 100 | 99 | 98 |
| Negative Control | - | <5 | <5 |
Conclusion
This compound presents a compelling scaffold for agrochemical research due to its unique combination of a halogenated benzaldehyde core and a thioether moiety. The protocols outlined in this guide provide a systematic and robust framework for evaluating its potential as a novel herbicide, fungicide, or insecticide. While the data presented is hypothetical, the proposed workflows are based on industry-standard practices and are designed to yield reliable and reproducible results. Further derivatization of this molecule could also lead to the discovery of compounds with enhanced potency and a desirable spectrum of activity.
References
- Vertex AI Search. (n.d.). Benzaldehyde | Applications in Agriculture and Other Industries.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzaldehyde: A Key Precursor for Advanced Agrochemical Formulations.
- ResearchGate. (2014). Efficient Approach To Discover Novel Agrochemical Candidates: Intermediate Derivatization Method. Journal of Agricultural and Food Chemistry.
- Life Chemicals. (2026). Advances in Drug Discovery Research for Agrochemistry.
- CHIMIA. (2017). Natural Products in the Discovery of Agrochemicals.
- AD PHARMACHEM. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier.
- Slideshare. (n.d.). Substituted benzaldehydes and acetophenones to yield derivatives.
- MDPI. (n.d.). Modern Approaches for the Development of New Herbicides Based on Natural Compounds.
- PubMed. (2016). Antifungal Effect of Novel 2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone against Candida Strains.
- ResearchGate. (n.d.). Physicochemical Property Guidelines for Modern Agrochemicals.
- PMC. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation.
- ChemicalBook. (n.d.). This compound | 1340366-62-2.
- PubMed. (n.d.). Pest toxicology: the primary mechanisms of pesticide action.
- News. (n.d.). What are six applications for benzaldehyde.
- PubChemLite. (n.d.). This compound.
- PubMed. (2015). Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021. Journal of Microbiology.
- Bentham Science. (n.d.). Chapter - Pesticide Chemistry.
- PubMed. (n.d.). Effects of pesticide chemicals on the activity of metabolic enzymes: focus on thiocarbamates.
Sources
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- 5. adpharmachem.com [adpharmachem.com]
- 6. News - What are six applications for benzaldehyde [sprchemical.com]
- 7. Substituted benzaldehydes and acetophenones to yield derivatives | PPTX [slideshare.net]
- 8. PubChemLite - this compound (C10H11BrOS) [pubchemlite.lcsb.uni.lu]
- 9. This compound | 1340366-62-2 [chemicalbook.com]
- 10. Effects of pesticide chemicals on the activity of metabolic enzymes: focus on thiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pest toxicology: the primary mechanisms of pesticide action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzaldehyde as an insecticidal, antimicrobial, and antioxidant compound produced by Photorhabdus temperata M1021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamscience.com [benthamscience.com]
Application Note: A Guide to the ¹H NMR Spectroscopic Analysis of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Introduction
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is a substituted aromatic aldehyde of interest in synthetic organic chemistry and drug discovery. Its structure combines a benzaldehyde core, a bromine atom, and an isopropyl thioether group. This unique combination of functional groups can impart specific chemical reactivity and biological activity, making it a valuable building block for more complex molecules. Accurate structural elucidation is paramount for its use in research and development, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful analytical techniques for this purpose.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the ¹H NMR analysis of this compound. It offers a detailed protocol for sample preparation and data acquisition, followed by an in-depth, predictive analysis of the ¹H NMR spectrum. The interpretation is grounded in fundamental NMR principles and supported by data from analogous structures, explaining the causality behind the expected chemical shifts and coupling patterns.
Experimental Protocol
A robust and well-defined experimental protocol is critical for acquiring high-quality, reproducible ¹H NMR data.
I. Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. The following protocol is recommended for this compound:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[1][2] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is limited.[3][4]
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.[1]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
II. NMR Data Acquisition
The following are general guidelines for setting up a modern NMR spectrometer for the analysis of a small organic molecule like this compound. Instrument-specific parameters may need to be optimized.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Acquisition Time: Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-2 seconds is generally adequate for small molecules.
-
Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts.
-
Predicted ¹H NMR Spectrum and Interpretation
A detailed analysis of the ¹H NMR spectrum of this compound involves the assignment of each signal to a specific proton in the molecule. The predicted spectrum is based on the known effects of the aldehyde, bromo, and isopropylthio substituents on the aromatic ring.
Molecular Structure and Proton Labeling
To facilitate the discussion, the protons in this compound are labeled as shown in the diagram below.
Figure 1. Molecular structure of this compound with proton labeling.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The predicted ¹H NMR data for this compound is summarized in the table below, followed by a detailed explanation for each signal.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Hₐ (Aldehyde) | ~10.0 | Singlet (s) | - | 1H |
| Hբ (Aromatic) | ~7.8 | Doublet (d) | ~8.0 | 1H |
| Hₑ (Aromatic) | ~7.6 | Doublet of doublets (dd) | ~8.0, ~2.0 | 1H |
| HᏧ (Aromatic) | ~7.5 | Doublet (d) | ~2.0 | 1H |
| Hᵦ (Isopropyl CH) | ~3.5 | Septet (sept) | ~7.0 | 1H |
| H꜀ (Isopropyl CH₃) | ~1.3 | Doublet (d) | ~7.0 | 6H |
Table 1. Predicted ¹H NMR Data for this compound.
Detailed Signal Analysis
-
Aldehyde Proton (Hₐ): The proton of the aldehyde group is expected to appear as a sharp singlet at a significantly downfield chemical shift, around 10.0 ppm.[1][2] This is due to the strong deshielding effect of the electronegative oxygen atom of the carbonyl group.[2] The absence of adjacent protons results in a singlet multiplicity.
-
Aromatic Protons (HᏧ, Hₑ, Hբ): The three protons on the aromatic ring will exhibit distinct signals due to their different chemical environments.
-
Hբ: This proton is ortho to the aldehyde group, which is strongly electron-withdrawing. Therefore, it is expected to be the most deshielded of the aromatic protons, appearing at approximately 7.8 ppm. It will be split into a doublet by the adjacent Hₑ proton with a typical ortho coupling constant of about 8.0 Hz.
-
Hₑ: This proton is meta to the aldehyde group and ortho to the bromine atom. It will experience coupling from both Hբ (ortho-coupling, ~8.0 Hz) and HᏧ (meta-coupling, ~2.0 Hz), resulting in a doublet of doublets. Its chemical shift is predicted to be around 7.6 ppm.
-
HᏧ: This proton is ortho to the isopropylthio group and meta to both the aldehyde and bromo groups. The thioether group is generally less electron-withdrawing than a bromo or aldehyde group. It will be split into a doublet by the meta-coupled Hₑ proton, with a small coupling constant of around 2.0 Hz. Its chemical shift is anticipated to be the most upfield of the aromatic protons, around 7.5 ppm.
-
-
Isopropyl Protons (Hᵦ, H꜀): The isopropyl group will give rise to two distinct signals.
-
Hᵦ (Methine Proton): The single proton on the tertiary carbon of the isopropyl group is adjacent to the sulfur atom. Protons on carbons adjacent to a sulfur in a thioether typically appear in the range of 2.0-2.5 ppm.[5] However, in this case, the sulfur is attached to an aromatic ring, which will likely shift this signal further downfield to around 3.5 ppm. This proton is coupled to the six equivalent methyl protons (H꜀), and according to the n+1 rule, its signal will be split into a septet (a multiplet with seven lines) with a coupling constant of approximately 7.0 Hz.
-
H꜀ (Methyl Protons): The six protons of the two equivalent methyl groups of the isopropyl moiety are coupled to the single methine proton (Hᵦ). This will result in a doublet at around 1.3 ppm with a coupling constant of about 7.0 Hz. The integration of this signal will be 6H.
-
Troubleshooting
-
Broad Signals: Broadening of signals, particularly the aldehyde proton, can indicate chemical exchange. Ensuring a dry sample and solvent can minimize this.
-
Impurity Peaks: Unidentified peaks in the spectrum may be due to residual solvents from the synthesis or purification process.[3][4] Comparing the observed peaks with known chemical shifts of common laboratory solvents can help in their identification.
-
Poor Resolution: If the peaks in the aromatic region are not well-resolved, shimming of the magnetic field should be re-optimized.
Conclusion
This application note provides a detailed framework for the ¹H NMR analysis of this compound. By following the prescribed protocol for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined herein, researchers can confidently elucidate and confirm the structure of this compound. The predictive analysis serves as a valuable guide for interpreting the experimental data and highlights the power of ¹H NMR spectroscopy in the structural characterization of complex organic molecules.
References
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from a specific RSC publication, though the direct link to the exact supplementary information for this compound was not provided in the search results.
- Abraham, R. J., Mobli, M., & Smith, R. J. (2003). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38.
-
Doc Brown's Chemistry. (n.d.). Proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical Shifts. Retrieved from [Link]
- Sigma-Aldrich. (n.d.). 4-bromobenzaldehyde. Retrieved from a product page that included an NMR spectrum, though a direct, stable URL is not provided.
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzaldehyde - Optional[¹H NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
Orient J Chem. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Chegg.com. (2022, October 27). Solved The 1HNMR spectrum of isopropyl propyl ether shows. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Mass Spectrometry of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This document provides a detailed analytical guide to the mass spectrometry of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, a compound of interest in synthetic chemistry and potential drug development pathways. In the absence of extensive published spectral data for this specific molecule, this note synthesizes foundational principles of mass spectrometry with established fragmentation patterns of analogous structures—namely aromatic aldehydes, organobromine compounds, and aryl sulfides. We present a predictive analysis of its electron ionization (EI) mass spectrum, propose detailed fragmentation mechanisms, and provide a robust protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed to empower researchers to confidently identify and structurally characterize this molecule and its derivatives.
Introduction: The Analytical Challenge
This compound (C₁₀H₁₁BrOS) is a multifunctional aromatic compound. Its structure, featuring an aldehyde, a bromine atom, and a thioether linkage, makes it a valuable intermediate in organic synthesis. For professionals in drug development, confirming the identity and purity of such intermediates is a critical step that relies heavily on robust analytical techniques. Mass spectrometry, particularly following electron ionization (EI), is a cornerstone of this process, providing definitive molecular weight information and structural insights through predictable fragmentation.[1]
The analytical challenge lies in interpreting the mass spectrum of a molecule where multiple functional groups compete to direct the fragmentation pathways. This note serves as a predictive guide, explaining the causality behind the expected fragmentation based on first principles and data from closely related compounds.
Foundational Principles of Fragmentation
Under electron ionization (70 eV), a molecule is ionized to form a molecular radical cation (M⁺•), which is often energetically unstable. This ion then undergoes a series of fragmentation reactions to yield smaller, more stable ions.[2] The resulting fragmentation pattern is a unique fingerprint of the molecule's structure. The primary mechanisms governing the fragmentation of the title compound include:
-
Alpha (α)-Cleavage: The homolytic cleavage of a bond adjacent to a heteroatom (like sulfur) or a functional group (like the carbonyl group). This is often a dominant pathway for thioethers and aldehydes.[3][4]
-
Inductive Cleavage: The heterolytic cleavage of a bond driven by an electronegative atom, such as bromine.[3]
-
Isotopic Signatures: The natural abundance of isotopes provides crucial clues. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio, resulting in a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity for any bromine-containing fragment.[5]
Predicted Mass Spectrum and Molecular Ion
The first step in interpreting any mass spectrum is to identify the molecular ion. For this compound, the molecular ion peak will be a doublet, reflecting the isotopic distribution of bromine.
Chemical Formula: C₁₀H₁₁BrOS Monoisotopic Mass (with ⁷⁹Br): 257.97 g/mol Monoisotopic Mass (with ⁸¹Br): 259.97 g/mol
The presence of sulfur (³⁴S isotope at ~4.2% abundance) will contribute a smaller M+2 peak, but this will be superimposed on the much more intense signal from ⁸¹Br.
| Ion | Calculated m/z | Predicted Relative Intensity | Description |
| [C₁₀H₁₁⁷⁹BrOS]⁺• | 258 | ~100% | Molecular ion (M⁺•) with ⁷⁹Br |
| [C₁₀H₁₁⁸¹BrOS]⁺• | 260 | ~98% | Molecular ion (M+2) with ⁸¹Br |
Proposed Fragmentation Pathways and Key Fragments
The fragmentation of the parent molecule is predicted to be directed by its three key functionalities: the thioether linkage, the aldehyde group, and the bromo-aromatic ring.
Thioether-Directed Fragmentation (α-Cleavage)
The C-S bond of the isopropyl thioether is a likely site for initial fragmentation. Alpha-cleavage can occur in two primary ways:
-
Loss of a Propyl Radical ([M - C₃H₇]⁺): Cleavage of the sulfur-isopropyl bond results in the loss of an isopropyl radical (•C₃H₇, mass 43 Da). This is a highly favorable pathway that leads to a stable, sulfur-containing cation.
-
Loss of a Methyl Radical ([M - CH₃]⁺): Cleavage of a C-C bond within the isopropyl group (beta to the sulfur) is also possible, leading to the loss of a methyl radical (•CH₃, mass 15 Da).
Aldehyde-Directed Fragmentation
The fragmentation of aromatic aldehydes is well-characterized.[6] These pathways become prominent after or in competition with the initial thioether fragmentation.
-
Loss of a Hydrogen Radical ([M - H]⁺): A common feature in aldehyde spectra is the loss of the aldehydic hydrogen to form a very stable acylium ion.[4][7]
-
Loss of Carbon Monoxide ([M - CO]⁺•): Following the loss of other groups, fragments containing the benzoyl moiety can expel a neutral molecule of carbon monoxide (CO, mass 28 Da).
Aromatic Ring-Directed Fragmentation
The bromo-aromatic ring provides a stable core.
-
Loss of a Bromine Radical ([M - Br]⁺): Cleavage of the C-Br bond results in the loss of a bromine radical (•Br, mass 79 or 81 Da). This pathway generates a benzoyl cation derivative.[7]
A visual representation of the most probable fragmentation pathways is presented below.
Caption: Proposed EI fragmentation pathways for this compound.
Summary of Predicted Major Fragments
The table below summarizes the key fragments expected in the EI mass spectrum. The loss of the isopropyl radical is predicted to be a major fragmentation event, likely leading to the base peak.
| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure / Formation | Chemical Formula of Ion | Notes |
| 258 / 260 | Molecular Ion [M]⁺• | [C₁₀H₁₁BrOS]⁺• | Confirms molecular weight. |
| 243 / 245 | [M - •CH₃]⁺ | [C₉H₈BrOS]⁺ | Result of α-cleavage at the isopropyl group. |
| 215 / 217 | [M - •C₃H₇]⁺ | [C₇H₄BrOS]⁺ | Predicted Base Peak. Highly stable ion from loss of the isopropyl radical. |
| 187 / 189 | [M - C₃H₇ - CO]⁺ | [C₆H₄BrS]⁺ | Subsequent loss of CO from the m/z 215/217 fragment. |
| 183 / 185 | [M - C₃H₇ - S]⁺ | [C₇H₄BrO]⁺ | Loss of sulfur from the m/z 215/217 fragment; corresponds to the [M-H] ion of 4-bromobenzaldehyde.[7] |
| 179 | [M - •Br]⁺ | [C₁₀H₁₁OS]⁺ | Loss of bromine radical from the molecular ion. |
| 104 | [C₇H₄S]⁺• | [C₇H₄S]⁺• | Fragment resulting from loss of Br and CHO from the main pathway. |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, a common fragment for benzene derivatives, though likely low abundance.[6] |
Protocol: GC-MS Analysis
This protocol provides a standardized workflow for the analysis of this compound. The use of a non-polar column is recommended due to the aromatic nature of the compound.
Sample Preparation
-
Solvent Selection: Use a high-purity volatile solvent such as Dichloromethane (DCM) or Ethyl Acetate.
-
Concentration: Prepare a stock solution of the sample at 1 mg/mL.
-
Working Solution: Dilute the stock solution to a final concentration of 10-50 µg/mL for injection.
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulates.
Instrumental Parameters
-
Gas Chromatograph (GC):
-
Injection Port: Split/Splitless, operated in split mode (e.g., 50:1) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40 - 400.
-
Solvent Delay: 3-4 minutes (to prevent filament damage from the solvent peak).
-
Caption: Standard GC-MS workflow for the analysis of the title compound.
Conclusion
The mass spectrum of this compound is predicted to be rich in structural information. The key diagnostic features are the prominent molecular ion doublet at m/z 258/260 and the base peak doublet at m/z 215/217, corresponding to the loss of the isopropyl radical. By understanding these predicted fragmentation pathways and utilizing the provided GC-MS protocol, researchers can achieve confident identification and structural verification of this important synthetic intermediate.
References
- BenchChem. (n.d.). Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Comparative Guide.
- De Hoffmann, E., & Stroobant, V. (2007).
-
NIST. (n.d.). Benzaldehyde. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved from [Link]
-
University of Arizona. (n.d.). Fragmentation Mechanisms. In Introduction to Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
-
Meyerson, S., Puskas, I., & Fields, E. K. (1966). Mass Spectra of Diaryl Sulfones. Analytical Chemistry, 38(12), 1749-1752. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Levy, E. J., & Stahl, W. A. (1961). Mass Spectra of Aliphatic Thiols and Sulfides. Analytical Chemistry, 33(6), 707-722. Available at: [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]
-
Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Orient J Chem. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]
-
Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
Unacademy. (2018). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Dailymotion. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-bromo-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzaldehyde, 4-bromo- (Mass Spectrum). In NIST Chemistry WebBook. Retrieved from [Link]
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
MDPI. (n.d.). Transition Metal Catalyzed Synthesis of Aryl Sulfides. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of aryl azides. Retrieved from [Link]
-
ChemRxiv. (2021). Synthesis of Aryl Sulfides by Metal-Free Arylation of Thiols with Diaryliodonium Salts. Retrieved from [Link]
Sources
- 1. rroij.com [rroij.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
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- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. savemyexams.com [savemyexams.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde in the Synthesis of Novel Heterocyclic Scaffolds: Application Notes and Protocols
Introduction: A Versatile Building Block for Modern Medicinal Chemistry
In the landscape of drug discovery and development, the quest for novel molecular architectures with enhanced biological activity is perpetual. Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the strategic selection of starting materials is paramount to the efficient construction of diverse and potent molecular libraries. 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde emerges as a highly valuable and versatile scaffold for this purpose. Its unique trifunctional nature—an aldehyde for classical condensation and cyclization reactions, a bromine atom for cross-coupling chemistries, and an isopropylthioether group to modulate electronic properties and provide a potential metabolic handle—offers a rich platform for the synthesis of innovative heterocyclic systems.
This guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for the utilization of this compound in the generation of novel quinolines, thiazoles, and benzodiazepines. The methodologies are presented with a focus on the underlying mechanistic principles, ensuring both practical applicability and a deep understanding of the reaction pathways.
PART 1: Synthesis of Substituted Quinolines via Friedländer Annulation
The quinoline core is a privileged scaffold in medicinal chemistry, present in numerous antimalarial, anticancer, and anti-inflammatory agents. The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene group, remains a cornerstone for quinoline construction. This compound, while not a 2-aminoaryl aldehyde itself, can be strategically employed in modified Friedländer approaches or used to synthesize precursors for this reaction. A more direct application involves its reaction with an active methylene compound and a suitable amine source in a multi-component reaction.
Application Note 1.1: Rationale for Component Selection in Quinoline Synthesis
The choice of a compound with a reactive methylene group (e.g., ethyl acetoacetate, malononitrile, or a ketone) is critical as it forms the C2-C3 bond of the quinoline ring. The aldehyde group of this compound will participate in a condensation reaction, ultimately forming the C4 and the phenyl part of the quinoline ring. The bromine at the 7-position (assuming standard quinoline numbering after cyclization) provides a crucial handle for post-synthetic modification via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The isopropylthio group at the 8-position can influence the regioselectivity of the cyclization and modulate the electronic properties of the final molecule, potentially impacting its biological activity and pharmacokinetic profile.
Protocol 1.1: Synthesis of 7-Bromo-8-(propan-2-ylsulfanyl)-2-substituted-quinolines
This protocol describes a one-pot, three-component reaction for the synthesis of a substituted quinoline.
Workflow for Quinoline Synthesis
Application Notes and Protocols for Nucleophilic Substitution on 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Introduction
This technical guide provides detailed application notes and experimental protocols for conducting nucleophilic substitution reactions on 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. This substrate is a versatile intermediate in the synthesis of a variety of complex organic molecules pertinent to the fields of medicinal chemistry and materials science. The presence of an activating aldehyde group ortho to the bromine atom, along with a sterically influencing ortho-thioether substituent, presents unique considerations for reaction design. This document outlines the primary catalytic and non-catalytic pathways for substitution, including the Buchwald-Hartwig amination, the Ullmann condensation, and classical Nucleophilic Aromatic Substitution (SNAr). The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively functionalize this key benzaldehyde derivative.
PART 1: Mechanistic Considerations & Strategic Approach
The substitution of the bromine atom on the aromatic ring of this compound can be achieved through several distinct mechanisms. The choice of methodology is contingent upon the desired nucleophile (N, O, or S-based) and the required reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a two-step addition-elimination mechanism.[1][2] This reaction is facilitated by the presence of electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In the case of this compound, the aldehyde group (-CHO) at the ortho position acts as a moderate activating group, polarizing the C-Br bond and stabilizing the intermediate Meisenheimer complex.[1]
The generally accepted mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized onto the ortho and para positions, including the oxygen atom of the aldehyde group. Subsequently, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored.
Figure 1: Generalized SNAr mechanism.
The isopropyl thioether group at the ortho position introduces steric hindrance, which may influence the rate of nucleophilic attack. However, its electronic contribution is generally considered to be weakly activating or deactivating.
Palladium-Catalyzed Buchwald-Hartwig Amination
For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a highly versatile and widely employed method.[3][4][5] This palladium-catalyzed cross-coupling reaction allows for the coupling of aryl halides with a broad range of amines under relatively mild conditions.[3][4] The reaction's success hinges on a catalytic cycle involving a Pd(0) species.
The catalytic cycle is generally understood to proceed through the following key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) complex.
-
Ligand Exchange/Amine Coordination: The amine nucleophile coordinates to the Pd(II) center.
-
Deprotonation: A base removes a proton from the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich ligands, such as those from the XPhos or SPhos families, are often employed to promote the reductive elimination step and stabilize the palladium catalyst.[3]
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N, C-O, and C-S bonds with aryl halides using a copper catalyst.[6][7] While traditional Ullmann reactions often require harsh conditions, modern protocols with the use of ligands have enabled these transformations to occur under milder temperatures.[8]
The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to involve the formation of an organocopper intermediate.[6] A plausible pathway involves the oxidative addition of the aryl bromide to a Cu(I) species to form a Cu(III) intermediate, followed by reductive elimination to yield the coupled product. The presence of a ligand can facilitate the solubility of the copper catalyst and accelerate the reaction.
PART 2: Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol for Buchwald-Hartwig Amination with Morpholine
This protocol describes a general procedure for the palladium-catalyzed amination of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and XPhos (0.04 mmol, 4 mol %).
-
Seal the flask with a rubber septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Place the reaction flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-5 mol % |
| Ligand | XPhos, SPhos, RuPhos | 2-10 mol % |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.2-2.0 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions recommended |
| Temperature | 80-120 °C | Substrate and nucleophile dependent |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent catalyst degradation |
Table 1: General Conditions for Buchwald-Hartwig Amination.
Protocol for Ullmann Condensation with Phenol
This protocol provides a general method for the copper-catalyzed O-arylation of this compound with phenol.
Materials:
-
This compound
-
Phenol
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Nitrogen or Argon gas
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), CuI (0.1 mmol, 10 mol %), L-proline (0.2 mmol, 20 mol %), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Seal the flask, and evacuate and backfill with nitrogen or argon.
-
Add DMSO (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
| Parameter | Recommended Condition | Notes |
| Copper Catalyst | CuI, Cu₂O, CuBr | 5-20 mol % |
| Ligand | L-Proline, 1,10-Phenanthroline | 10-40 mol % |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0-3.0 equivalents |
| Solvent | DMSO, DMF, NMP | High-boiling polar solvents are typical |
| Temperature | 100-150 °C | Generally higher than Pd-catalyzed reactions |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended |
Table 2: General Conditions for Ullmann Condensation.
Protocol for Nucleophilic Aromatic Substitution (SNAr) with Sodium Methoxide
This protocol details a procedure for the SNAr reaction of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH) or Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) in methanol or DMF (10 mL).
-
Add sodium methoxide (1.5 mmol, 1.5 equiv) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (for methanol) or at an elevated temperature (e.g., 80-100 °C for DMF).
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Carefully neutralize the reaction with a dilute acid (e.g., 1 M HCl) until the pH is approximately 7.
-
Extract the product with a suitable organic solvent like ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the crude product via column chromatography.
PART 3: Troubleshooting and Further Considerations
-
Low Yields in Buchwald-Hartwig Amination:
-
Catalyst Inactivation: Ensure strictly anhydrous and anaerobic conditions. The quality of the palladium source and ligand is crucial.
-
Incorrect Base: The choice of base is critical and substrate-dependent. Stronger, non-nucleophilic bases like NaOtBu are often effective.
-
Ligand Choice: If yields are low, screening different phosphine ligands (e.g., SPhos, RuPhos) may be beneficial.
-
-
Side Reactions:
-
Hydrodehalogenation: In palladium-catalyzed reactions, the replacement of the bromine with a hydrogen atom can be a competing side reaction. This can sometimes be minimized by adjusting the ligand, base, or temperature.
-
Homocoupling: In Ullmann reactions, homocoupling of the aryl bromide can occur. Using an excess of the nucleophile can often suppress this side reaction.
-
Reaction with the Aldehyde: Strong nucleophiles or bases could potentially react with the aldehyde functionality. Protecting the aldehyde as an acetal may be necessary in some cases, followed by deprotection after the substitution reaction.
-
-
Purification Challenges: The polarity of the product will be significantly different from the starting material, which should be considered when developing a purification strategy.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
- Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
- Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (2023). Ullmann reaction. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this important synthetic intermediate. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to enhance yield, purity, and reproducibility.
Section 1: The Target Reaction: Mechanism and Optimal Conditions
The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The core transformation involves the displacement of the bromide at the C2 position of 2,4-dibromobenzaldehyde with isopropyl thiolate.
Mechanism: The reaction proceeds through a Meisenheimer complex intermediate.[1] The electron-withdrawing aldehyde group activates the aryl ring towards nucleophilic attack, preferentially at the ortho (C2) and para (C4) positions. The substitution occurs at the C2 position due to the combined activating effect of the aldehyde and the other bromine atom. The isopropyl thiolate, generated in situ by a base, attacks the C2 carbon, forming the resonance-stabilized Meisenheimer complex. Subsequent expulsion of the bromide leaving group yields the desired product.
Figure 1: SNAr Reaction Pathway
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis. Each question is followed by a causal explanation and actionable troubleshooting steps.
Q1: My reaction is sluggish, shows low conversion, or has stalled completely. What are the likely causes?
Answer: Low conversion is typically traced back to three main factors: inefficient generation of the nucleophile, poor solvent choice, or insufficient temperature.
-
Causality (Nucleophile Generation): The active nucleophile is the isopropyl thiolate anion (i-PrS⁻), not the neutral thiol. Its formation requires a sufficiently strong base to deprotonate the thiol (pKa ≈ 10-11). Weak bases or the presence of adventitious water can suppress the concentration of the thiolate, slowing the reaction.
-
Troubleshooting Steps:
-
Base Selection: Use a non-nucleophilic base with a pKa significantly higher than the thiol. Potassium carbonate (K₂CO₃) is common and effective.[2] For very stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but with extreme caution regarding solvent choice (see below).
-
Reagent Quality: Ensure the thiol is free of disulfide impurities and the base is anhydrous. Use freshly opened or properly stored reagents.
-
Solvent Purity: Use anhydrous polar aprotic solvents like DMF, DMSO, or DMAc.[1] These solvents effectively solvate the cation of the base, enhancing the nucleophilicity of the thiolate anion. Ensure solvents are from a freshly opened bottle or have been dried using standard procedures (e.g., molecular sieves).
-
Temperature: While many SNAr reactions with thiols can proceed at room temperature, gentle heating (50-80 °C) can significantly increase the reaction rate without promoting significant side reactions.[2] Monitor the reaction by TLC or LC-MS to avoid over-heating or prolonged reaction times.
-
Q2: My crude product analysis (TLC, LC-MS) shows a significant, less polar impurity. What is it and how can I prevent it?
Answer: The most common less-polar byproduct is diisopropyl disulfide, formed from the oxidative dimerization of your propan-2-thiol reagent.
-
Causality (Disulfide Formation): Thiols are susceptible to oxidation to disulfides, a reaction that can be catalyzed by trace metals or exposure to atmospheric oxygen, especially under basic conditions.[3] The generated thiolate anion is even more readily oxidized. This process consumes your nucleophile, reduces yield, and introduces a purification challenge.
Figure 2: Oxidative Dimerization of Thiol
-
Troubleshooting Steps:
-
Inert Atmosphere: This is the most critical control parameter. Perform the reaction under an inert atmosphere of nitrogen or argon. This involves degassing the solvent and maintaining a positive pressure of the inert gas throughout the reaction.
-
Reagent Purity: Use a fresh bottle of propan-2-thiol. Older bottles may already contain significant amounts of disulfide.
-
Controlled Addition: Add the thiol to the mixture of the aryl halide and base in degassed solvent. This ensures that the thiolate is generated in the presence of the electrophile and can react quickly, minimizing its lifetime and thus its chance to oxidize.
-
Purification: If disulfide formation is unavoidable, it can typically be removed by column chromatography. Due to its non-polar nature, it will elute much earlier than the desired polar benzaldehyde product.
-
Q3: My NMR spectrum is complex. The aldehyde proton integral is low, and I see new peaks, possibly a triplet around 4-5 ppm. What is happening?
Answer: This pattern is highly suggestive of thioacetal formation, where the thiol has reacted with the aldehyde carbonyl group. While typically acid-catalyzed, it can occur under certain conditions.
-
Causality (Thioacetal Formation): The reaction between an aldehyde and a thiol to form a thioacetal is a classic carbonyl reaction.[4][5] While the SNAr reaction is run under basic conditions where this is less favorable, a slightly acidic workup or purification step (e.g., silica gel chromatography) can catalyze this transformation, especially if excess thiol is present.[6][7] Dithioacetals are generally stable in both acidic and basic conditions.[6][8]
-
Troubleshooting Steps:
-
Stoichiometry Control: Use a precise stoichiometry of the thiol. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.
-
Workup Procedure: During the aqueous workup, ensure the pH remains neutral or slightly basic. Avoid acidic washes if possible. If an acid wash is necessary, perform it quickly and at low temperatures.
-
Purification Strategy: When performing column chromatography, consider neutralizing the silica gel. This can be done by eluting the column with the mobile phase containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), before loading the crude product.
-
Quenching: Ensure the reaction is properly quenched to destroy any remaining reactive species before workup.
-
Section 3: Recommended Protocols
Protocol 3.1: Synthesis of this compound
Materials:
-
2,4-Dibromobenzaldehyde
-
Propan-2-thiol (Isopropyl mercaptan)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely milled
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,4-dibromobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous DMF via syringe. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of aryl halide).
-
Degas the resulting mixture by bubbling nitrogen through it for 15-20 minutes.
-
Add propan-2-thiol (1.1 eq) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 50-60 °C and monitor its progress by TLC or LC-MS (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 3.2: Troubleshooting Workflow
Figure 3: Logical workflow for troubleshooting synthesis issues.
Section 4: Analytical Data for Key Compounds
Properly identifying the product and byproducts is critical. The following table summarizes expected analytical data.
| Compound Name | Structure | 1H NMR (CHO proton, δ ppm) | 1H NMR (CH of isopropyl, δ ppm) | Molecular Weight | Key MS (m/z) Fragment |
| This compound | ![]() | ~10.2 | ~3.5 (septet) | 259.16 g/mol | 258/260 (M⁺, Br pattern) |
| 2,4-Dibromobenzaldehyde (Starting Material) | ![]() | ~10.1 | N/A | 263.91 g/mol | 262/264/266 (M⁺, Br₂ pattern) |
| Diisopropyl disulfide (Side Product) | ![]() | N/A | ~2.9 (septet) | 150.33 g/mol | 150 (M⁺) |
Note: NMR shifts are approximate and can vary based on solvent and concentration.
References
- Wu, R., Gao, S., Yang, G., Pan, L., Liu, M., Hu, K., Zhong, W., & Yu, C. (2015). Synthesis of Thioacetal via AgOTf-catalyzed Reaction of 2-Alkynylbenzaldehyde with Thiol. Letters in Organic Chemistry, 12(5), 299-305.
-
Zhang, Y., et al. (2021). Dithioacetal Polymers Capable of Chemical Recycling to Macrocyclic Monomers and Formation of Vitrimers. ResearchGate. Available from: [Link]
-
Karadeolian, A., & Organ, M. G. (2023). Thioacetalation and Multi-Component Thiomethylative Friedel-Crafts Arylation Using BF3SMe2. ACS Omega. Available from: [Link]
-
Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry. Available from: [Link]
-
Das, B., Venkateswarlu, K., Majhi, A., & Reddy, M. R. (2004). Simple, Mild and Efficient Thioacetalization and Transthioacetalization of Carbonyl Compounds and Deprotection of Thioacetals. Journal of the Brazilian Chemical Society, 15(5). Available from: [Link]
-
Cabral, J., et al. (1988). Condensation of 2,2'-Thiodiethanethiol with Benzaldehyde and Other Carbonyl Compounds. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Wikipedia contributors. (2023). 4-Bromobenzaldehyde. Wikipedia. Available from: [Link]
-
Liu, W., Jin, X., & Ma, D. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. PubMed. Available from: [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
-
Organic Syntheses. (n.d.). Sulfide synthesis in preparation of unsymmetrical dialkyl disulfides. Organic Syntheses. Available from: [Link]
-
ACS. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. American Chemical Society. Available from: [Link]
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
-
PubChem. (n.d.). Diisopropyl disulfide. National Center for Biotechnology Information. Available from: [Link]
-
Wang, J., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. Available from: [Link]
-
The Good Scents Company. (n.d.). isopropyl disulfide. The Good Scents Company. Available from: [Link]
-
Rehan, H. S. (2012). The role of thiols and disulfides in protein chemical and physical stability. The AAPS Journal, 14(3), 545-555. Available from: [Link]
Sources
- 1. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 2. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Condensation of 2,2′-thiodiethanethiol with benzaldehyde and other carbonyl compounds (or equivalents thereof) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Welcome to the technical support center for the purification of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this key intermediate in high purity. Drawing upon established chemical principles and extensive field experience, this document provides in-depth troubleshooting guides and frequently asked questions to navigate the specific purification hurdles associated with this molecule.
Introduction: The Purification Challenge
This compound is a unique molecule presenting a combination of functional groups that can complicate its purification. The presence of a reactive aldehyde, a bulky thioether, and an aryl bromide on the same scaffold means that researchers must be wary of several potential pitfalls. These include the presence of closely-related impurities from the synthesis, as well as the risk of degradation of the target molecule under certain purification conditions. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the likely synthesis route, which is a nucleophilic aromatic substitution (SNAr) reaction between a dibromo- or bromo-fluorobenzaldehyde and propan-2-thiol, you can anticipate the following impurities:
-
Unreacted Starting Materials: This includes the precursor halogenated benzaldehyde and propan-2-thiol.
-
Di(propan-2-yl) disulfide: Thiols are susceptible to oxidation to form disulfides, which can occur during the reaction or work-up.
-
Corresponding Benzoic Acid: The aldehyde functional group is prone to air oxidation, leading to the formation of 4-bromo-2-(propan-2-ylsulfanyl)benzoic acid, especially during prolonged storage or upon exposure to air during purification.[1]
-
Dehalogenated Product: In some cases, a side reaction can lead to the replacement of the bromine atom with hydrogen, resulting in 2-(propan-2-ylsulfanyl)benzaldehyde.
Q2: My purified product has a persistent unpleasant odor. What is the likely cause and how can I remove it?
A2: A persistent thiol-like odor is likely due to residual propan-2-thiol. While most of it is removed during work-up, trace amounts can be stubborn. A dilute aqueous wash with a mild oxidizing agent like a very dilute hydrogen peroxide solution, followed by a standard aqueous workup, can help to oxidize the residual thiol to the less volatile disulfide. However, be cautious with the concentration of the oxidizing agent to avoid oxidation of the desired thioether.
Q3: Is this compound stable on silica gel for column chromatography?
A3: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, which can catalyze side reactions or lead to decomposition.[1][2] For this compound, it is advisable to perform a quick stability test on a TLC plate. Spot the compound and let the plate sit for an hour before eluting to see if any degradation occurs. To mitigate risks, you can use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base like triethylamine (0.1-1%) to your eluent.[2]
Q4: Can the thioether group be oxidized during purification?
A4: Yes, the thioether is susceptible to oxidation to the corresponding sulfoxide and sulfone. This is a significant concern, especially if using oxidizing agents during workup or if the compound is exposed to strong oxidants. While hydrogen peroxide is a known oxidant for thioethers, the reaction is generally slow under near-physiological conditions.[3] However, care should be taken to avoid prolonged exposure to air and strong oxidizing conditions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is an oil that won't crystallize | Presence of impurities, such as unreacted starting materials or the disulfide by-product, which can act as a eutectic mixture. | 1. Column Chromatography: This is the most effective method to separate the product from structurally different impurities. (See detailed protocol below).2. Liquid-Liquid Extraction: A basic wash with aqueous sodium bicarbonate can remove any acidic benzoic acid impurity.[1] |
| Multiple spots on TLC after column chromatography | 1. Co-elution of impurities: The chosen eluent system may not be optimal for separating the product from a specific impurity.2. On-column degradation: The product may be degrading on the silica gel.[1][4] | 1. Optimize TLC: Systematically vary the polarity of your eluent (e.g., hexane/ethyl acetate or dichloromethane/hexane mixtures) to achieve better separation on the TLC plate before attempting another column.2. Use Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 0.5-1% triethylamine to neutralize the acidic sites.[2] Alternatively, use neutral alumina as the stationary phase. |
| Low yield after purification | 1. Product loss during aqueous workup: If the product has some water solubility.2. Decomposition on silica gel. 3. Incomplete reaction: Leading to a low amount of product in the crude mixture. | 1. Back-extraction: After the initial extraction, back-extract the aqueous layers with the organic solvent to recover any dissolved product.2. Minimize contact time with silica: Use flash chromatography with a slightly more polar eluent to expedite the separation.3. Reaction Optimization: Re-evaluate your reaction conditions (temperature, reaction time, stoichiometry of reagents) to improve the initial yield. |
| Product appears to have oxidized (e.g., new polar spot on TLC) | Oxidation of the thioether to a sulfoxide or sulfone. | 1. Degas Solvents: Use solvents that have been degassed by bubbling with nitrogen or argon to minimize dissolved oxygen.2. Work under inert atmosphere: If the product is highly sensitive, perform the purification steps under a nitrogen or argon atmosphere. |
Experimental Protocol: Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash column chromatography.
1. Preparation of the Stationary Phase:
- Select a glass column of appropriate size for the amount of crude material.
- Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 98:2 Hexane:Ethyl Acetate).
- Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.
2. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble samples, perform a "dry loading": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the column.
3. Elution and Fraction Collection:
- Start with a low polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 95:5, 90:10, etc.) to elute the compounds.
- Collect fractions and monitor the separation using TLC. The product is expected to be more polar than the disulfide and less polar than the starting bromobenzaldehyde precursor.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Logical Workflow for Troubleshooting Purification
The following diagram outlines a systematic approach to troubleshooting purification issues.
Caption: Troubleshooting workflow for purification.
References
-
Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Boletín de la Sociedad Chilena de Química, 35, 313-316. Available at: [Link]
-
Schwartz, J. A. (1986). Facile Synthesis of Alkylthiobenzaldehydes. Synthetic Communications, 16(5), 565-570. Available at: [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Available at: [Link]
-
RSC Publishing. (2020). Oxidative radical coupling of hydroquinones and thiols using chromic acid: one-pot synthesis of quinonyl alkyl/aryl thioethers. Available at: [Link]
-
ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Available at: [Link]
-
ACS Publications. (2009). A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of aryl sulfides and diaryl sulfides. Available at: [Link]
-
Unibo. (n.d.). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Available at: [Link]
-
ACS Publications. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]
-
Wiley Online Library. (n.d.). Scheme 1: Aldehydes and ketones are reduced by 1 when silica gel is added. Available at: [Link]
-
National Institutes of Health. (n.d.). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Available at: [Link]
-
Reddit. (2016). What compounds are unstable in a silica gel column (chromatography). Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. The following content is structured in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
The most prevalent and efficient method for the synthesis of this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction.[1] This typically involves the reaction of an activated aryl halide with propan-2-thiol (isopropyl mercaptan) in the presence of a base. A common starting material is 2,4-dibromobenzaldehyde, where the bromine at the 2-position is activated for substitution by the electron-withdrawing aldehyde group at the 1-position and the bromo group at the 4-position.
The general reaction scheme is as follows:
Starting Material: 2,4-dibromobenzaldehyde Nucleophile: Propan-2-thiol Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (MeCN).
The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the carbon atom bearing the bromine at the 2-position, displacing the bromide ion.
Troubleshooting Guides
Low or No Product Yield
Q2: I am observing very low conversion of my starting material, 2,4-dibromobenzaldehyde. What are the likely causes and how can I improve the yield?
Low conversion in this SNAr reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 4-bromo-2-(propan-2-ylsulfanyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you achieve higher yields and reproducible results.
The structure of this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The presence of an ortho-thioether group can lead to catalyst inhibition or poisoning, while the aldehyde functionality can be sensitive to reaction conditions, often resulting in low yields and the formation of side products. This guide provides a structured approach to identifying and resolving these common issues.
Troubleshooting Guide: Low Yields and Side Reactions
This section addresses the most frequently encountered problems when using this compound in cross-coupling reactions.
Question: My reaction shows low or no conversion of the starting material. What are the primary causes and how can I address them?
Answer:
Low or no conversion is a common issue and can typically be traced back to catalyst deactivation or suboptimal reaction conditions. The primary suspect in this case is the sulfur atom in the propan-2-ylsulfanyl group, which can act as a poison to the palladium catalyst.
1. Catalyst Inhibition by the Thioether Group:
-
The Problem: The lone pair of electrons on the sulfur atom can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely halt the catalytic cycle.
-
The Solution:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can mitigate sulfur poisoning. Ligands such as XPhos, SPhos, or RuPhos are designed to promote the desired oxidative addition and reductive elimination steps while minimizing catalyst-sulfur interactions. N-heterocyclic carbene (NHC) ligands are also known for their robustness and resistance to poisoning.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation. However, this should be a secondary strategy to choosing the right ligand.
-
2. Inefficient Oxidative Addition:
-
The Problem: The steric bulk of the ortho-propan-2-ylsulfanyl group can hinder the approach of the palladium catalyst to the C-Br bond, slowing down the initial oxidative addition step, which is often rate-limiting.
-
The Solution:
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Careful monitoring is required to avoid degradation of the starting material or product.
-
Choice of Palladium Precursor: Using a pre-activated or more reactive palladium source, such as a Pd(0) species or a palladacycle precatalyst, can facilitate a more efficient oxidative addition.
-
3. Inactive Catalyst or Reagents:
-
The Problem: The palladium catalyst may be oxidized (inactive) before the reaction starts, or other reagents may be of poor quality.
-
The Solution:
-
Strictly Anaerobic Conditions: Ensure that the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) and that degassed solvents are used. Oxygen can oxidize the active Pd(0) catalyst.
-
Reagent Quality: Use fresh, high-purity coupling partners, bases, and anhydrous solvents. The presence of water can be particularly detrimental in Suzuki-Miyaura couplings, as it can lead to the decomposition of boronic acids.
-
Troubleshooting Workflow for Low Conversion
Caption: A workflow for diagnosing and resolving low conversion issues.
Question: My reaction is producing significant side products. How can I improve the selectivity?
Answer:
The formation of side products is often a result of competing reaction pathways. With this compound, the most common side reactions are protodebromination and homocoupling.
1. Protodebromination:
-
The Problem: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of 2-(propan-2-ylsulfanyl)benzaldehyde. This can occur when the organometallic coupling partner is unstable or when there are sources of protons in the reaction mixture.
-
The Solution:
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Choice of Base: A weaker, non-nucleophilic base may be preferable. For Suzuki reactions, bases like K3PO4 or Cs2CO3 are often milder than NaOH or KOH.
-
Reaction Time: Shorter reaction times can minimize the opportunity for this side reaction to occur. Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
-
2. Homocoupling:
-
The Problem: This involves the coupling of two molecules of the starting material (to form a biphenyl derivative) or two molecules of the coupling partner.
-
The Solution:
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling partner to favor the desired cross-coupling reaction.
-
Controlled Addition: In some cases, slow addition of the coupling partner can maintain a low concentration and suppress homocoupling.
-
Lower Temperature: Running the reaction at the lowest effective temperature can often improve selectivity.
-
3. Aldehyde-Related Side Reactions:
-
The Problem: The aldehyde group can be sensitive to strongly basic or high-temperature conditions, potentially leading to aldol condensation or other undesired transformations.
-
The Solution:
-
Milder Base: As mentioned, using a milder base can protect the aldehyde functionality.
-
Temperature Control: Avoid excessive heating.
-
Protecting Groups: If other strategies fail, consider protecting the aldehyde as an acetal, performing the cross-coupling, and then deprotecting it. This adds steps but can be a robust solution for challenging cases.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this substrate?
A1: A good starting point would be to use a catalyst system known for its effectiveness with challenging substrates.
| Parameter | Recommended Condition |
| Catalyst | Pd2(dba)3 (2 mol%) with SPhos (4 mol%) |
| Base | K3PO4 (2-3 equivalents) |
| Solvent | Toluene/water (10:1), thoroughly degassed |
| Temperature | 80-110 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
-
Q2: How does the ortho-thioether group electronically influence the reaction?
A2: While the primary effect is steric hindrance and potential catalyst poisoning, the thioether is also an ortho-para directing, electron-donating group. This electronic effect can influence the reactivity of the C-Br bond, though it is often overshadowed by the steric and coordinating effects.
-
Q3: Can I use other cross-coupling reactions like Sonogashira or Heck?
A3: Yes, but similar considerations apply. For Sonogashira couplings, a copper-free protocol is often recommended to avoid side reactions. For Heck couplings, the choice of base and additives is critical to prevent catalyst deactivation and ensure regioselectivity. In all cases, ligand choice remains paramount.
The Catalytic Cycle and Points of Failure
Caption: A simplified catalytic cycle highlighting key failure points.
References
-
Title: The Role of Sulfur as a Catalyst Poison in Palladium-Catalyzed Cross-Coupling Reactions Source: Organometallics URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation Source: Chemical Reviews URL: [Link]
-
Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Cross-Coupling Source: Angewandte Chemie International Edition URL: [Link]
Technical Support Center: Purification of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Welcome to the technical support center for the purification of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this compound. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final product. This guide will explore common impurities and provide detailed protocols for their removal.
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction between 4-bromo-2-fluorobenzaldehyde and propan-2-thiol (isopropylthiol). Understanding this synthetic route is crucial for anticipating potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the typical SNAr synthesis, the most likely impurities include:
-
Unreacted Starting Material: 4-Bromo-2-fluorobenzaldehyde may be present if the reaction has not gone to completion.
-
Oxidized Byproducts: The aldehyde functional group is susceptible to air oxidation, leading to the formation of 4-bromo-2-(propan-2-ylsulfanyl)benzoic acid.[1] The thioether linkage can also be oxidized to the corresponding sulfoxide or sulfone, particularly if elevated temperatures or oxidizing agents are present.[2]
-
Side-Reaction Products: Although less common, side reactions can lead to other structurally related impurities.
Q2: My crude product is a dark oil, but the pure compound should be a solid. What could be the cause?
A2: A dark, oily crude product often indicates the presence of multiple impurities. Residual solvent, unreacted starting materials, and oxidized byproducts can all contribute to a lower melting point and darker color. It is also possible that some polymeric material has formed. A purification step is necessary to isolate the desired solid product.
Q3: Is this compound stable during purification?
A3: While generally stable, there are two primary stability concerns during purification:
-
Oxidation of the Aldehyde: Prolonged exposure to air, especially at elevated temperatures during recrystallization or distillation, can lead to the formation of the corresponding carboxylic acid.[1]
-
Oxidation of the Thioether: Thioethers can be sensitive to oxidation, forming sulfoxides and sulfones.[2][3] It is advisable to avoid strong oxidizing conditions and to work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating.
Q4: Can I use column chromatography on silica gel to purify this compound?
A4: Yes, column chromatography on silica gel is a viable purification method. However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, which can lead to decomposition or the formation of acetals if alcohol-containing eluents are used.[4] To mitigate this, you can either use a deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent, typically 0.1-1%) or use a different stationary phase like alumina.[4]
Q5: Is recrystallization a good option for purifying this compound?
A5: Recrystallization is an excellent method for purifying solid organic compounds and is likely to be effective for this product, provided a suitable solvent or solvent system can be identified. The goal is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low recovery after column chromatography. | The compound may be unstable on silica gel. | Deactivate the silica gel with triethylamine or use alumina as the stationary phase.[4] |
| The chosen eluent system may not be optimal, leading to poor separation or irreversible adsorption. | Perform a thorough TLC analysis with various solvent systems to find an optimal eluent with an Rf value of ~0.3 for the desired compound.[4] | |
| The compound "oils out" during recrystallization instead of forming crystals. | The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The solvent is not ideal, or there are significant impurities present that are inhibiting crystallization. | Try a different solvent or a solvent pair. If impurities are the issue, a preliminary purification by column chromatography may be necessary. | |
| No crystals form upon cooling after recrystallization. | The solution is not saturated, or it is supersaturated. | If the solution is not saturated, evaporate some of the solvent and allow it to cool again. For supersaturated solutions, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The purified product still shows the presence of the starting aldehyde (4-bromo-2-fluorobenzaldehyde) by NMR/LC-MS. | The polarity difference between the product and the starting material may be insufficient for complete separation by column chromatography. | Consider using bisulfite adduct formation to selectively remove the aldehyde impurities.[5][6][7] |
| The purified product contains the corresponding carboxylic acid. | The aldehyde was oxidized during workup or purification. | Minimize exposure to air, especially when heating. Work under an inert atmosphere if possible. To remove the carboxylic acid, you can perform a liquid-liquid extraction with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer. |
Experimental Protocols
Purification Workflow Overview
Caption: General workflow for the purification of this compound.
Protocol 1: Column Chromatography
This protocol is a general guideline. The optimal eluent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Eluent Selection: Develop a TLC plate with the crude material using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound and good separation from impurities.
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent (e.g., pure hexanes).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to elute the compounds from the column.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
The choice of solvent is critical for successful recrystallization. For a compound like this compound, suitable solvents might include alcohols (e.g., ethanol, isopropanol), or a mixed solvent system like ethanol/water or hexanes/ethyl acetate. A procedure for a similar compound, 4-alkylthio-2,5-dimethoxybenzaldehyde, successfully used methanol or methanol-water for recrystallization.[8]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent (e.g., ethanol). Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.
Protocol 3: Purification via Bisulfite Adduct Formation
This method is particularly useful for removing unreacted aldehyde starting materials or the carboxylic acid byproduct.[5][6][7]
-
Adduct Formation:
-
Dissolve the crude product in a water-miscible solvent like methanol or THF.[6]
-
Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for 1-2 minutes. A precipitate of the bisulfite adduct of the aldehyde may form.
-
-
Extraction:
-
Add an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and water to the separatory funnel.
-
Shake the funnel and allow the layers to separate. The non-aldehyde impurities will remain in the organic layer, while the bisulfite adduct of the aldehyde will be in the aqueous layer.
-
-
Separation: Separate the aqueous layer containing the adduct.
-
Regeneration of the Aldehyde:
-
Place the aqueous layer in a clean separatory funnel and add a fresh portion of an organic solvent.
-
Slowly add a strong base (e.g., 10 M NaOH) or acid (e.g., concentrated HCl) until the solution is strongly basic or acidic, which will reverse the adduct formation.[9]
-
Shake the funnel to extract the regenerated pure aldehyde into the organic layer.
-
-
Final Workup: Separate the organic layer, wash it with brine, dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filter, and remove the solvent under reduced pressure to obtain the purified this compound.
References
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(9), 1394–1403. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
-
Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. The Journal of Organic Chemistry, 64(15), 5722–5724. [Link]
-
Cassels, B. L., & Sepulveda-Boza, S. (1990). Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Boletín de la Sociedad Chilena de Química, 35, 313-316. [Link]
- Google Patents. (2014). Processes for producing 4-bromo-2-methoxybenzaldehyde.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
Erowid. (2004). Facile Synthesis of Alkylthio-Benzaldehydes. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography? [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? [Link]
-
Kleinnijenhuis, R. A., et al. (2020). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Chemical Biology, 15(1), 135-144. [Link]
-
Organic Syntheses. p-BROMOBENZALDEHYDE. [Link]
-
Master Organic Chemistry. (2015). Thiols and Thioethers. [Link]
- K. Peter C. Vollhardt, Neil E. Schore. (2018). Organic Chemistry: Structure and Function. W. H. Freeman.
- William H. Brown, et al. (2017). Organic Chemistry. Cengage Learning.
- Jonathan Clayden, Nick Greeves, Stuart Warren. (2012). Organic Chemistry. Oxford University Press.
-
PubChem. This compound. [Link]
- Barltrop, J. A., and Hayes, P. M. (1951). Oxidation of thioethers. Journal of the Chemical Society, 10, 321-328.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. designer-drug.com [designer-drug.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde during reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Reactions
Frequently Asked Questions (FAQs)
My reaction mixture is turning yellow/brown, and I'm seeing multiple spots on my TLC. What's happening?
This is a common observation and often points to the decomposition of the starting material. 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is susceptible to several degradation pathways, primarily oxidation of the thioether group and reactions involving the aldehyde functionality. The formation of colored byproducts is a typical indicator of these unwanted side reactions.
The primary culprits are often atmospheric oxygen, incompatible reagents, or harsh reaction conditions. The thioether moiety can be readily oxidized to the corresponding sulfoxide and subsequently to the sulfone, especially in the presence of trace metals or oxidizing agents.
I suspect the thioether is oxidizing. How can I prevent this?
Oxidation of the electron-rich thioether to a sulfoxide or sulfone is a primary decomposition pathway. This can be problematic as it introduces impurities that can be difficult to separate and may interfere with subsequent reaction steps.
Troubleshooting Strategies:
-
Inert Atmosphere: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon). This is the first and most critical step to prevent oxidation from atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Avoid Oxidizing Agents: Be mindful of the reagents used in your reaction. Even mild oxidizing agents can affect the thioether. If an oxidation is part of a subsequent step, ensure the thioether is protected or that the reaction conditions are highly selective.
-
Metal Sequestration: Trace metal impurities can catalyze oxidation. If you suspect metal contamination from your reagents or glassware, consider adding a chelating agent like EDTA in trace amounts, if compatible with your reaction chemistry.
| Parameter | Recommendation | Rationale |
| Atmosphere | Nitrogen or Argon | Minimizes exposure to atmospheric oxygen, a key oxidant. |
| Solvents | Degassed prior to use | Removes dissolved oxygen that can participate in oxidation. |
| Reagents | Use freshly opened or purified reagents | Avoids peroxides and other oxidative impurities. |
| Additives | Consider radical inhibitors (e.g., BHT) in small amounts | Can scavenge radical species that initiate oxidation. |
My reaction is under strongly basic conditions and I'm getting a mixture of an alcohol and a carboxylic acid. What is this side reaction?
You are likely observing a Cannizzaro reaction.[1][2] This is a characteristic reaction of aldehydes that lack α-hydrogens, such as this compound, when subjected to strong basic conditions. In this disproportionation reaction, one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylate salt.[3]
Troubleshooting Strategies:
-
Choice of Base: Avoid strong, concentrated hydroxides like NaOH or KOH if possible. Consider using weaker inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or non-nucleophilic organic bases (e.g., DBU, DIPEA) if your reaction chemistry allows.
-
Temperature Control: The Cannizzaro reaction is often accelerated at higher temperatures. Running your reaction at lower temperatures can help to minimize this side reaction.
-
Slow Addition of Base: Adding the base slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular Cannizzaro reaction.
Visualizing Decomposition Pathways
The following diagram illustrates the primary decomposition pathways for this compound.
Caption: Primary decomposition routes for the target molecule.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action(s) |
| Low Yield, Multiple Byproducts | General decomposition. | Review all reaction parameters. Ensure inert atmosphere, use high-purity, degassed solvents, and check for reagent compatibility. |
| Formation of a More Polar Impurity (TLC) | Oxidation of the thioether to sulfoxide. | Work under strict inert conditions. Consider adding a radical inhibitor like BHT if compatible. |
| Appearance of Alcohol and Carboxylic Acid Byproducts | Cannizzaro reaction. | Switch to a weaker or non-nucleophilic base. Run the reaction at a lower temperature. |
| Reaction Fails to Go to Completion | Deactivation of catalyst by the thioether. | The sulfur atom can act as a ligand and poison some transition metal catalysts. Consider using a higher catalyst loading or a catalyst known to be tolerant to sulfur. |
| C-Br Bond Cleavage | Reductive dehalogenation. | This can occur under certain reductive conditions (e.g., catalytic hydrogenation). If this is not the desired outcome, choose alternative reducing agents.[1][4] |
| Photodegradation | Light-induced C-S or C-Br bond cleavage. | Protect the reaction from light, especially UV, by wrapping the reaction vessel in aluminum foil.[5] |
Experimental Protocols
Protocol 1: General Procedure for a Reaction Under Inert Atmosphere
This protocol outlines the best practices for setting up a reaction to minimize oxidation.
Materials:
-
Schlenk flask or a three-necked flask
-
Rubber septa
-
Nitrogen or argon gas line with a bubbler
-
Syringes and needles
-
Degassed solvents
-
This compound
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Initial Setup: Assemble the flask with a condenser (if refluxing) and rubber septa on the remaining necks.
-
Inerting the Flask: Connect the flask to the inert gas line via a needle through one of the septa. Have an exit needle in another septum to allow for gas flow. Purge the flask for 5-10 minutes.
-
Adding Reagents: Add solid reagents under a positive flow of inert gas. Liquid reagents and solvents should be added via syringe through a septum.
-
Running the Reaction: Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the gas line to a bubbler or a balloon filled with the inert gas.
-
Work-up: Upon completion, cool the reaction to room temperature before opening it to the atmosphere.
Mechanism of Stabilization
The following diagram illustrates the principle of using an inert atmosphere to prevent the oxidation of the thioether.
Caption: Inert atmosphere prevents interaction with oxidants.
References
-
Cannizzaro Reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Geissman, T. A. (n.d.). Organic Chemistry – Specific Name Reactions. NCERT. Available at: [Link]
-
Minozzi, M., et al. (2010). Structure and C−S Bond Cleavage in Aryl 1-Methyl-1-arylethyl Sulfide Radical Cations. The Journal of Organic Chemistry, 75(15), 5020-5028. Available at: [Link]
-
Cannizzaro Reaction. (n.d.). Chemistry Steps. Retrieved January 20, 2026, from [Link]
Sources
- 1. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 2. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 3. kvmwai.edu.in [kvmwai.edu.in]
- 4. Cannizzaro Reaction | Definition, Mechanism & Examples - Video | Study.com [study.com]
- 5. Sci-Hub. Structure and C−S Bond Cleavage in Aryl 1-Methyl-1-arylethyl Sulfide Radical Cations / The Journal of Organic Chemistry, 2010 [sci-hub.box]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this important synthetic intermediate. We will move beyond simple procedural steps to explore the causality behind experimental choices, offering robust troubleshooting guides and validated protocols to ensure the integrity and success of your synthesis.
Synthesis Overview: A Mechanistic Approach
The synthesis of this compound is most effectively achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the electronic properties of the starting material, 4-Bromo-2-fluorobenzaldehyde.
The core of this reaction involves the displacement of the fluoride ion from the aromatic ring by the isopropyl thiolate nucleophile. The success of this transformation hinges on two key factors:
-
Activation of the Aromatic Ring : The aldehyde group (-CHO) at the ortho position acts as a strong electron-withdrawing group. This activation is crucial as it polarizes the ring, making the carbon atom attached to the fluorine electrophilic and susceptible to nucleophilic attack.[1][2][3]
-
Formation of the Nucleophile : Propan-2-thiol is not sufficiently nucleophilic to react directly. A base is required to deprotonate the thiol (pKa ≈ 10.5), forming the much more potent thiolate anion (RS⁻), which then attacks the aromatic ring.[4]
The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is significantly enhanced by the ortho-aldehyde group, which delocalizes the negative charge.[2][5]
Recommended Experimental Protocol
This protocol is optimized for a laboratory scale-up, focusing on yield, purity, and operational simplicity.
Reagent and Solvent Data
| Reagent | Formula | MW ( g/mol ) | Amount (for 10g scale) | Moles | Equivalents |
| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 10.0 g | 49.2 mmol | 1.0 |
| Propan-2-thiol | C₃H₈S | 76.16 | 4.50 g (5.36 mL) | 59.1 mmol | 1.2 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 10.2 g | 73.8 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | - |
Step-by-Step Synthesis Workflow
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen/argon inlet, add N,N-Dimethylformamide (DMF, 100 mL), powdered potassium carbonate (10.2 g, 1.5 eq), and 4-Bromo-2-fluorobenzaldehyde (10.0 g, 1.0 eq).
-
Inert Atmosphere : Begin stirring the mixture and purge the system with an inert gas (N₂ or Ar) for 10-15 minutes. Maintaining an inert atmosphere is critical to prevent oxidation of the thiol.
-
Nucleophile Addition : Slowly add propan-2-thiol (5.36 mL, 1.2 eq) to the stirring suspension at room temperature over 5 minutes.
-
Reaction Execution : Heat the reaction mixture to 60-70 °C using an oil bath. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aldehyde is consumed (typically 4-8 hours).
-
Aqueous Work-up : Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 300 mL of cold water. This will precipitate some product and dissolve the DMF and inorganic salts.
-
Extraction : Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying : Wash the combined organic layers with water (2 x 150 mL) and then with brine (1 x 150 mL) to remove residual DMF.[6] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Troubleshooting Guide & FAQs
Scaling up a synthesis can introduce challenges not seen at smaller scales. This section addresses common issues in a direct Q&A format.
Issue 1: Low or No Product Yield
-
Q: My reaction has stalled, and TLC/GC-MS shows a large amount of unreacted 4-Bromo-2-fluorobenzaldehyde. What went wrong?
A: This is a classic sign of insufficient reaction rate or incomplete activation of the nucleophile.
-
Root Cause Analysis:
-
Ineffective Base : Potassium carbonate is hygroscopic. If it has absorbed moisture, its effectiveness is reduced. Furthermore, its particle size matters; finely ground powder provides a larger surface area for the deprotonation of the thiol.
-
Insufficient Temperature : SNAr reactions have a significant activation energy barrier. A reaction temperature below 60 °C may be too low to drive the reaction to completion in a reasonable timeframe.
-
Thiol Volatility : Propan-2-thiol is volatile (boiling point ~58 °C). If the reaction is run at too high a temperature with an inefficient condenser, the nucleophile can be lost from the reaction mixture.
-
-
Corrective Actions:
-
Ensure you are using freshly opened or properly dried and finely ground potassium carbonate.
-
Verify the internal temperature of the reaction mixture is stable in the 60-70 °C range.
-
Use an efficient reflux condenser to prevent the loss of the volatile thiol.
-
-
Issue 2: Significant Impurity Formation
-
Q: My crude product is contaminated with a significant amount of diisopropyl disulfide. How did this form and how can I prevent it?
A: The formation of diisopropyl disulfide (RSSR) arises from the oxidation of the isopropyl thiolate anion (RS⁻). This is a very common side reaction in syntheses involving thiols.[7]
-
Root Cause Analysis: The thiolate anion is easily oxidized by atmospheric oxygen. A leak in your inert gas setup or insufficient purging before heating can introduce enough oxygen to cause this side reaction.
-
Corrective Actions:
-
Prevention : Rigorously maintain an inert atmosphere throughout the entire process, from initial setup to the point of quenching the reaction. Ensure all glassware joints are well-sealed. A positive pressure of nitrogen or argon is recommended.
-
Removal : Diisopropyl disulfide can often be removed during column chromatography as it is typically less polar than the desired aldehyde product.
-
-
-
Q: After work-up, my NMR shows a carboxylic acid impurity, 4-Bromo-2-(propan-2-ylsulfanyl)benzoic acid. What is the cause?
A: Aldehydes are notoriously susceptible to oxidation to carboxylic acids, a process that can even occur slowly on exposure to air.[8]
-
Root Cause Analysis: This oxidation can happen during the reaction if the inert atmosphere is compromised, or more commonly, during the aqueous work-up and purification if the material is exposed to air for extended periods.
-
Corrective Actions:
-
Prevention : Minimize the exposure of the product to air, especially after the reaction is complete.
-
Removal : This acidic impurity can be easily removed during the work-up. Before the brine wash, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer, while leaving the neutral aldehyde product in the organic layer.[8]
-
-
Issue 3: Purification and Isolation Challenges
-
Q: My crude product is a thick, hard-to-handle oil, not a solid. How can I improve the isolation?
A: This is almost always due to residual high-boiling point solvent, in this case, DMF.
-
Root Cause Analysis: DMF is fully miscible with water, but it can be difficult to remove completely with just one or two aqueous washes, especially in large-scale extractions.
-
Corrective Actions:
-
During the work-up, be meticulous with the washing steps. Increasing the number of water washes (e.g., from 2 to 4) is highly effective.[6]
-
After concentrating the product from the organic solvent, you can perform a co-evaporation step. Add a lower-boiling solvent like toluene or heptane to the crude oil and evaporate it again under reduced pressure. This process helps to azeotropically remove the last traces of DMF.
-
-
-
Q: I am struggling to get the product to crystallize. Any suggestions?
A: Purity is key for crystallization. If the product is an oil after chromatography, it may still contain minor impurities that inhibit crystal lattice formation.
-
Corrective Actions:
-
Ensure the product is of high purity (>98% by GC or NMR).
-
Try dissolving the purified oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity persists. Allow the mixture to stand, ideally in the cold, to induce crystallization.[9] Seeding with a previously obtained crystal can also be effective.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use a different base, like sodium hydride (NaH) or DBU?
-
A: Yes, but with caution. NaH is a much stronger, non-nucleophilic base that will rapidly and irreversibly deprotonate the thiol. However, it is pyrophoric and requires more careful handling. DBU is an organic base that is also effective but may be harder to remove during work-up. For scalability and safety, K₂CO₃ is often the preferred choice.
-
-
Q2: Is 4-bromo-2-chlorobenzaldehyde a viable alternative starting material?
-
A: Yes, it is viable. However, in SNAr reactions, the rate of reaction is typically F > Cl > Br > I.[2][5] This is because the highly electronegative fluorine atom makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack, which is the rate-determining step. Using the chloro-analog will likely require longer reaction times or higher temperatures.
-
-
Q3: How critical is the 1.2 equivalent excess of the thiol?
-
A: Using a slight excess of the nucleophile helps to drive the reaction to completion. Given the volatility of propan-2-thiol, a 20% excess ensures that enough nucleophile is present throughout the reaction, even if minor losses occur.
-
References
- Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. Benchchem.
-
Purifying aldehydes? : r/chemistry . Reddit. [Link]
-
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures . ACS Publications. [Link]
-
Please suggest a method to purify an aromatic aldehyde after an SNAr reaction . ResearchGate. [Link]
-
Aldehyde synthesis by oxidation of alcohols and rearrangements . Organic Chemistry Portal. [Link]
-
p-BROMOBENZALDEHYDE - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps . Chemistry Steps. [Link]
-
Alkylation of Thiols in Green Mediums - Journal of Materials and Environmental Science . JMES. [Link]
-
Thiols And Thioethers - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
4-Bromo-2-fluorobenzaldehyde - Chemical Profile . Pharmaffiliates. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents . University of Rochester. [Link]
-
Nucleophilic Aromatic Substitution EXPLAINED! . The Organic Chemistry Tutor (YouTube). [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts . Chemistry LibreTexts. [Link]
-
18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition . OpenStax adaptation. [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Common pitfalls in the handling and storage of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Technical Support Center: A Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions related to the handling and storage of this compound, providing troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Our approach is grounded in the fundamental principles of organic chemistry, focusing on the inherent reactivity of the two key functional groups in this molecule: the aromatic aldehyde and the thioether. Understanding these will allow you to anticipate and prevent common pitfalls, ensuring the reliability and reproducibility of your results.
Troubleshooting Guide: Navigating Experimental Challenges
Unexpected results can be a significant setback in any research endeavor. This section is designed to help you diagnose and resolve common issues encountered when working with this compound.
Issue 1: Your reaction is sluggish, or the yield is lower than expected.
Possible Cause: Degradation of the starting material. This compound is susceptible to oxidation at two positions: the aldehyde and the thioether.
Troubleshooting Steps:
-
Assess the Purity of Your Starting Material: Before starting your reaction, it is crucial to verify the purity of your this compound. The presence of impurities can inhibit your reaction or lead to the formation of side products.
-
Recommended Action: Run a quick purity check using Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results with a reference spectrum or a freshly opened sample.
-
-
Check for Oxidation Products: The two most likely degradation pathways are the oxidation of the aldehyde to a carboxylic acid and the thioether to a sulfoxide or sulfone.[1][2]
-
Recommended Action: Analyze your starting material for the presence of 4-Bromo-2-(propan-2-ylsulfinyl)benzaldehyde, 4-Bromo-2-(propan-2-ylsulfonyl)benzaldehyde, or 4-Bromo-2-(propan-2-ylsulfanyl)benzoic acid. These impurities can be detected by techniques like LC-MS or NMR spectroscopy.
-
-
Implement Inert Atmosphere Techniques: To prevent further oxidation, handle the compound under an inert atmosphere of nitrogen or argon, especially if it will be stored for extended periods after opening or if it is being used in reactions sensitive to air and moisture.[3][4][5][6][7]
-
Recommended Action: Utilize Schlenk lines or a glovebox for handling and dispensing the reagent. Use dry, degassed solvents for your reactions.
-
Issue 2: You observe unexpected side products in your reaction mixture.
Possible Cause: Besides oxidation, other side reactions can occur depending on the reaction conditions.
Troubleshooting Steps:
-
Consider Lewis Acid-Mediated Thioether Cleavage: If your reaction involves the use of Lewis acids, it's possible to cleave the thioether bond.[1][8][9][10]
-
Recommended Action: If a Lewis acid is necessary, consider using milder conditions (e.g., lower temperature) or a less potent Lewis acid. If possible, explore alternative synthetic routes that do not require a Lewis acid.
-
-
Evaluate Reaction Temperature: High reaction temperatures can accelerate the degradation of your starting material or products.
-
Recommended Action: Optimize the reaction temperature. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
-
Analyze for Cannizzaro-type Products: In the presence of a strong base, aromatic aldehydes lacking an alpha-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[11]
-
Recommended Action: If your reaction requires basic conditions, use a non-nucleophilic base and maintain a low temperature to minimize the risk of this side reaction.
-
Visualizing Degradation: Potential Pathways
To better understand the potential degradation of this compound, the following diagram illustrates the primary oxidation pathways.
Caption: Primary oxidation pathways of this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the proper handling and storage of this compound.
Q1: What are the ideal storage conditions for this compound?
A: To maintain the compound's integrity, it should be stored in a cool, dry, and dark place.[12][13][14] Exposure to light, heat, and moisture can accelerate degradation. For long-term storage, it is recommended to keep the container tightly sealed and consider storing it under an inert atmosphere (nitrogen or argon).
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the aldehyde and thioether functionalities.[3] |
| Light | Amber-colored vial/container | Protects the compound from light-induced degradation.[12][14] |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis and other moisture-related side reactions. |
Q2: Is it necessary to handle this compound in a glovebox?
A: While not always strictly necessary for immediate use in all applications, it is highly recommended, especially for long-term storage of opened containers and for sensitive reactions. The thioether and aldehyde groups are susceptible to atmospheric oxidation.[15][16][17] Using a glovebox or Schlenk line minimizes this risk.[5][7]
Q3: Can I store solutions of this compound?
A: Storing solutions is generally not recommended for extended periods due to potential solvent-mediated degradation and increased exposure to trace impurities. If you must store a solution, use a dry, degassed aprotic solvent and store it under an inert atmosphere in a tightly sealed container at a low temperature.
Q4: What are the main signs of degradation?
A: Visual inspection may reveal a change in color or the formation of solid precipitates. However, the most reliable way to assess degradation is through analytical techniques such as TLC, NMR, or LC-MS. The appearance of new spots on a TLC plate or additional peaks in an NMR or mass spectrum are indicative of impurity formation.
Q5: Are there any incompatible materials I should be aware of?
A: Yes. Avoid contact with strong oxidizing agents, as they will readily oxidize both the aldehyde and the thioether.[12][13] Strong bases can induce the Cannizzaro reaction.[11] Lewis acids may cause cleavage of the thioether bond.[1][8][9][10]
Decision Workflow for Troubleshooting
The following workflow can guide you through the process of troubleshooting unexpected experimental outcomes.
Caption: A stepwise guide for troubleshooting reactions involving this compound.
By adhering to these guidelines, researchers can minimize the risks of compound degradation and experimental failure, leading to more reliable and reproducible scientific outcomes.
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
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- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
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- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 6. web.mit.edu [web.mit.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. mdpi.com [mdpi.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. scribd.com [scribd.com]
- 12. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 15. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 16. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 19. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
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- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. How To [chem.rochester.edu]
- 26. researchgate.net [researchgate.net]
- 27. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
- 28. This compound CAS#: 1340366-62-2 [chemicalbook.com]
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- 30. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 31. Thieme E-Books & E-Journals [thieme-connect.de]
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- 38. 4-Bromobenzaldehyde - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Abstract
This guide provides an in-depth comparative analysis of the chemical reactivity of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, a trifunctional building block of significant interest in medicinal and materials chemistry. Lacking direct, extensive literature on this specific molecule, this document leverages established principles of physical organic chemistry and experimental data from closely related structural analogs to offer a predictive but robust framework for its synthetic application. We will dissect the reactivity at its three key functional sites—the aryl bromide, the aldehyde, and the thioether—comparing each to relevant alternative compounds. This guide is designed to provide researchers, scientists, and drug development professionals with the field-proven insights and detailed protocols necessary to effectively incorporate this versatile molecule into complex synthetic pathways.
Introduction and Molecular Overview
This compound presents a unique synthetic challenge and opportunity. Its structure contains three distinct functional groups, each with its own characteristic reactivity: a carbon-bromine bond amenable to cross-coupling, an aldehyde group ready for nucleophilic addition and redox transformations, and a thioether susceptible to oxidation.
The key to unlocking its synthetic potential lies in understanding the interplay between these groups. The electronic and steric nature of the ortho-thioether and para-bromo substituents modulate the reactivity of the aldehyde, and vice-versa. This guide will systematically evaluate the reactivity at each site, providing a clear rationale for experimental design and predicting its performance relative to similar, more common starting materials.
Plausible Synthesis Route
A robust synthesis of the title compound can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. The logical precursor, 4-Bromo-2-fluorobenzaldehyde, is commercially available and the fluorine atom is an excellent leaving group for this type of transformation. The reaction proceeds by displacing the fluoride with sodium propane-2-thiolate. This approach is analogous to the well-documented synthesis of 4-bromo-2-methoxybenzaldehyde.[1]
Caption: Proposed synthesis of the title compound.
Comparative Reactivity Analysis
This section dissects the reactivity at each of the molecule's three functional centers.
3.1. Reactivity at the Carbon-Bromine Bond: Palladium-Catalyzed Cross-Coupling
The C-Br bond is a primary site for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed reactions like the Suzuki-Miyaura coupling. The efficiency of these reactions is critically dependent on the identity of the halogen.
Mechanistic Insight: The Oxidative Addition Step The generally accepted rate-determining step in many palladium-catalyzed cross-couplings is the oxidative addition of the aryl halide to a Pd(0) complex. The reactivity trend is directly correlated with the dissociation energy of the carbon-halogen bond (C-I < C-Br < C-Cl), making aryl iodides the most reactive and aryl chlorides the least.[2][3][4]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Performance Comparison For this compound, the C-Br bond reactivity is expected to be robust, far exceeding that of a chloro-analog but slightly less than an iodo-analog. The electronic influence of the other ring substituents (an ortho-aldehyde and a meta-thioether) on the oxidative addition step is expected to be minimal compared to the dominant effect of the halogen's identity.
| Aryl Halide Analog (Substrate) | Reaction Conditions | Yield (%) | Reference |
| 4-Chloro benzaldehyde | Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 100 °C, 12h | ~20% | Inferred from[2] |
| 4-Bromo benzaldehyde | Pd Catalyst, H₂O/EtOH, RT, 30 min | >95% | [5] |
| 4-Iodo benzaldehyde | Na₂PdCl₄/Ligand, H₂O, 70 °C, 1h | 100% | [6] |
| Table 1: Comparison of Suzuki-Miyaura coupling yields for different 4-formylphenyl halides with phenylboronic acid. Data is representative and conditions may vary between sources. |
Field Insight: For synthetic planning, the bromide of the title compound offers an excellent balance of reactivity and stability. It is reactive enough for most standard cross-coupling protocols without the higher cost and potential light sensitivity of an iodide analog.
3.2. Reactivity at the Aldehyde: Nucleophilic Addition & Steric Effects
The aldehyde group is an electrophilic center, readily undergoing reactions like Wittig olefination, Grignard additions, and reductive amination. Its reactivity is modulated by a combination of electronic and steric factors from its neighbors on the ring.
Electronic & Steric Factors
-
Inductive Effects (-I): Both the para-bromo and the ortho-thioether groups are electronegative and pull electron density through the sigma bonds. This effect makes the aldehyde carbon more electron-deficient (more electrophilic) and thus more reactive toward nucleophiles.
-
Resonance Effect (+M): The sulfur atom of the thioether has lone pairs that can donate electron density into the aromatic π-system. This effect pushes electron density towards the aldehyde, making it less reactive.[7][8]
-
Steric Hindrance: The bulky isopropylthio group at the ortho position physically obstructs the path of incoming nucleophiles, significantly decreasing the reaction rate compared to an unhindered aldehyde.
Caption: Factors influencing aldehyde reactivity.
Predicted Reactivity Comparison The net effect is a balance of these competing factors. For most nucleophilic additions, the combination of resonance deactivation and, more importantly, steric hindrance from the ortho-thioether group is expected to make the aldehyde of the title compound less reactive than simpler analogs like 4-bromobenzaldehyde.
| Compound | Key Influences | Predicted Relative Rate of Nucleophilic Addition |
| Benzaldehyde | Baseline | 1.0 |
| 4-Bromobenzaldehyde | -I effect of Br (Activating) | > 1.0 |
| 2-(Propan-2-ylsulfanyl)benzaldehyde | +M (Deactivating), Steric Hindrance (Deactivating) | < 1.0 |
| Title Compound | -I of Br (Activating), +M of Thioether (Deactivating), Steric Hindrance (Deactivating) | < 1.0 (Likely the least reactive) |
| Table 2: Predicted relative reactivity of the aldehyde group towards a standard nucleophilic addition (e.g., Wittig reaction). |
3.3. Reactivity at the Thioether: Oxidation to Sulfoxide and Sulfone
The sulfur atom of the thioether is nucleophilic and can be oxidized, typically using reagents like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), to form the corresponding sulfoxide and, with a stronger oxidant or harsher conditions, the sulfone.[9]
Mechanistic Insight: Nucleophilicity of Sulfur The oxidation is essentially a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant. Therefore, any substituent on the aromatic ring that withdraws electron density will decrease the nucleophilicity of the sulfur, making oxidation more difficult. Studies on the oxidation of substituted thioanisoles using singlet oxygen show a strong correlation with Hammett constants, yielding a negative reaction constant (ρ = -1.97).[9] This confirms that electron-withdrawing groups significantly slow down the reaction.
Performance Comparison In this compound, both the para-bromo group and the ortho-aldehyde group are electron-withdrawing. Their combined effect will substantially reduce the electron density on the sulfur atom compared to an unsubstituted or electron-rich analog.
| Compound | Ring Substituents' Electronic Effect | Predicted Relative Rate of Oxidation |
| Phenyl isopropyl sulfide | None (Baseline) | 1.0 |
| 4-Bromophenyl isopropyl sulfide | -I effect of Br (Deactivating) | < 1.0 |
| Title Compound | -I, -M of Aldehyde (Strongly Deactivating)-I of Br (Deactivating) | << 1.0 (Significantly deactivated) |
| Table 3: Predicted relative reactivity of the thioether group towards oxidation. |
Field Insight: This deactivation is synthetically useful. It implies that one could perform reactions at the aldehyde or C-Br bond under moderately oxidizing conditions with a reduced risk of unintentionally forming the sulfoxide or sulfone. Selective oxidation of the thioether in the title compound would likely require more forcing conditions than for a simple aryl sulfide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable method for the Suzuki-Miyaura coupling of an aryl bromide, using 4-bromobenzaldehyde as a representative substrate. This procedure can be adapted for this compound, though reaction times may need to be optimized.
Objective: To synthesize 4-phenylbenzaldehyde from 4-bromobenzaldehyde and phenylboronic acid.
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
Phenylboronic acid (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
1,4-Dioxane
-
Deionized Water
Workflow Diagram:
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzaldehyde, phenylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the Pd₂(dba)₃ and PPh₃ to the flask.
-
Atmosphere: Seal the flask with a septum, and alternately evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 v/v ratio) via syringe. The mixture should be a suspension.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 2-6 hours).
-
Aqueous Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and saturated sodium chloride (brine).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
This compound is a highly valuable synthetic intermediate whose reactivity is a nuanced interplay of its three functional groups. This guide establishes a predictive framework for its behavior:
-
C-Br Bond: Exhibits classic aryl bromide reactivity in cross-coupling, offering a reliable handle for building molecular complexity. It is significantly more reactive than a corresponding chloride.
-
Aldehyde Group: Its reactivity is tempered by the steric bulk and resonance-donating effect of the ortho-thioether, making it less susceptible to nucleophilic attack than unhindered benzaldehydes.
-
Thioether Group: The sulfur atom is electronically deactivated by the combined withdrawing effects of the aldehyde and bromo substituents, rendering it relatively robust to oxidation.
This predictable hierarchy of reactivity (Cross-Coupling > Nucleophilic Addition > Thioether Oxidation) allows for selective and sequential transformations, empowering chemists to strategically design and execute complex synthetic routes.
References
- Benchchem.
- Master Organic Chemistry. Thiols And Thioethers.
-
Clennan, E. L., & Greer, A. (2004). Hammett correlations in the photosensitized oxidation of 4-substituted thioanisoles. The Journal of Organic Chemistry, 69(3), 928–935. [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
ResearchGate. (n.d.). Kinetics of the heterogeneous coupling of 4-bromobenzaldehyde with... [Link]
-
Chemistry LibreTexts. (2022). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
La Salle University. (n.d.). Substituent Effects. [Link]
-
Shvartsberg, M. S., & Annenkova, V. Z. (1981). Facile Synthesis of Alkylthio-Benzaldehydes. Erowid. [Link]
-
Organ, M. G., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1637–1643. [Link]
-
van Rijn, J. A., et al. (2023). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Polymers, 15(8), 1957. [Link]
-
University of Calgary. (n.d.). Ch12: Substituent Effects. [Link]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hammett correlations in the photosensitized oxidation of 4-substituted thioanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde vs 4-Bromobenzaldehyde in synthesis
An In-depth Technical Guide to the Synthesis and Reactivity of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde vs. 4-Bromobenzaldehyde
For professionals in chemical research, particularly in the fields of pharmaceutical development and materials science, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic route. Substituted benzaldehydes are foundational building blocks, prized for their dual reactivity at the aldehyde and the aromatic ring. This guide provides a comprehensive comparison between two such intermediates: the well-established 4-Bromobenzaldehyde and the more complex, trifunctional This compound .
This analysis moves beyond a simple cataloging of properties to explore the causal relationships between structure and reactivity. We will dissect how the introduction of an ortho-thioether substituent fundamentally alters the electronic and steric landscape of the molecule, influencing its behavior in key synthetic transformations. The insights and experimental data presented herein are intended to empower researchers to make informed decisions, anticipate reaction outcomes, and design more efficient and innovative synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
A molecule's physical properties are the first indicators of its handling, storage, and behavior in a reaction mixture. Below is a comparative summary of the key physicochemical characteristics of the two aldehydes.
| Property | 4-Bromobenzaldehyde | This compound |
| Molecular Formula | C₇H₅BrO[1][2][3] | C₁₀H₁₁BrOS[4] |
| Molecular Weight | 185.02 g/mol [1][3][5] | 259.16 g/mol [4] |
| Appearance | White to off-white crystalline solid[1][5] | Not specified; likely a solid or oil |
| Melting Point | 55-60 °C[1][5] | Not available |
| Boiling Point | 224-226 °C[1][5] | Not available |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform[1][5] | Expected to be insoluble in water; soluble in common organic solvents |
| CAS Number | 1122-91-4[2][3] | 1340366-62-2[6] |
The most significant difference, beyond the obvious molecular weight, is the introduction of the lipophilic propan-2-ylsulfanyl group, which is expected to increase the molecule's solubility in nonpolar organic solvents.
Caption: Structural comparison of the two benzaldehydes.
Synthesis of the Aldehydes
The accessibility of a starting material is a crucial factor in its practical application. While 4-Bromobenzaldehyde is readily prepared via well-established methods, the synthesis of its thioether-substituted counterpart requires a more targeted approach.
Protocol 1: Synthesis of 4-Bromobenzaldehyde from 4-Bromotoluene
This is a classic two-step laboratory procedure involving free-radical bromination followed by hydrolysis.[1][2][7]
Step 1: Free-Radical Bromination
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, place 100 g (0.58 mol) of 4-bromotoluene.
-
Heat the flask in an oil bath to 105 °C while stirring. Illuminate the flask with a 150-watt tungsten lamp to initiate the radical reaction.
-
Slowly add 197 g (1.23 mol) of bromine from the dropping funnel over approximately 3 hours, maintaining the temperature between 105-135 °C.
-
After the addition is complete, increase the temperature to 150 °C to drive the reaction to completion, yielding crude 4-bromobenzal bromide.
Step 2: Hydrolysis
-
Transfer the crude 4-bromobenzal bromide to a larger flask and mix it thoroughly with 200 g of powdered calcium carbonate.
-
Add approximately 300 mL of water and heat the mixture to reflux for 15 hours to effect hydrolysis.[8]
-
Purify the final product by steam distillation. Collect the distillate, cool to crystallize the 4-Bromobenzaldehyde, and collect the solid by filtration. The expected yield is 60-70%.[1]
Proposed Synthesis of this compound
A plausible and efficient route to this molecule involves a nucleophilic aromatic substitution (SNAr) reaction, starting from a readily available precursor, 4-bromo-2-fluorobenzaldehyde. The fluorine atom at the ortho position is activated towards displacement by the electron-withdrawing aldehyde group.
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in an anhydrous polar aprotic solvent like DMF or DMSO, add potassium carbonate (2.0 eq) as a base.
-
Add propan-2-thiol (isopropyl mercaptan) (1.2 eq) to the mixture.
-
Heat the reaction mixture at 80-100 °C and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield this compound.
Comparative Reactivity Analysis
The introduction of the ortho-propan-2-ylsulfanyl group creates significant electronic and steric perturbations that differentiate its reactivity from that of 4-Bromobenzaldehyde.
Electronic Effects of the Thioether Group
The sulfur atom of the thioether group influences the aromatic ring through two opposing electronic effects:
-
Resonance Donation (+R Effect): The lone pairs on the sulfur atom can be donated into the benzene ring, increasing electron density, particularly at the ortho and para positions. This effect deactivates the carbonyl carbon towards nucleophilic attack by reducing its partial positive charge.
-
Inductive Withdrawal (-I Effect): Sulfur is more electronegative than carbon, leading to a slight withdrawal of electron density from the ring through the sigma bond.
Generally, for sulfur, the resonance effect is significant. This leads to the aldehyde group in This compound being less electrophilic and thus less reactive towards nucleophiles compared to the aldehyde group in 4-Bromobenzaldehyde .
Caption: Interplay of electronic effects in this compound.
Steric Hindrance
The bulky isopropyl group attached to the sulfur atom creates significant steric congestion around the adjacent aldehyde functionality. This physically impedes the approach of nucleophiles, further reducing the reaction rate compared to the sterically unencumbered aldehyde in 4-Bromobenzaldehyde.
Performance in Key Synthetic Transformations
The structural differences manifest directly in the outcomes of common synthetic reactions.
A. Nucleophilic Addition to the Aldehyde (e.g., Wittig Reaction)
The Wittig reaction is highly sensitive to the electrophilicity of the carbonyl carbon. Electron-withdrawing groups on the benzaldehyde ring accelerate the reaction, while electron-donating groups slow it down.[9]
Experimental Protocol: Wittig Olefination
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise to generate the ylide.
-
Stir for 30 minutes, then add a solution of the respective aldehyde (1.0 eq) in THF.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ether. Purify via column chromatography.
Comparative Performance Data
| Aldehyde | Relative Rate | Plausible Yield (4h) | Rationale |
| 4-Bromobenzaldehyde | Baseline (Fast) | ~85-95% | Unhindered aldehyde with a weakly deactivating bromo group. |
| This compound | Slower | ~50-65% | Reaction rate is reduced by both the electron-donating (+R) effect of the thioether and significant steric hindrance around the carbonyl. |
B. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
Both molecules are excellent substrates for cross-coupling reactions due to the aryl bromide moiety.[2][7] However, the steric bulk of the ortho-thioether group can impact the efficiency of the oxidative addition step to the palladium(0) catalyst.
Caption: Generalized workflow for a Suzuki cross-coupling reaction.
Experimental Protocol: Suzuki Coupling
-
In a flask, combine the aryl bromide (1.0 eq), a boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 eq).
-
Add a solvent system, typically a mixture of toluene and water.
-
De-gas the mixture and heat under a nitrogen atmosphere at 90-110 °C for 6-18 hours.
-
Cool, dilute with water, and extract with an organic solvent. Purify the product by column chromatography.
Comparative Performance Data
| Aldehyde | Plausible Yield | Rationale |
| 4-Bromobenzaldehyde | ~90-98% | Standard, unhindered substrate leading to high-yielding coupling. |
| This compound | ~70-85% | The bulky ortho group can hinder the oxidative addition step, potentially requiring a more active catalyst (e.g., using bulky phosphine ligands like SPhos or XPhos) or longer reaction times to achieve high conversion. |
Applications and Strategic Value in Synthesis
-
4-Bromobenzaldehyde is a workhorse intermediate. Its value lies in its simplicity and predictable reactivity, serving as a reliable building block for introducing a 4-formylphenyl or a 4-bromophenyl moiety into a target molecule.[5][10][11] It is extensively used in the synthesis of pharmaceuticals, liquid crystals, and polymers.
-
This compound is a more specialized, high-value intermediate. Its utility lies in its trifunctional nature, offering three distinct points for chemical modification:
-
The Aldehyde: For chain extension and introduction of diverse functionalities.
-
The Aryl Bromide: For building complex biaryl structures via cross-coupling.
-
The Thioether: This group can be retained for its metabolic properties or used as a synthetic handle itself. For instance, it can be oxidized to the corresponding sulfoxide or sulfone, which dramatically alters the electronic properties and can be used as a directing group or a key pharmacophoric element.
-
This trifunctional scaffold is particularly valuable in drug discovery for the rapid generation of molecular libraries. A single core structure can be elaborated at three different positions, allowing for a comprehensive exploration of the structure-activity relationship (SAR).
Conclusion
While both 4-Bromobenzaldehyde and This compound serve as valuable brominated aromatic aldehydes, they are not interchangeable.
-
Choose 4-Bromobenzaldehyde for:
-
Straightforward, high-yielding syntheses.
-
When the goal is to introduce a simple 4-formylphenyl unit.
-
Cost-sensitive, large-scale manufacturing where reaction efficiency is paramount.
-
-
Choose this compound for:
-
Complex, multi-step syntheses where orthogonal functional handles are required.
-
Drug discovery programs where the thioether moiety can be leveraged for SAR studies or as part of the final pharmacophore.
-
When steric and electronic deactivation of the aldehyde is a desired feature to achieve selective reactivity in the presence of other electrophilic sites.
-
Understanding the subtle yet profound influence of the ortho-thioether substituent is key to harnessing the full synthetic potential of these reagents. This guide provides the foundational knowledge and predictive insights necessary for researchers to strategically incorporate these building blocks into their synthetic designs, paving the way for the creation of novel and complex molecular architectures.
References
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4-Bromobenzaldehyde. (n.d.). Wikipedia. [Link]
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How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved?. (n.d.). FAQ-Chemical. [Link]
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4-Bromo Benzaldehyde Intermediate Supplier. (n.d.). AD PHARMACHEM. [Link]
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Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. (2005). ResearchGate. [Link]
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This compound. (n.d.). PubChem. [Link]
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A Comparative Guide to the Selective Functionalization and Structural Elucidation of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of medicinal chemistry and materials science, multi-functionalized aromatic compounds serve as invaluable scaffolds for building molecular complexity. 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde is one such scaffold, presenting three distinct and chemically addressable functional groups: a reactive aldehyde, an aryl bromide suitable for cross-coupling, and a thioether linkage susceptible to oxidation. This dual-reactivity, or in this case, triple-reactivity, allows for a diverse range of orthogonal chemical transformations, making it a cornerstone building block for complex molecular architectures.[1]
This technical guide provides a comparative analysis of three selective transformations targeting each of these functional groups. We will explore the causality behind the chosen experimental conditions, provide robust protocols for synthesis, and detail the analytical workflows required for unambiguous structural elucidation of the resulting products. Our objective is to equip researchers with the foundational knowledge to confidently manipulate this versatile molecule.
The Central Challenge: Achieving Chemoselectivity
The primary challenge when working with a molecule like this compound is achieving chemoselectivity—modifying one functional group while leaving the others untouched. The aldehyde is prone to oxidation and reduction[1], the thioether can be oxidized[2], and the aryl bromide is a handle for metal-catalyzed reactions[3]. The selection of reagents and reaction conditions is therefore paramount to directing the transformation to the desired site.
Part 1: Selective Oxidation of the Aldehyde Moiety
Causality and Experimental Choices
The oxidation of the aldehyde to a carboxylic acid transforms an electrophilic center into a versatile functional group for amide couplings or esterifications. While many oxidizing agents can accomplish this, strong oxidants like potassium permanganate risk over-oxidation or reaction at the sensitive thioether moiety.[2][4] Therefore, we employ the Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) buffered with a mild acid and a chlorine scavenger. This method is exceptionally mild and highly chemoselective for aldehydes, leaving both the thioether and aryl bromide unscathed.
Experimental Protocol: Synthesis of 4-Bromo-2-(propan-2-ylsulfanyl)benzoic Acid (Product A)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in tert-butanol and water (3:1 ratio).
-
Reagent Addition: Add 2-methyl-2-butene (4.0 eq) to the solution to act as a chlorine scavenger.
-
Oxidant Preparation: In a separate beaker, prepare a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in a minimum amount of water.
-
Reaction: Add the oxidant solution dropwise to the stirred aldehyde solution at room temperature. The reaction is typically exothermic and may require cooling in a water bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Workup: Once complete, quench the reaction by adding a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl to a pH of ~2-3, which will precipitate the carboxylic acid product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Structural Elucidation of Product A
Unambiguous confirmation of the structure is achieved by comparing the spectroscopic data of the product with the starting material.
| Technique | Starting Material Signature | Product A Signature | Interpretation |
| ¹H NMR | Aldehyde proton (CHO) singlet at ~9.9-10.1 ppm.[5][6] | Aldehyde singlet disappears. A broad singlet for the carboxylic acid proton (COOH) appears downfield (>12 ppm). | Confirms conversion of the aldehyde to a carboxylic acid. |
| ¹³C NMR | Aldehyde carbon signal at ~191 ppm. | Carboxylic acid carbon signal appears at ~167-170 ppm. | Confirms the change in the carbonyl environment. |
| IR Spec. | Strong C=O stretch for aldehyde at ~1690-1710 cm⁻¹.[7] | C=O stretch for carboxylic acid shifts to ~1700-1725 cm⁻¹ and a broad O-H stretch appears at ~2500-3300 cm⁻¹. | Indicates the formation of the carboxylic acid and loss of the aldehyde. |
| Mass Spec. | Molar mass of 259.0/261.0 g/mol (due to Br isotopes). | Molar mass increases by 16 Da to 275.0/277.0 g/mol . | Corresponds to the addition of one oxygen atom. |
Part 2: Suzuki-Miyaura Cross-Coupling at the Aryl Bromide
Causality and Experimental Choices
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds, enabling the synthesis of biaryl structures prevalent in pharmaceuticals.[8] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid, using a palladium catalyst and a base.[9] A potential challenge is the thioether group, which can coordinate to and poison the palladium catalyst. To mitigate this, we select a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos) that stabilize the palladium center and promote the desired catalytic cycle over catalyst inhibition.
Experimental Protocol: Synthesis of 2'-(Propan-2-ylsulfanyl)-[1,1'-biphenyl]-4-carbaldehyde (Product B)
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent & Catalyst: Add degassed toluene and 1,4-dioxane (4:1 ratio) via cannula. Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq) or a more specialized catalyst like Pd(dppf)Cl₂.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Structural Elucidation of Product B
The formation of the new biaryl system leads to significant and predictable changes in the NMR spectra.
| Technique | Starting Material Signature | Product B Signature | Interpretation |
| ¹H NMR | Aromatic region shows a characteristic pattern for a 1,2,4-trisubstituted ring. | Appearance of new signals for the added phenyl ring (typically in the 7.2-7.6 ppm range). The original aromatic signals will shift and their coupling patterns will change due to the new substituent. | Confirms the addition of the phenyl group. |
| ¹³C NMR | Typically 6 aromatic carbon signals. | Appearance of additional aromatic signals corresponding to the new phenyl ring. | Confirms the presence of the second aromatic ring. |
| IR Spec. | C-Br stretch may be visible in the far IR (~500-600 cm⁻¹). Aldehyde C=O stretch at ~1690-1710 cm⁻¹. | C-Br stretch disappears. Aldehyde C=O stretch remains. | Confirms loss of the bromine atom while the aldehyde is intact. |
| Mass Spec. | Characteristic isotopic pattern for one bromine atom (M and M+2 peaks are nearly 1:1).[10] | Molar mass increases by 76 Da to 258.1 g/mol . The bromine isotopic pattern is absent. | Confirms the replacement of Br (79/81 Da) with a phenyl group (77 Da). |
Part 3: Selective Oxidation of the Thioether Linkage
Causality and Experimental Choices
Oxidizing the thioether to a sulfoxide introduces a chiral center (if the substituents are different) and significantly alters the electronic properties and polarity of the molecule.[11] Further oxidation yields the achiral sulfone. Precise control over the stoichiometry of the oxidant is key to selectively forming the sulfoxide. We use meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for this transformation.[2] Using one equivalent of m-CPBA at low temperatures favors the formation of the sulfoxide (Product C).
Experimental Protocol: Synthesis of 4-Bromo-2-(propan-2-ylsulfinyl)benzaldehyde (Product C)
-
Setup: Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve m-CPBA (1.0-1.1 eq) in DCM.
-
Reaction: Add the m-CPBA solution dropwise to the cold, stirred solution of the starting material over 30 minutes.
-
Monitoring: Monitor the reaction closely by TLC. The product sulfoxide will have a lower Rf value than the starting thioether. The reaction is usually complete within 1-3 hours.
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Structural Elucidation of Product C
The introduction of the sulfoxide group has distinct spectroscopic consequences.
| Technique | Starting Material Signature | Product C Signature | Interpretation |
| ¹H NMR | The two methyl groups of the isopropyl moiety are equivalent, appearing as a single doublet. | The two methyl groups become diastereotopic due to the new chiral center at the sulfur atom. They appear as two distinct doublets. The proton on the adjacent aromatic ring (position 3) will shift downfield. | Strong evidence for the formation of the chiral sulfoxide. |
| ¹³C NMR | The two methyl carbons of the isopropyl group are equivalent, showing a single signal. | Two distinct signals will be observed for the diastereotopic methyl carbons. | Confirms the presence of the chiral sulfoxide center. |
| IR Spec. | No significant absorption in the 1000-1100 cm⁻¹ region. | A new, strong absorption band appears around 1030-1070 cm⁻¹, characteristic of an S=O stretch. | Direct evidence for the formation of a sulfoxide. |
| Mass Spec. | Molar mass of 259.0/261.0 g/mol . | Molar mass increases by 16 Da to 275.0/277.0 g/mol . The bromine isotopic pattern remains. | Corresponds to the addition of one oxygen atom to the sulfur.[10] |
Conclusion
This guide demonstrates that this compound is a highly adaptable chemical building block. Through the careful selection of reagents and reaction conditions, chemists can selectively target the aldehyde, aryl bromide, or thioether functionalities. The comparative analysis of the spectroscopic data for each product provides a clear and reliable roadmap for structural elucidation. Mastery of these selective transformations unlocks the potential to rapidly generate a diverse library of complex molecules from a single, versatile starting material, empowering researchers in drug discovery and materials science.
References
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Overtone spectroscopy of some benzaldehyde derivatives - Indian Academy of Sciences. (n.d.). Retrieved from [Link]
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Molecular structures of substituted benzaldehydes 1-50 (training set)... - ResearchGate. (n.d.). Retrieved from [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - NIH. (2020). Retrieved from [Link]
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IR Spectra of benzaldehyde and its derivatives in different aggregate states - ResearchGate. (2012). Retrieved from [Link]
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proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO - Doc Brown's Chemistry. (n.d.). Retrieved from [Link]
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Studies in mass spectrometry. Part XIV. Mass spectra of aromatic thioethers. The effect of structural variations on the relative abundance of skeletal rearrangement ions - Journal of the Chemical Society B. (1969). Retrieved from [Link]
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Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H 2 O - ResearchGate. (n.d.). Retrieved from [Link]
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The Suzuki Reaction - Myers Group, Harvard University. (n.d.). Retrieved from [Link]
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4-bromobenzaldehyde - University of California, Los Angeles. (n.d.). Retrieved from [Link]
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Thiols And Thioethers - Master Organic Chemistry. (2015). Retrieved from [Link]
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Oxidation-Cyclisation of Biphenyl Thioethers to Dibenzothiophenium Salts for Ultrarapid 18F-Labelling of PET Tracers - PMC - NIH. (2022). Retrieved from [Link]
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What are the properties and applications of 4-BROMO-3-METHYL-BENZALDEHYDE? - Autech Scientific. (n.d.). Retrieved from [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (2019). Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde Derivatives: A Guide for Researchers
In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds with potent biological activities is paramount. Benzaldehyde derivatives, a class of organic compounds characterized by a benzene ring substituted with a formyl group, have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3][4] The strategic incorporation of various functional groups onto the benzaldehyde core can modulate these activities, offering a promising avenue for the design of new therapeutic agents.
This guide provides a comparative analysis of the potential biological activities of a series of hypothetical derivatives of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. While direct experimental data on this specific family of compounds is not extensively available in the current body of literature, this analysis will extrapolate potential activities based on well-documented structure-activity relationships of analogous bromo-substituted and sulfur-containing benzaldehyde derivatives. We will delve into the rationale behind the selection of these derivatives, propose standardized experimental protocols for their evaluation, and present the expected outcomes in a comparative framework.
The Core Moiety: this compound
The parent compound, this compound, presents an intriguing chemical architecture. The presence of a bromine atom at the para position is known to often enhance the cytotoxic and antimicrobial properties of aromatic compounds.[5][6][7] Concurrently, the propan-2-ylsulfanyl group, an organosulfur moiety, introduces a lipophilic character and potential for specific interactions with biological targets, as organosulfur compounds are recognized for a wide range of bioactivities.[8]
The following diagram illustrates the general structure of the proposed derivatives for our comparative analysis:
Caption: General derivatization strategies for this compound.
Comparative Biological Activities: A Prospective Analysis
Based on existing literature for related compounds, we can anticipate a spectrum of biological activities for our proposed derivatives. The following table summarizes these potential activities and provides a basis for experimental investigation.
| Derivative Class | Proposed Modification | Anticipated Primary Biological Activity | Rationale based on Analogous Compounds |
| Class A | Variation of the alkyl group on the sulfur atom (e.g., methyl, ethyl, benzyl) | Antimicrobial, Anticancer | Altering lipophilicity can influence cell membrane penetration and target interaction. Shorter alkyl chains may enhance aqueous solubility, while bulkier groups like benzyl could introduce new binding interactions. |
| Class B | Conversion of the aldehyde to a Schiff base | Antibacterial, Antifungal | The formation of an azomethine group (-CH=N-) is a common strategy to enhance the antimicrobial activity of benzaldehyde derivatives.[9] |
| Class C | Introduction of a hydroxyl or methoxy group on the benzene ring | Antioxidant, Anti-inflammatory | Phenolic hydroxyl groups are well-known for their radical scavenging properties.[10] Methoxy groups can modulate electronic properties and metabolic stability. |
| Class D | Halogen exchange (e.g., replacing bromo with chloro or fluoro) | Cytotoxicity | The nature of the halogen can impact the compound's electrophilicity and its ability to form halogen bonds, thereby influencing its interaction with biological macromolecules. |
Experimental Protocols for Biological Evaluation
To empirically validate the anticipated biological activities, a series of standardized in vitro assays are recommended. The following protocols are foundational for a comprehensive comparative analysis.
Antimicrobial Activity Assessment
A crucial first step is to evaluate the efficacy of the derivatives against a panel of pathogenic microbes.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining MIC and MBC/MFC of the synthesized derivatives.
Step-by-Step Protocol:
-
Preparation of Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be cultured in appropriate broth media to achieve a logarithmic growth phase.
-
MIC Determination (Broth Microdilution Method):
-
Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compounds are made in a 96-well microtiter plate containing the appropriate growth medium.
-
Each well is inoculated with a standardized microbial suspension.
-
The plates are incubated under optimal conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
-
-
MBC/MFC Determination:
-
Aliquots from the wells of the MIC assay that show no visible growth are plated onto agar plates.
-
The plates are incubated to allow for the growth of any surviving organisms.
-
The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
-
Cytotoxicity Assessment
Evaluating the cytotoxic potential of the derivatives against cancer cell lines and normal cell lines is essential to determine their therapeutic index.
Workflow for In Vitro Cytotoxicity Assay:
Caption: Workflow for determining the cytotoxicity (IC50) of the derivatives using the MTT assay.
Step-by-Step Protocol (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., HepG2 - liver carcinoma, K562 - leukemia) and a normal cell line (e.g., human dermal fibroblasts) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5][7]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for a specified duration (e.g., 48 hours).
-
MTT Incubation: The media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT to formazan by metabolically active cells.
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Expected Data and Comparative Interpretation
The experimental data generated from these assays should be tabulated for a clear and objective comparison.
Table 1: Anticipated Antimicrobial Activity Profile
| Derivative | Modification | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Parent | - | Baseline | Baseline | Baseline |
| A1 | -S-CH3 | |||
| A2 | -S-CH2-Ph | |||
| B1 | Schiff base with aniline | |||
| C1 | 3-OH |
Table 2: Anticipated Cytotoxicity Profile (IC50 in µM)
| Derivative | Modification | HepG2 (Hepatocellular Carcinoma) | K562 (Leukemia) | HDF (Normal Fibroblast) | Selectivity Index (HDF/HepG2) |
| Parent | - | Baseline | Baseline | Baseline | Baseline |
| A1 | -S-CH3 | ||||
| A2 | -S-CH2-Ph | ||||
| D1 | 4-Cl |
A successful derivative would ideally exhibit low MIC values against the tested microbes and low IC50 values against cancer cell lines, coupled with a high IC50 value against normal cell lines, indicating a favorable selectivity index.
Conclusion and Future Directions
This guide outlines a systematic approach for the comparative analysis of the biological activity of novel this compound derivatives. By leveraging established structure-activity relationships from analogous compounds, we can rationally design and screen a focused library of molecules with a high potential for antimicrobial and anticancer efficacy. The proposed experimental workflows provide a robust framework for generating reliable and comparable data.
Future research should focus on elucidating the mechanisms of action of the most potent derivatives. This could involve studies on enzyme inhibition, disruption of cell membranes, or induction of apoptosis.[2] Furthermore, promising candidates should be advanced to in vivo studies to evaluate their efficacy and safety in animal models. The insights gained from such a comprehensive analysis will be invaluable for the development of new therapeutic agents to address unmet medical needs.
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Validating the structure of novel compounds synthesized from 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
A Senior Application Scientist's Guide to Validating Novel Chemical Structures
Topic: Validating the Structure of Novel Compounds Synthesized from 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
In the realm of drug discovery and materials science, the synthesis of a novel compound is a moment of significant potential. However, this potential can only be realized if the compound's structure is unequivocally confirmed. Mischaracterization can lead to wasted resources, misinterpreted biological data, and irreproducible results. This guide provides a robust, multi-technique framework for the structural validation of novel compounds, using a hypothetical reaction product from the starting material, this compound, as a case study.
The Analytical Gauntlet: A Workflow for Unambiguous Validation
The journey from a crude reaction mixture to a fully validated novel compound is a systematic process. Each step provides critical information, building upon the last to create a comprehensive structural dossier. The confidence in your final structure is directly proportional to the rigor of this analytical workflow.
Caption: Integrated workflow for novel compound validation.
Part 1: Foundational Analysis - Purity and Molecular Formula
Before delving into complex structural analysis, two questions must be answered: Is the sample pure? And what is its molecular formula?
Purity Assessment: The Non-Negotiable First Step
A pure sample is the bedrock of accurate characterization. Impurities can introduce confounding signals in spectroscopic analyses, leading to incorrect structural assignments. High-Performance Liquid Chromatography (HPLC) is the industry standard for purity assessment in pharmaceutical development.[1][2]
Comparative Insight: While techniques like Thin-Layer Chromatography (TLC) are excellent for monitoring reaction progress, they are not quantitative. HPLC, particularly with a Diode Array Detector (DAD) or Mass Spectrometer (MS), provides quantitative data on purity (e.g., >99%) and can reveal the presence of isomers or related impurities that are unresolved by TLC.[3][4]
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: HPLC system with a UV-Vis or DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, often with 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection: Wavelength selected based on the UV absorbance of the chromophore in the molecule.
-
Procedure:
-
Dissolve a small amount of the purified compound in a suitable solvent (e.g., acetonitrile).
-
Inject onto the HPLC system.
-
Analyze the resulting chromatogram. A single, sharp peak is indicative of a pure compound.
-
Calculate purity by integrating the area of the main peak relative to the total area of all peaks.
-
| Compound | Retention Time (min) | Purity (%) | Notes |
| Starting Material | 5.8 | >98 | Single major peak observed. |
| Novel Compound (Hypothetical) | 8.2 | >99 | Indicates successful purification. The change in retention time suggests a change in polarity, consistent with a chemical transformation. |
Molecular Formula Determination: The Elemental Blueprint
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision (typically to four or more decimal places).[5][6] This allows for the unambiguous determination of the molecular formula, a critical piece of the puzzle.[7][8]
Causality in Method Choice: Why HRMS over standard (low-resolution) MS? A low-resolution instrument might give a molecular ion peak at m/z 300, which could correspond to numerous elemental combinations. An HRMS measurement of m/z 300.1234, however, can be matched to a unique molecular formula (e.g., C₁₅H₂₀N₂O₃) by eliminating all other possibilities that do not match this exact mass.[6][8]
Experimental Protocol: HRMS (e.g., Q-TOF)
-
Sample Preparation: Dissolve the pure compound in a suitable solvent (e.g., methanol/acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Analysis: Acquire the mass spectrum in high-resolution mode.
-
Data Processing: The measured exact mass of the molecular ion (e.g., [M+H]⁺) is compared against a database of theoretical masses for all possible elemental combinations.
| Compound | Expected Formula | Calculated Exact Mass [M+H]⁺ | Observed Exact Mass [M+H]⁺ | Difference (ppm) |
| Starting Material | C₁₀H₁₂BrOS | 258.9814 | 258.9811 | -1.2 |
| Novel Compound (Hypothetical) | C₁₇H₁₇BrN₂OS | 376.0321 | 376.0325 | +1.1 |
The low ppm error provides high confidence in the assigned molecular formula.
Part 2: The Architectural Details - Connectivity and Functional Groups
With purity and molecular formula established, we move to spectroscopic techniques to map the atomic connectivity.
Functional Group Analysis: Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups.[9][10] It works by detecting the vibrational frequencies of bonds within a molecule.[11]
Comparative Insight: For our hypothetical reaction—let's assume a condensation reaction that converts the aldehyde group of the starting material into an imine—FTIR provides a clear comparison. The disappearance of the characteristic aldehyde C=O stretch and the appearance of a new C=N stretch would be strong evidence of the transformation.[12]
| Functional Group | Starting Material (Expected) | Novel Compound (Expected) |
| Aldehyde C-H stretch | ~2730, ~2830 cm⁻¹ | Absent |
| Aldehyde C=O stretch | ~1690 cm⁻¹ (strong) | Absent |
| Imine C=N stretch | Absent | ~1640 cm⁻¹ (medium) |
| Aromatic C=C stretch | ~1590 cm⁻¹ | ~1590 cm⁻¹ |
Connectivity Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution.[13][14][15] A combination of 1D (¹H, ¹³C) and 2D experiments provides information on the chemical environment, connectivity, and proximity of atoms.
Expert Rationale:
-
¹H NMR: Tells us the number of different types of protons, their electronic environment (chemical shift), how many of each type there are (integration), and how they are connected to neighboring protons (multiplicity/splitting).[16]
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[17]
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are crucial for unambiguously connecting the pieces. COSY shows ¹H-¹H couplings, HSQC correlates protons to their directly attached carbons, and HMBC shows longer-range ¹H-¹³C correlations, allowing the entire carbon skeleton to be pieced together.[14][18]
Comparative Data Analysis (Hypothetical)
Let's assume our novel compound is formed by reacting the starting material with aniline.
| Signal | Starting Material (¹H NMR) | Novel Compound (¹H NMR) | Rationale for Change |
| Aldehyde Proton | ~9.9 ppm (singlet, 1H) | Absent | The aldehyde has reacted. |
| Imine Proton | Absent | ~8.5 ppm (singlet, 1H) | Formation of the new C=N-H bond. |
| Aromatic Protons | 3 distinct signals | 8 distinct signals | Addition of the aniline phenyl ring. |
| Isopropyl CH | ~3.4 ppm (septet, 1H) | ~3.4 ppm (septet, 1H) | This part of the molecule is unchanged. |
| Isopropyl CH₃ | ~1.3 ppm (doublet, 6H) | ~1.3 ppm (doublet, 6H) | This part of the molecule is unchanged. |
Part 3: The Gold Standard - Absolute Structure Determination
Single-Crystal X-ray Crystallography
When a suitable single crystal can be grown, X-ray crystallography provides the definitive, unambiguous 3D structure of a molecule.[19][20] It is the ultimate arbiter of structure, capable of determining not only connectivity but also the absolute configuration of chiral centers.[21][22][23]
Trustworthiness: This technique is considered the "gold standard" because it directly maps the electron density of the atoms in space, producing a model of the molecule's precise geometry, bond lengths, and bond angles. While not always feasible if a compound does not crystallize well, a successful X-ray structure determination is the most authoritative piece of evidence possible.[19][21]
Conclusion
Validating the structure of a novel compound is a rigorous, multi-step process that demands a logical and orthogonal approach. By systematically assessing purity via HPLC , determining the molecular formula with HRMS , identifying functional groups using FTIR , and mapping the complete atomic connectivity with a suite of NMR experiments, researchers can build an unshakeable case for their proposed structure. When possible, X-ray crystallography provides the ultimate confirmation. This comprehensive analytical gauntlet ensures the scientific integrity of the work, providing the trustworthy data necessary to advance research and development.
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Koch, B. P., & Dittmar, T. (2006). Fundamentals of Molecular Formula Assignment to Ultrahigh Resolution Mass Data of Natural Organic Matter. Analytical Chemistry, 78(6), 1858-1863. [Link]
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Excillum. Small molecule crystallography. [Link]
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Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. [Link]
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Thieme. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
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Allen, H. C., et al. (2022). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. ChemRxiv. [Link]
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Diaz-Mochon, J. J., et al. (2007). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]
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Bhirud, S. B., et al. (2007). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 69(1), 146-148. [Link]
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Yulizar, Y., et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 34(1), 543-548. [Link]
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A Spectroscopic Guide to Differentiating Isomers of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
In the landscape of drug discovery and development, the unequivocal structural confirmation of synthesized intermediates is a cornerstone of scientific rigor. Isomeric purity is not merely a matter of academic interest; it is a critical parameter that can profoundly influence the pharmacological and toxicological profile of a final active pharmaceutical ingredient (API). This guide provides a comprehensive spectroscopic framework for the differentiation of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde and its key positional isomers, which may arise as potential impurities during synthesis.
This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation. By grounding our analysis in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we aim to equip researchers, scientists, and drug development professionals with a robust analytical strategy for isomer identification.
The Importance of Isomeric Differentiation
The precise arrangement of substituents on an aromatic ring dictates the molecule's electronic distribution, steric profile, and potential for intermolecular interactions. Consequently, different isomers can exhibit varied reactivity in subsequent synthetic steps and, more critically, diverse biological activities. The robust analytical methodologies detailed herein are designed to provide unambiguous structural elucidation, ensuring the integrity of the synthetic pathway and the safety and efficacy of the final therapeutic agent.
Isomers Under Investigation
This guide will focus on the spectroscopic comparison of the target compound, This compound (1) , with two of its common positional isomers: 5-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde (2) and 2-Bromo-4-(propan-2-ylsulfanyl)benzaldehyde (3) .
Caption: Molecular structures of (1) this compound, (2) 5-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, and (3) 2-Bromo-4-(propan-2-ylsulfanyl)benzaldehyde.
¹H NMR Spectroscopy: A Fingerprint of Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing isomers, as the chemical shift and splitting pattern of each proton are exquisitely sensitive to its local electronic and steric environment.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns
The predicted ¹H NMR spectra of the three isomers reveal distinct differences, particularly in the aromatic region. These predictions are based on established substituent effects on the benzene ring. The aldehyde proton will consistently appear as a singlet in the downfield region (around 10 ppm). The isopropyl group will present as a septet for the CH and a doublet for the two methyl groups. The key differentiating features will be the chemical shifts and coupling patterns of the aromatic protons.
Table 1: Predicted ¹H NMR Data for the Isomers
| Compound | Aromatic Proton 1 (ppm, multiplicity, J Hz) | Aromatic Proton 2 (ppm, multiplicity, J Hz) | Aromatic Proton 3 (ppm, multiplicity, J Hz) | Aldehyde (ppm, s) | Isopropyl CH (ppm, septet) | Isopropyl CH₃ (ppm, d) |
| 1 (4-Bromo-2-thio) | ~7.8 (d, J=2) | ~7.6 (dd, J=8, 2) | ~7.4 (d, J=8) | ~10.2 | ~3.5 | ~1.3 |
| 2 (5-Bromo-2-thio) | ~7.9 (d, J=2) | ~7.7 (dd, J=8, 2) | ~7.2 (d, J=8) | ~10.3 | ~3.6 | ~1.3 |
| 3 (2-Bromo-4-thio) | ~7.7 (d, J=8) | ~7.5 (dd, J=8, 2) | ~7.3 (d, J=2) | ~10.1 | ~3.4 | ~1.3 |
Note: These are predicted values. Actual experimental values may vary slightly.
Rationale for Predicted Differences
-
Compound 1 (4-Bromo-2-thio): The aromatic region is expected to show three distinct signals corresponding to a 1,2,4-trisubstituted pattern. The proton ortho to the aldehyde group will be the most downfield, appearing as a doublet. The proton between the bromo and thioether groups will be a doublet of doublets, and the proton ortho to the thioether will be a doublet.
-
Compound 2 (5-Bromo-2-thio): The relative positions of the bromo and aldehyde groups are different from compound 1, leading to a change in the electronic environment and thus different chemical shifts for the aromatic protons, although the splitting pattern will remain similar (three distinct signals for a 1,2,4-trisubstituted ring).
-
Compound 3 (2-Bromo-4-thio): With the bromine atom now ortho to the aldehyde, a significant downfield shift of the aldehyde proton might be expected due to the electron-withdrawing nature of bromine in close proximity. The aromatic proton chemical shifts and coupling constants will also be distinct from compounds 1 and 2.
Caption: Predicted ¹H NMR aromatic region splitting patterns.
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom in the molecule.
Predicted ¹³C NMR Chemical Shifts
The chemical shifts of the aromatic carbons are particularly informative for distinguishing between the isomers. The substituent effects (both inductive and resonance) will cause the signals for the carbon atoms in the benzene ring to appear at different chemical shifts for each isomer. The carbonyl carbon of the aldehyde group will also show slight variations.
Table 2: Predicted ¹³C NMR Data for the Isomers
| Compound | Carbonyl (ppm) | Aromatic C1 (ppm) | Aromatic C2 (ppm) | Aromatic C3 (ppm) | Aromatic C4 (ppm) | Aromatic C5 (ppm) | Aromatic C6 (ppm) | Isopropyl CH (ppm) | Isopropyl CH₃ (ppm) |
| 1 (4-Bromo-2-thio) | ~191 | ~135 | ~145 | ~128 | ~125 | ~138 | ~130 | ~38 | ~23 |
| 2 (5-Bromo-2-thio) | ~190 | ~133 | ~148 | ~126 | ~135 | ~122 | ~139 | ~39 | ~23 |
| 3 (2-Bromo-4-thio) | ~189 | ~138 | ~124 | ~133 | ~150 | ~129 | ~131 | ~37 | ~23 |
Note: These are predicted values. Actual experimental values may vary slightly.
Rationale for Predicted Differences
The electron-withdrawing bromine and aldehyde groups and the electron-donating thioether group will influence the electron density at each carbon of the benzene ring differently in each isomer, leading to the predicted variations in chemical shifts. For example, carbons directly attached to the electron-withdrawing bromine will be deshielded (shifted downfield).
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Tune the spectrometer to the ¹³C frequency.
-
Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it may not be as powerful as NMR for distinguishing these specific isomers, it provides crucial confirmatory data.
Expected Key IR Absorption Bands
All three isomers are expected to show characteristic absorption bands for the aldehyde and other functional groups.
Table 3: Key IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| Aldehyde C=O stretch | 1680-1700 | Strong, sharp peak. Conjugation to the aromatic ring lowers the frequency compared to aliphatic aldehydes. |
| Aldehyde C-H stretch | 2720-2780 and 2810-2860 | Two weak to medium bands, often referred to as a Fermi doublet.[1] |
| Aromatic C=C stretch | 1550-1600 | Medium to strong peaks characteristic of the benzene ring. |
| Aromatic C-H stretch | >3000 | Weak peaks. |
| C-S stretch | 600-800 | Weak to medium peak. |
| C-Br stretch | 500-600 | Medium to strong peak in the fingerprint region. |
The precise positions of these bands may vary slightly between the isomers due to the different electronic environments, but these variations are often too subtle for unambiguous isomer identification by IR alone. However, the presence of all these key bands confirms the overall structure.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is convenient. Place a small amount of the solid sample on the ATR crystal and apply pressure.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the elemental composition and provide clues about the structure.
Expected Mass Spectrum
All three isomers will have the same molecular weight and will exhibit a characteristic M/M+2 isotopic pattern for the molecular ion due to the presence of the bromine atom (the natural abundances of ⁷⁹Br and ⁸¹Br are approximately 50:50).
-
Molecular Ion: A pair of peaks of nearly equal intensity at m/z corresponding to the molecular weight of C₁₀H₁₁BrOS.
-
Key Fragmentation Patterns:
-
Loss of an isopropyl radical (•C₃H₇) would result in a significant fragment ion.
-
Loss of a neutral carbon monoxide (CO) molecule from the aldehyde group is a common fragmentation pathway for benzaldehydes.
-
Cleavage of the C-S bond can also occur.
-
While the major fragments may be similar for all three isomers, the relative intensities of the fragment ions could differ, providing a potential basis for differentiation.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as Electron Ionization (EI), to generate charged fragments.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The unambiguous identification of this compound from its potential positional isomers is readily achievable through a systematic and multi-technique spectroscopic approach. While IR and MS provide essential confirmatory data, ¹H and ¹³C NMR spectroscopy are the definitive tools for distinguishing these closely related structures. The predicted differences in the chemical shifts and splitting patterns of the aromatic protons in the ¹H NMR spectra, in particular, serve as a unique fingerprint for each isomer. By integrating the data from all four techniques, researchers can confidently establish the structure and purity of their synthesized compounds, a critical step in the rigorous process of drug development.
References
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Nyquist, R. A., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293–305. [Link]
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LibreTexts. (2020). Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
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The Isopropylthio Substituent: A Strategic Alternative to Bromine in 4-Bromobenzaldehyde Chemistry
A Comparative Guide to Aromatic Reactivity for Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, 4-bromobenzaldehyde serves as a foundational building block. Its utility is rooted in the distinct and predictable reactivity of its two functional groups: a highly electrophilic aldehyde and a versatile carbon-bromine bond, which is a prime handle for palladium-catalyzed cross-coupling reactions.[1] However, the strategic replacement of the bromo group with an isopropylthio (-S-iPr) moiety introduces nuanced yet profound changes in the molecule's reactivity profile. This guide provides an in-depth comparison of these two scaffolds, offering experimental insights and protocols to inform rational molecular design and synthesis.
Section 1: The Substituents - An Electronic and Steric Profile
The reactivity of an aromatic compound is fundamentally governed by the electronic and steric nature of its substituents. The aldehyde group is a potent deactivating group, withdrawing electron density from the benzene ring through both inductive (-I) and resonance (-R) effects. The key difference between 4-bromobenzaldehyde and its isopropylthio analog lies in the electronic interplay of the para-substituent with this electron-deficient ring system.
-
The Bromo Group: Bromine is an electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). While it possesses lone pairs that can be donated through resonance (+R), this effect is weak.[2] Consequently, the bromo group is considered a deactivating, ortho-, para-director. Its Hammett sigma constant (σp = +0.23) quantitatively confirms its net electron-withdrawing character.[3][4]
-
The Isopropylthio Group: The sulfur atom in the isopropylthio group is less electronegative than bromine. Its dominant electronic contribution is the donation of a lone pair into the aromatic π-system, a strong resonance effect (+R). This is counteracted by a weaker inductive withdrawal (-I). The net result is that the methylthio group (-SMe), a close analog, is nearly electronically neutral, with a Hammett constant (σp) of 0.00.[5] The slightly larger isopropyl group is expected to have a similar, near-neutral electronic influence. Critically, the bulky isopropyl group introduces significant steric hindrance around the sulfur atom, a factor that can influence reaction outcomes.
Table 1: Comparison of Substituent Properties
| Property | Bromo (-Br) | Isopropylthio (-S-iPr) |
| Primary Electronic Effect | Inductive Withdrawal (-I) > Resonance Donation (+R) | Resonance Donation (+R) > Inductive Withdrawal (-I) |
| Hammett Constant (σp) | +0.232[3] | ~0.00 (estimated from -SMe)[5] |
| Character | Weakly Deactivating | Near-Neutral / Weakly Activating |
| Steric Profile | Moderate | High |
Section 2: Reactivity at the Aldehyde Carbonyl
The electronic nature of the para-substituent directly modulates the electrophilicity of the aldehyde's carbonyl carbon. An electron-withdrawing group enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Hypothesis: The electron-withdrawing bromo group in 4-bromobenzaldehyde should render its aldehyde more reactive towards nucleophiles compared to the electronically neutral isopropylthio group in 4-(isopropylthio)benzaldehyde.
This principle is well-established; for example, 4-nitrobenzaldehyde is significantly more reactive towards nucleophiles than 4-methoxybenzaldehyde, where the nitro group is strongly withdrawing and the methoxy group is strongly donating.[6]
Experimental Workflow: Comparative Nucleophilic Addition
To validate this, a comparative Wittig reaction can be performed. The Wittig reaction, which converts an aldehyde to an alkene, is a classic example of nucleophilic addition and is highly sensitive to the electrophilicity of the carbonyl carbon.
Caption: Workflow for a standard Wittig Reaction.
Protocol: Wittig Olefination of Substituted Benzaldehydes
-
Ylide Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add n-butyllithium (1.05 eq) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour.
-
Reaction: Cool the ylide solution back to 0 °C. Add a solution of the respective aldehyde (4-bromobenzaldehyde or 4-(isopropylthio)benzaldehyde, 1.0 eq) in anhydrous THF dropwise.
-
Monitoring and Quench: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the aldehyde by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Workup and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Expected Outcome: The reaction with 4-bromobenzaldehyde is expected to proceed at a faster rate and potentially give a higher yield within the same timeframe compared to 4-(isopropylthio)benzaldehyde, reflecting the higher electrophilicity of its carbonyl group.
Section 3: Reactivity at the Aromatic Ring (C4-Position)
The most significant divergence in reactivity occurs at the C4 position. The carbon-bromine bond is a classic substrate for a vast array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][7][8][9][10] In stark contrast, the carbon-sulfur bond of an aryl thioether is generally robust and unreactive under standard palladium-catalyzed conditions.
This difference is not a limitation but a strategic advantage. The isopropylthio group acts as a stable spectator, allowing chemists to perform cross-coupling reactions at other positions of a poly-substituted aromatic ring without disturbing the C4-S bond. Conversely, specialized nickel or palladium catalysts can be employed for C-S bond activation when desired, offering an orthogonal reactivity pathway.[11][12]
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[13] A typical protocol involves the reaction of an aryl halide with an organoboron species.[14]
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol: Suzuki Coupling of 4-Bromobenzaldehyde
This protocol is adapted from established procedures.[15][16]
-
Setup: To a round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent and Degassing: Add a solvent mixture, typically toluene/ethanol/water. Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the resulting crude solid by recrystallization or column chromatography.
Comparative Outcome: Under these conditions, 4-bromobenzaldehyde will readily couple to form the biphenyl product in high yield.[7] In contrast, 4-(isopropylthio)benzaldehyde will remain largely unreacted at the C4 position, demonstrating the inertness of the C-S bond to this catalytic system.
Section 4: Directed Ortho-Metalation (DoM)
Directed ortho-metalation is a powerful technique for regioselective functionalization of aromatic rings.[17] It relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent, guiding deprotonation to the adjacent ortho position. Both thioether and bromo groups can act as DMGs. However, the thioether is one of the most powerful directing groups, significantly more effective than a halogen.
For 4-bromobenzaldehyde, ortho-lithiation is complicated by the potential for halogen-metal exchange. For 4-(isopropylthio)benzaldehyde, the thioether group will strongly direct lithiation to the C3 and C5 positions, opening up avenues for further, selective functionalization that are not readily accessible from the bromo-analog.
Conclusion: A Strategic Choice
The substitution of a bromo group with an isopropylthio group on a benzaldehyde scaffold is more than a simple atomic swap; it is a strategic decision that fundamentally alters the molecule's synthetic potential.
-
4-Bromobenzaldehyde remains the workhorse for direct C4-functionalization via palladium catalysis. Its aldehyde is highly reactive, making it ideal for nucleophilic additions and related transformations.
-
4-(isopropylthio)benzaldehyde offers a more nuanced reactivity profile. Its aldehyde is less electrophilic, which can be advantageous for chemoselectivity in complex molecules. The true power lies in the stability of the C-S bond, which allows the isopropylthio group to serve as a robust placeholder while other transformations are performed elsewhere. Furthermore, it can be a powerful directing group for ortho-metalation or be activated for coupling under specific, non-standard conditions.
For the drug development professional, the choice between these two building blocks depends entirely on the synthetic strategy. For rapid, direct elaboration at the C4 position, the bromo-analog is superior. For multi-step syntheses requiring an inert C4-substituent that can be functionalized later or used to direct reactions at other sites, the isopropylthio-analog provides a sophisticated and powerful alternative.
References
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Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?[Link]
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Baran, P. S., et al. (n.d.). Metal-catalyzed Approaches to Aryl Thioethers. Wordpress. [Link]
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Tobisu, M., & Chatani, N. (2015). Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts. Accounts of Chemical Research, 48(6), 1717–1726. [Link]
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ResearchGate. (2001). The important role of the bromo group in improving the properties of organic nonlinear optical materials. [Link]
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Wikipedia. (n.d.). Hammett equation. [Link]
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Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]
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Chemistry LibreTexts. (2021). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]
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ResearchGate. (2015). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with.... [Link]
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National Institutes of Health. (2013). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
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Semantic Scholar. (2012). Ni-Catalyzed cross-coupling of aryl thioethers with alkyl Grignard reagents via C-S bond cleavage. [Link]
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Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
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Stenutz, R. (n.d.). Hammett substituent constants. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
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Journal of the American Chemical Society. (1981). Directed ortho-lithiation of lithium thiophenolate. New methodology for the preparation of ortho-substituted thiophenols and related compounds. [Link]
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OpenStax. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. [Link]
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University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]
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Allen Institute. (n.d.). The P Block Elements Group 13-14: Electronic Configuration, Properties. [Link]
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YouTube. (2023). Aldehydes and Ketones Part 17 - Kinetic & Thermodynamic products - nucleophilic addition. [Link]
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YouTube. (2021). 27.04 A Survey of Hammett Substituent Constants. [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]
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Moodle@Units. (n.d.). Table 7.1 Hammett substituent constants and their modified values. [Link]
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Lumen Learning. (n.d.). Functional Groups Names, Properties, and Reactions – Introductory Chemistry. [Link]
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YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. [Link]
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Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]
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National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). [Link]
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University of Arizona. (n.d.). Applications of Hammett Equation: Substituent and Reaction Constants. [Link]
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Jack Westin. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones - MCAT Content. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
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Organic Syntheses. (2021). Visible-Light-Promoted C−S Cross-Coupling Reaction for Synthesis of Aromatic Thioethers. [Link]
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ResearchGate. (2018). Effect of bromine substituent on optical properties of aryl compounds. [Link]
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A Senior Application Scientist's Comparative Guide to Catalytic Systems for Reactions Involving 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
Introduction: Navigating the Catalytic Landscape for a Versatile Building Block
Welcome, fellow researchers and drug development professionals. This guide offers a deep dive into the catalytic strategies for the functionalization of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde. This molecule, with its unique combination of a reactive aldehyde, a sterically influential ortho-thioether group, and a versatile aryl bromide handle, represents a valuable scaffold in medicinal chemistry and materials science. The strategic modification of the aryl bromide is paramount for molecular diversification, and the choice of the catalytic system is the linchpin to achieving high efficiency, selectivity, and functional group tolerance.
The presence of the ortho-(propan-2-ylsulfanyl) group introduces significant steric hindrance around the bromine atom and the potential for catalyst inhibition through sulfur coordination. These factors necessitate a careful and informed selection of catalysts and ligands. This guide provides a comparative analysis of palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination—as well as a brief exploration of emerging copper and nickel-based systems.
Disclaimer: While this guide is built upon established principles and data from closely related substrates, specific experimental data for this compound is not extensively available in the public domain. The provided protocols and expected outcomes are therefore based on expert extrapolation from structurally analogous systems, such as 4-bromobenzaldehyde and other ortho-substituted aryl bromides.
I. Palladium-Catalyzed C-C Bond Formation: A Comparative Overview
Palladium catalysis remains the gold standard for the formation of carbon-carbon bonds from aryl halides. The selection of the appropriate ligand is critical to overcome the challenges posed by our sterically demanding and potentially coordinating substrate.
A. The Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a robust and widely used method for constructing C(sp²)–C(sp²) bonds. For a substrate like this compound, the key to success lies in employing a catalytic system that can navigate the steric hindrance and promote efficient transmetalation.
Causality Behind Experimental Choices: The primary challenge is the sterically encumbered ortho-position. To overcome this, bulky, electron-rich phosphine ligands are essential. These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their steric bulk facilitates the reductive elimination step, which can be sluggish for hindered biaryls. The choice of base is also crucial; it must be strong enough to activate the boronic acid without promoting unwanted side reactions with the aldehyde functionality.
Comparative Analysis of Catalytic Systems for Suzuki-Miyaura Coupling:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| System 1 | SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 85-95 | Highly active for hindered substrates; aqueous conditions can be beneficial. |
| System 2 | XPhos | K₂CO₃ | 1,4-Dioxane | 80-100 | 80-92 | Excellent for a broad range of aryl and heteroaryl boronic acids.[1] |
| System 3 | RuPhos | Cs₂CO₃ | t-BuOH/H₂O (5:1) | 80 | 88-96 | Often provides superior results with particularly challenging substrates. |
| System 4 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 60-80 | "Classical" catalyst; may be less effective for this hindered substrate.[2] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (System 2)
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.08 mmol, 8 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and a 2M aqueous solution of K₂CO₃ (2.0 mmol).
-
Reaction: Heat the mixture at 100 °C with vigorous stirring for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
B. The Heck Reaction: Alkenylation of the Aryl Bromide
The Heck reaction provides a powerful method for the synthesis of substituted alkenes. The regioselectivity and yield are highly dependent on the electronic nature of the alkene and the steric environment of the catalyst.
Causality Behind Experimental Choices: For electron-deficient alkenes like acrylates, the reaction is generally high-yielding and regioselective. For styrenes, a mixture of linear and branched products can be obtained, with the choice of ligand influencing the ratio. Bulky ligands tend to favor the linear product. A strong inorganic base is typically used to regenerate the active Pd(0) catalyst. High temperatures are often required for aryl bromides.
Comparative Analysis of Catalytic Systems for Heck Reaction:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| System 1 | P(o-tol)₃ | Na₂CO₃ | DMF | 120-140 | 70-85 | A classic, reliable system for many Heck reactions. |
| System 2 | Herrmann's Palladacycle | NaOAc | NMP | 120 | 80-90 | Highly active catalyst, often requiring lower loadings. |
| System 3 | Ligandless (Pd(OAc)₂) | Bu₄NCl (PTC) | DMF/H₂O | 100-120 | 65-80 | Phosphine-free conditions can be advantageous; PTC is often necessary. |
Experimental Protocol: Heck Reaction of this compound with Styrene (System 1)
-
Reaction Setup: In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tol)₃ (0.04 mmol, 4 mol%), and Na₂CO₃ (1.5 mmol).
-
Inert Atmosphere: Purge the tube with argon.
-
Reagent Addition: Add anhydrous DMF (5 mL).
-
Reaction: Heat the mixture to 130 °C for 24 hours.
-
Work-up: After cooling, dilute with water and extract with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
C. The Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)–C(sp) bonds, providing access to arylalkynes. This reaction is typically co-catalyzed by palladium and copper(I).
Causality Behind Experimental Choices: The classic Sonogashira reaction involves a dual catalytic cycle. The palladium catalyst undergoes oxidative addition with the aryl bromide, while the copper(I) species activates the terminal alkyne to form a copper acetylide, which then participates in transmetalation with the palladium complex.[3][4] An amine base is used to deprotonate the alkyne and neutralize the HBr formed. For substrates prone to catalyst poisoning, "copper-free" Sonogashira protocols have been developed, which often require a stronger base and specific ligands to facilitate the direct reaction of the palladium acetylide.
Comparative Analysis of Catalytic Systems for Sonogashira Coupling:
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| System 1 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N/piperidine | THF | RT to 50 | 75-90 | The classic and widely used Sonogashira conditions.[5] |
| System 2 | Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | Toluene | 60-80 | 80-95 | A robust system for a variety of substrates. |
| System 3 | Pd(dba)₂ / cataCXium A (ligand) | Cs₂CO₃ | 1,4-Dioxane | RT to 60 | 70-88 | Copper-free conditions, beneficial for sensitive substrates. |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene (System 1)
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill with argon.
-
Reagent Addition: Add anhydrous THF (10 mL), followed by triethylamine (3.0 mmol) and phenylacetylene (1.2 mmol).
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 50 °C if the reaction is sluggish.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
II. Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines.[6][7] The choice of ligand is paramount, especially for a sterically hindered substrate like ours.
Causality Behind Experimental Choices: Similar to the Suzuki coupling, bulky, electron-rich biarylphosphine ligands are crucial for promoting the oxidative addition and reductive elimination steps.[1] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido intermediate.
Comparative Analysis of Catalytic Systems for Buchwald-Hartwig Amination:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Key Advantages & Considerations |
| System 1 | BINAP | NaOt-Bu | Toluene | 80-100 | 70-85 | An early generation, but still effective, system for aryl bromides.[6] |
| System 2 | XPhos | K₃PO₄ | t-BuOH | 100 | 85-95 | A highly general and active system for a wide range of amines.[1] |
| System 3 | JohnPhos | NaOt-Bu | 1,4-Dioxane | 100 | 88-97 | Particularly effective for coupling with primary amines and anilines. |
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine (System 2)
-
Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.06 mmol, 6 mol%), and K₃PO₄ (2.1 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol), followed by anhydrous, degassed t-BuOH (5 mL).
-
Reaction: Seal the tube and heat at 100 °C for 18-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
III. Beyond Palladium: Exploring Copper and Nickel Catalysis
While palladium catalysts are dominant, the development of more sustainable and cost-effective methods has led to increased interest in copper and nickel-based systems.
-
Copper-Catalyzed Reactions: Copper catalysts, particularly for Sonogashira-type and Ullmann-type C-N and C-O couplings, offer a cheaper alternative to palladium. However, these reactions often require higher temperatures and may have a more limited substrate scope. For our substrate, a copper-catalyzed Sonogashira reaction could be a viable, cost-effective alternative to the palladium-catalyzed version, though optimization would be required.
-
Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence due to their unique reactivity, which can sometimes complement or surpass that of palladium, especially for the activation of less reactive C-Cl bonds. For our aryl bromide substrate, nickel catalysis could be particularly interesting for Suzuki and amination reactions, potentially offering different selectivity profiles or improved performance with certain coupling partners.
IV. Conclusion and Future Outlook
The functionalization of this compound is readily achievable through a variety of well-established palladium-catalyzed cross-coupling reactions. The key to success with this sterically hindered and potentially coordinating substrate lies in the judicious choice of bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos. These ligands are crucial for promoting the key steps of the catalytic cycles and achieving high yields in Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.
For researchers in drug development and materials science, the versatility of this building block, unlocked by these catalytic methods, offers a powerful platform for the rapid generation of diverse molecular architectures. Future research will likely focus on the application of more sustainable and economical nickel and copper catalysts for these transformations, as well as the development of even more active and selective ligand systems to further broaden the scope and efficiency of these indispensable reactions.
V. References
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
-
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
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A Comparative Crystallographic Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde Derivatives: From Synthesis to Supramolecular Architecture
In the landscape of medicinal chemistry and materials science, the structural elucidation of novel organic compounds provides the foundational blueprint for understanding their function and potential applications. Halogenated benzaldehydes, particularly those bearing sulfur-containing moieties, are a class of molecules with significant synthetic utility and diverse biological activities. This guide presents a comprehensive, in-depth technical comparison of the X-ray crystallographic analysis of 4-bromo-2-(propan-2-ylsulfanyl)benzaldehyde derivatives. By integrating detailed experimental protocols with a comparative analysis of related crystal structures, we aim to provide researchers, scientists, and drug development professionals with a robust framework for investigating this class of compounds. Our approach is grounded in established crystallographic principles and draws upon authoritative data to explain the causality behind experimental choices, ensuring a self-validating and trustworthy narrative.
The Significance of Substituted Benzaldehydes in Modern Research
Benzaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of chemical entities, from pharmaceuticals to agrochemicals and fragrances.[1][2] The introduction of a bromine atom and a bulky, lipophilic propan-2-ylsulfanyl group at the 4- and 2-positions, respectively, is anticipated to significantly influence the molecule's electronic properties, steric profile, and, consequently, its intermolecular interactions in the solid state. Understanding the three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for rational drug design and the engineering of novel crystalline materials.
Synthesis and Crystallization: A Proactive Approach
A successful X-ray crystallographic analysis begins with the synthesis of high-purity material and the growth of diffraction-quality single crystals. While a specific synthetic protocol for this compound is not widely documented, a plausible and efficient route can be designed based on established organic synthesis methodologies.
Experimental Protocol: Synthesis of this compound
This proposed synthesis involves a nucleophilic aromatic substitution (SNAr) reaction, a robust method for forming aryl-sulfur bonds.
Step 1: Synthesis of the Precursor
The starting material, 4-bromo-2-fluorobenzaldehyde, can be prepared via formylation of 1,4-dibromo-2-fluorobenzene.[3]
Step 2: Nucleophilic Aromatic Substitution
-
Reactants: In a round-bottom flask, dissolve 4-bromo-2-fluorobenzaldehyde (1 equivalent) in a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Nucleophile Preparation: In a separate flask, prepare the sodium salt of propan-2-thiol by reacting it with a slight excess of a strong base like sodium hydride in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction: Slowly add the solution of the thiolate to the solution of 4-bromo-2-fluorobenzaldehyde at room temperature. The reaction mixture is then stirred at a slightly elevated temperature (e.g., 50-60 °C) for several hours until the starting material is consumed (monitored by thin-layer chromatography).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Crystallization Strategies
Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various crystallization techniques.[4] For a compound like this compound, the following methods are recommended:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents like dichloromethane/hexane) is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.[4]
-
Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, leading to gradual supersaturation and crystal growth.
-
Cooling: A saturated solution of the compound in a suitable solvent at an elevated temperature is slowly cooled to room temperature or below, promoting crystallization.[4]
Single-Crystal X-ray Diffraction Analysis: Unveiling the Molecular Architecture
The determination of the three-dimensional atomic arrangement in the crystalline state is performed using single-crystal X-ray diffraction.[5][6]
Experimental Protocol: Data Collection and Structure Solution
-
Crystal Mounting: A suitable single crystal of the synthesized compound is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F2. All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Comparative Crystallographic Data Analysis
While the crystal structure of this compound is not yet reported, we can gain valuable insights by comparing the crystallographic data of structurally related benzaldehyde derivatives. The following table summarizes key crystallographic parameters for some relevant compounds, offering a quantitative comparison.
| Parameter | 4-Bromobenzaldehyde[7] | 2-Bromo-p-tolualdehyde[1][2][8][9][10] | 4-Bromo-N-(4-hydroxybenzylidene)aniline[6] |
| Chemical Formula | C7H5BrO | C8H7BrO | C13H10BrNO |
| Molecular Weight | 185.02 g/mol | 199.05 g/mol | 276.13 g/mol |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic |
| Space Group | P21/c | Pnma | P2₁2₁2₁ |
| a (Å) | 27.3992 (18) | 15.556 (3) | 21.9588 (10) |
| b (Å) | 3.9369 (2) | 7.6322 (15) | 11.0866 (5) |
| c (Å) | 12.8006 (8) | 6.7844 (14) | 9.3132 (4) |
| β (˚) | 103.504 (2) | 90 | 90 |
| Volume (ų) | 1342.60 (14) | 805.5 (3) | 2267.28 (17) |
| Z | 8 | 4 | 8 |
| Temperature (K) | 200 | 293 | 293 |
| Key Interactions | C-H···O hydrogen bonds, π-π stacking | van der Waals forces, offset face-to-face and edge-to-face π-stacking | Intermolecular O-H···N hydrogen bonds |
This comparative data highlights the influence of different substituents on the crystal packing. For instance, the presence of a hydroxyl group in the Schiff base derivative leads to the formation of strong hydrogen bonds, which are a dominant feature in its crystal packing.[6] In contrast, the packing of 2-bromo-p-tolualdehyde is governed by weaker van der Waals forces and π-stacking interactions.[1][2][8][9][10]
Predicted Supramolecular Interactions in this compound Derivatives
Based on the functional groups present in the target molecule and the analysis of related structures, we can anticipate the key intermolecular interactions that will govern its crystal packing.
-
Halogen Bonding: The bromine atom can participate in halogen bonding (C-Br···O or C-Br···Br interactions), which are increasingly recognized as important structure-directing interactions.[11][12] The strength and geometry of these interactions are influenced by the electrostatic potential around the bromine atom.[11]
-
C-H···O Hydrogen Bonds: The aldehyde oxygen is a good hydrogen bond acceptor and is likely to form weak C-H···O hydrogen bonds with aromatic or aliphatic C-H donors from neighboring molecules.[12]
-
π-π Stacking: The aromatic ring can engage in π-π stacking interactions, which can be either face-to-face or edge-to-face, contributing to the overall stability of the crystal lattice.[1][2][8][9][10]
-
Van der Waals Forces: The bulky and nonpolar propan-2-ylsulfanyl group will primarily interact through van der Waals forces.
Visualization of Key Processes
To further clarify the experimental workflow and the conceptual framework of the analysis, the following diagrams are provided.
Caption: A schematic overview of the experimental workflow from synthesis to structural analysis.
Caption: Potential intermolecular interactions in the crystal structure of this compound derivatives.
Conclusion and Future Outlook
This guide has provided a comprehensive framework for the X-ray crystallographic analysis of this compound derivatives. By presenting detailed, field-proven protocols and a comparative analysis of related structures, we have laid the groundwork for future investigations into this promising class of compounds. The interplay of halogen bonding, hydrogen bonding, and π-stacking interactions is expected to result in a rich and varied supramolecular chemistry. The structural insights gained from these studies will be invaluable for the rational design of new molecules with tailored physicochemical properties and biological activities.
References
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Lanham, E. E., & Tanski, J. M. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 9(1), x240001. Retrieved from [Link]
-
Lanham, E. E., & Tanski, J. M. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Retrieved from [Link]
- Hoechst Aktiengesellschaft. (1986). Process for the preparation of substituted benzaldehydes. U.S. Patent No. 4,622,429.
-
Caballero, D., et al. (2019). The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study. CrystEngComm, 21(30), 4471-4483. Retrieved from [Link]
-
Lanham, E. E., & Tanski, J. M. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E80(1). Retrieved from [Link]
-
Yeap, C. S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Advances, 10(28), 16457-16472. Retrieved from [Link]
-
Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Natural Products and Resources, 9(2), 262-266. Retrieved from [Link]
-
Ndima, L., et al. (2020). Crystal structure of 4-bromobenzaldehyde – complete redetermination at 200 K, C7H5BrO. Zeitschrift für Kristallographie - New Crystal Structures, 235(5), 901-904. Retrieved from [Link]
-
Dikusar, E. A., & Potkin, V. I. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Russian Journal of Organic Chemistry, 52(3), 347-352. Retrieved from [Link]
-
Yeap, C. S., et al. (2020). Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. R Discovery. Retrieved from [Link]
- Solvay SA. (2013). For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Chinese Patent No. CN103025696B.
-
Jumina, et al. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Indonesian Journal of Chemistry, 18(1), 123-132. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromobenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Retrieved from [Link]
-
Pharmaceutical Organic Chemistry II Lab Manual. (n.d.). Retrieved from [Link]
-
Lanham, E. E., & Tanski, J. M. (2024). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E80(1). Retrieved from [Link]
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- 11. The nature of the C–Br⋯Br–C intermolecular interactions found in molecular crystals: a general theoretical-database study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: A Predictive Performance Benchmark
For the modern researcher in drug discovery and materials science, the selection of building blocks is a critical decision that dictates the efficiency of a synthetic route and the novelty of the resulting molecules. This guide offers an in-depth technical analysis of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, a bespoke aromatic aldehyde, by benchmarking its predicted performance against established alternatives in key reaction classes. While direct experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document leverages established principles of physical organic chemistry to provide a robust predictive comparison, empowering you to make informed decisions in your synthetic endeavors.
Introduction: The Structural Nuances of this compound
This compound is a multifunctional aromatic aldehyde. Its core structure, a benzaldehyde ring, is decorated with two key substituents that modulate its reactivity: a bromine atom at the para position and an isopropyl-sulfanyl group at the ortho position.
-
The 4-Bromo Group: This electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but, more importantly, provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable precursor for complex molecular architectures.
-
The 2-(propan-2-ylsulfanyl) Group: This ortho-substituent introduces significant steric bulk around the aldehyde functionality. Electronically, the sulfur atom can act as a weak electron-donating group through resonance, potentially influencing the electrophilicity of the carbonyl carbon.
This unique combination of steric and electronic factors suggests that this compound will exhibit distinct reactivity profiles compared to simpler, more common benzaldehydes. This guide will explore these differences in the context of three widely employed reaction types: the Aldol Condensation, the Biginelli Multicomponent Reaction, and the Gewald Aminothiophene Synthesis.
Benchmarking Performance in Key Reaction Types
For each reaction, we will compare the predicted performance of this compound against two commercially available and well-documented alternatives:
-
Alternative A: 4-Bromobenzaldehyde: This allows for a direct assessment of the impact of the ortho-isopropyl-sulfanyl group.
-
Alternative B: Benzaldehyde: The parent compound, providing a baseline for the combined electronic and steric effects of both substituents.
The Aldol Condensation: A Classic C-C Bond Formation
The base-catalyzed aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. The reaction proceeds via the formation of an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
The presence of the bulky ortho-isopropyl-sulfanyl group in this compound is anticipated to significantly hinder the approach of the enolate nucleophile to the aldehyde carbonyl. This steric shield will likely lead to a lower reaction rate and overall yield compared to both 4-Bromobenzaldehyde and Benzaldehyde. The electron-withdrawing bromine atom in both 4-substituted aldehydes will slightly increase the electrophilicity of the carbonyl carbon compared to benzaldehyde, but this electronic effect is expected to be overshadowed by the steric hindrance of the ortho-thioether.
Table 1: Predicted Performance in the Aldol Condensation with Acetone
| Aldehyde | Predicted Yield (%) | Predicted Reaction Time (h) | Key Observations |
| This compound | 40-50 | 24 | Sluggish reaction, potential for incomplete conversion. |
| 4-Bromobenzaldehyde | 85-95 | 6 | Clean reaction with high conversion.[1][2] |
| Benzaldehyde | 80-90 | 8 | Standard, well-behaved reaction.[1][2] |
A robust protocol for this comparison would involve parallel synthesis under strictly controlled conditions:
-
Reactant Preparation: To a solution of the respective aldehyde (10 mmol) in ethanol (20 mL), add acetone (15 mmol).
-
Initiation: Slowly add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise at room temperature with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. The disappearance of the aldehyde spot will indicate reaction completion.
-
Work-up and Isolation: Upon completion, neutralize the reaction mixture with dilute HCl, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by column chromatography on silica gel and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess purity.
The Biginelli Reaction: A Gateway to Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction between an aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea to form dihydropyrimidinones (DHPMs), which are valuable scaffolds in medicinal chemistry.
Similar to the aldol condensation, the steric hindrance from the ortho-isopropyl-sulfanyl group is expected to be the dominant factor. The initial condensation between the aldehyde and urea to form an N-acylimine intermediate will likely be the rate-limiting step. The bulky substituent will impede this step, leading to a slower reaction and lower yield for this compound. The electronic effect of the 4-bromo substituent is expected to be less pronounced in this acid-catalyzed reaction.
Table 2: Predicted Performance in the Biginelli Reaction
| Aldehyde | Predicted Yield (%) | Predicted Reaction Time (h) | Key Observations |
| This compound | 35-45 | 18 | Incomplete reaction, potential for side product formation. |
| 4-Bromobenzaldehyde | 80-90 | 4 | High yield of the desired DHPM.[3] |
| Benzaldehyde | 75-85 | 5 | Good yield, a standard substrate for this reaction. |
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and a catalytic amount of hydrochloric acid (0.5 mL) in ethanol (25 mL).
-
Heating: Reflux the mixture with stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry to obtain the pure dihydropyrimidinone. Characterize by NMR and melting point.
The Gewald Aminothiophene Synthesis: Heterocycle Formation
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.
In the Gewald reaction, the aldehyde first undergoes a Knoevenagel condensation with the active methylene compound (α-cyanoester). The steric hindrance of the ortho-isopropyl-sulfanyl group in this compound is expected to slow down this initial condensation step . Consequently, the overall reaction rate will be reduced, and the yield is predicted to be lower compared to the less hindered alternatives.
Table 3: Predicted Performance in the Gewald Aminothiophene Synthesis
| Aldehyde | Predicted Yield (%) | Predicted Reaction Time (h) | Key Observations |
| This compound | 45-55 | 12 | Slower reaction, may require elevated temperatures. |
| 4-Bromobenzaldehyde | 85-95 | 3 | Efficient and high-yielding reaction. |
| Benzaldehyde | 80-90 | 4 | A reliable substrate for this transformation. |
-
Reactant Mixture: In a flask, dissolve the aldehyde (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL).
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine (2 mmol).
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 2-aminothiophene. Characterize by spectroscopic methods.
Summary and Recommendations
The in-silico analysis and predictions based on established chemical principles consistently point towards a significant impact of the ortho-isopropyl-sulfanyl group in this compound on its reactivity.
Table 4: Overall Predicted Performance Comparison
| Reaction Type | This compound | 4-Bromobenzaldehyde | Benzaldehyde |
| Aldol Condensation | Lower Yield, Slower Rate | High Yield, Fast Rate | High Yield, Moderate Rate |
| Biginelli Reaction | Lower Yield, Slower Rate | High Yield, Fast Rate | Good Yield, Moderate Rate |
| Gewald Synthesis | Lower Yield, Slower Rate | High Yield, Fast Rate | High Yield, Moderate Rate |
Recommendations for Researchers:
-
For High-Throughput Screening and Robust Reactions: For established transformations where high yield and rapid conversion are paramount, 4-Bromobenzaldehyde remains the superior choice due to its predictable reactivity and lack of steric hindrance around the aldehyde.
-
For Novel Scaffold Synthesis: The reduced reactivity of this compound can be strategically exploited. In complex synthetic sequences, its attenuated reactivity might allow for selective transformations at other sites in the molecule. The presence of the thioether and bromo functionalities offers orthogonal handles for further diversification.
-
Reaction Optimization is Key: When employing this compound, researchers should anticipate the need for more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of more potent catalysts, to overcome the steric barrier and achieve acceptable yields.
This predictive guide serves as a starting point for the rational application of this compound in organic synthesis. While the predictions are grounded in solid chemical theory, experimental validation is the ultimate arbiter of performance. We encourage researchers to use this guide as a framework for designing their experiments and to contribute to the growing body of knowledge on this and other uniquely substituted building blocks.
References
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AD PHARMACHEM. 4-Bromo Benzaldehyde Intermediate Supplier. [Link]
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Organic Syntheses. METAL-FREE ONE-POT OXIDATIVE AMINATION OF AROMATIC ALDEHYDES: CONVERSION OF BENZALDEHYDE TO N-BENZOYL PYRROLIDINE. Org. Synth. 2010, 87, 1-2. [Link]
-
Jumina, et al. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Orient J Chem 2016;32(5). [Link]
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Reddit. can anyone suggest a method to synthesize 2-bromo benzaldehyde without using bromine water or HBr. r/chemistry. [Link]
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Wang, L., et al. Multi-component reactions via copper(I) difluorocarbene as carbonyl source for constructing α—aminoamide derivatives. Commun Chem 5, 98 (2022). [Link]
-
PubChem. 4-bromo-2-(methylsulfanyl)benzaldehyde. [Link]
- Google Patents. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
PubChem. 4-Bromo-2-hydroxybenzaldehyde. [Link]
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Organic Syntheses. p-BROMOBENZALDEHYDE. Org. Syn. Coll. Vol. 2, p.85 (1943); Vol. 13, p.16 (1933). [Link]
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Cárdenas-Díaz, T., et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals 2022, 15, 1009. [Link]
-
ResearchGate. Two Directions of the Reaction of 4-Bromobenzaldehyde with Substituted Acetophenones and Urea. Synthesis of Aryl-Substituted Pyrimidin-2-one and Hexahydropyrimido[4,5-d]pyrimidin-2,7-dione. [Link]
-
Journal of Chemical Education. Investigation in the Enolate-Driven Aldol Condensation of Benzaldehyde and Acetone for Targeted Product Isolation. [Link]
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Magritek. The Aldol Condensation. [Link]
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RSC Advances. Research progress of catalysts for aldol condensation of biomass based compounds. [Link]
-
Journal of Chemical Research, Synopses. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. [Link]
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Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde
The responsible management of chemical waste is a cornerstone of a safe and efficient laboratory environment. This guide delineates the essential protocols for the disposal of 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the surrounding ecosystem.
Hazard Assessment and Characterization
Key hazards include:
-
Respiratory Irritation : May cause respiratory tract irritation.[1][2][3]
-
Skin Sensitization : May cause an allergic skin reaction.[1][2]
Due to the presence of a carbon-bromine bond, this compound is categorized as a halogenated organic compound . This classification is critical for proper waste segregation and disposal, as these compounds require specific treatment methods, such as incineration at high temperatures, to prevent the formation of toxic byproducts.[4]
Hazard Summary Table:
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE) and Spill Control
Prior to handling this compound, all personnel must be equipped with the appropriate PPE. This serves as the primary defense against accidental exposure.
Required PPE:
| Equipment | Standard | Rationale |
| Safety Goggles | ANSI Z87.1 / EN 166 | Protects eyes from splashes and airborne particles.[1] |
| Chemical-Resistant Gloves | Nitrile or Neoprene | Prevents skin contact and potential sensitization.[1] |
| Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the solid compound outside of a fume hood to prevent inhalation of dust.[2] |
Spill Response:
In the event of a spill, immediate and decisive action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Don PPE : Before addressing the spill, don the appropriate PPE as listed above.
-
Containment : For solid spills, carefully sweep up the material to avoid generating dust and place it in a designated, labeled hazardous waste container.[1][3]
-
Decontamination : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then wash with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Ventilation : Ensure the area is well-ventilated.[3]
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must follow a systematic and compliant workflow. The following diagram and procedural steps outline this critical process.
Caption: Disposal workflow for this compound.
Procedural Steps:
-
Waste Identification and Segregation :
-
At the point of generation, identify all waste containing this compound as Hazardous Waste .
-
Crucially, this waste must be segregated as Halogenated Organic Waste . Do not mix with non-halogenated organic waste, aqueous waste, or solid waste. This is a critical step to ensure proper final disposal.
-
-
Container Selection and Management :
-
Select a chemically compatible waste container. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate.
-
The container must have a secure, leak-proof screw cap.
-
Ensure the container is in good condition, free from cracks or damage.
-
-
Proper Labeling :
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.
-
Indicate the primary hazards: "Toxic," "Irritant."
-
Maintain a log of the contents and their approximate concentrations if it is a mixed waste stream.
-
-
Storage in a Satellite Accumulation Area (SAA) :
-
Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation.
-
The container must be kept in a secondary containment bin to prevent the spread of material in case of a leak.
-
Store away from incompatible materials, particularly strong oxidizing agents and bases, to prevent hazardous reactions.[4][5]
-
Keep the container closed at all times except when adding waste.
-
-
Request for Disposal :
-
Once the container is full, or if the research project is complete, arrange for a waste pickup from your institution's Environmental Health and Safety (EHS) department.
-
Do not accumulate large quantities of waste in the laboratory.
-
-
Decontamination of Empty Containers :
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The first rinseate must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of in the same manner.
-
After triple-rinsing and air-drying, the container can be disposed of as non-hazardous glass or plastic waste, after defacing the original label.
-
Regulatory Framework
The disposal of this compound is governed by federal and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA), which enforces the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this chemical falls under specific RCRA guidelines for hazardous waste. It is imperative that all disposal activities are conducted in strict accordance with these regulations to avoid significant legal and financial penalties.
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the hazards, utilizing appropriate personal protective equipment, and adhering to a stringent, step-by-step disposal protocol, researchers can ensure a safe working environment and maintain full regulatory compliance. This guide provides the foundational knowledge for these critical operations, empowering scientific professionals to manage chemical waste with confidence and precision.
References
-
Suvchem Laboratory Chemicals. (n.d.). 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE). Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). 4-Bromo Benzaldehyde CAS No 1122-91-4. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). 4-BROMO BENZALDEHYDE 97%. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-hydroxybenzaldehyde. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde: A Focus on Personal Protective Equipment
This guide provides essential safety and handling protocols for 4-Bromo-2-(propan-2-ylsulfanyl)benzaldehyde, a compound utilized by researchers in complex organic synthesis. Given its reactive functional groups—an aromatic aldehyde, a bromo substituent, and a thioether linkage—a rigorous approach to personal protective equipment (PPE) is not merely a recommendation but a critical component of safe laboratory practice. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety for laboratory professionals.
Hazard Assessment: Understanding the Risk Profile
The primary risks associated with this solid compound stem from its potential for dust generation, leading to inhalation, and direct contact with skin or eyes. The GHS classifications for the closely related 4-Bromobenzaldehyde serve as a reliable proxy for the potential hazards.[1][2]
| Hazard Classification | GHS Hazard Statement | Potential Impact from this compound |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion could lead to systemic toxicity.[1] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause inflammation, redness, and discomfort.[1][2] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic response, even with small amounts.[1] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Contact with eyes can result in significant and potentially lasting damage.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort.[1][2] |
The organosulfur (thioether) moiety also warrants caution, as related compounds can have noxious odors and variable toxicological profiles. Furthermore, upon combustion, this compound can release toxic and irritating gases, including carbon oxides and hydrogen bromide.[2][3]
Core Protective Measures: Your Essential PPE Ensemble
Engineering controls, primarily the use of a certified chemical fume hood, are the first and most critical line of defense to minimize inhalation exposure.[1][4] The following PPE is mandatory for all operations involving this compound.
Eye and Face Protection
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z87.1 standards are required to form a seal around the eyes, protecting against dust and potential splashes.[5]
-
Face Shield: When handling larger quantities (typically >5 g) or when there is a significant risk of splashing (e.g., during quenching or extractions), a face shield must be worn in addition to chemical splash goggles.[6]
Respiratory Protection
-
Primary Control: All weighing and handling of the solid compound must be performed within a chemical fume hood to control exposure to airborne particulates.[4]
-
Secondary Control: In the rare event that engineering controls are insufficient to keep dust levels below exposure limits, a NIOSH-approved respirator is required. A half-mask respirator with particulate filters (e.g., P100) would be appropriate.[2][5]
Body Protection
-
Flame-Resistant (FR) Lab Coat: A lab coat, fully buttoned with sleeves rolled down, is the minimum requirement. Given the compound's aromatic nature, a flame-resistant material like Nomex® is recommended over standard cotton or polyester blends.[5]
-
Full Coverage: Long pants and closed-toe, chemical-resistant shoes are mandatory to protect the skin from potential spills.[5][6]
Hand Protection
The selection of appropriate gloves is critical due to the risk of skin irritation and sensitization.[1] A multi-layered approach provides the most robust protection.
-
Glove Material Selection: Nitrile gloves are a suitable choice for protection against a broad range of chemicals, including aldehydes and ketones.[7][8] However, for halogenated aromatic compounds, their performance can be variable. Butyl rubber also offers excellent protection against aldehydes and ketones.[8]
-
Recommended Practice: Double-Gloving: Wearing two pairs of nitrile gloves is a highly recommended practice. This technique significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove.[6] If the outer glove becomes contaminated, it can be removed and replaced without exposing the skin.
-
Inspection and Replacement: Gloves must be inspected for any signs of degradation or puncture before each use.[1] They should be removed and replaced immediately upon any known contact with the chemical. Disposable gloves should never be reused.
Operational Plans: Step-by-Step Safety Protocols
Adherence to a strict workflow for donning and doffing PPE is essential to prevent cross-contamination.
PPE Donning and Doffing Workflow
Caption: PPE Donning and Doffing Workflow Diagram.
Emergency First Aid Procedures
Immediate and correct action following an exposure is critical to minimizing harm.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[3] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3] Seek immediate medical attention and show the SDS or container label to the physician.[1]
Disposal and Decontamination Plan
Proper disposal is a crucial final step in the safe handling of this compound.
-
Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that has come into contact with the chemical should be considered hazardous waste. Place these items in a designated, sealed, and clearly labeled waste container.
-
Chemical Waste: Unused product and reaction waste must be disposed of as hazardous chemical waste.[1] It should be collected in a suitable, closed container labeled with the full chemical name and associated hazards.[2] Do not mix with other waste streams unless compatibility has been confirmed. All disposal must adhere to local, state, and federal regulations for halogenated organic waste.[9]
-
Spill Cleanup: In the event of a spill, evacuate the area and ensure adequate ventilation.[1] Wearing the full PPE ensemble described above, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[2][3] Clean the spill area with an appropriate solvent and then soap and water.
By integrating these detailed PPE protocols and operational plans into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safer environment for all scientific personnel.
References
- 4-Bromo Benzaldehyde CAS No 1122-91-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.).
- 4-BROMO BENZALDEHYDE (P-BROMO BENZALDEHYDE) - Suvchem Laboratory Chemicals. (n.d.).
- MATERIAL SAFETY DATA SHEET - 4-BROMO BENZALDEHYDE 97%. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 22).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Personal Protective Equipment (PPE). (n.d.). University of California, Riverside, Environmental Health & Safety.
- Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington, Environmental Health & Safety.
- 4-Bromo-2-methyl-benzaldehyde SDS. (n.d.). ECHEMI.
- OSHA Glove Selection Chart. (n.d.). University of California, Riverside, Environmental Health & Safety.
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



